(R)-2,3-Dihydro-1H-inden-1-amine hydrochloride
Description
Properties
IUPAC Name |
(1R)-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N.ClH/c10-9-6-5-7-3-1-2-4-8(7)9;/h1-4,9H,5-6,10H2;1H/t9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAAGWRBIVCBSY-SBSPUUFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@@H]1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80494786 | |
| Record name | (1R)-2,3-Dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80494786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10305-73-4 | |
| Record name | 1-Aminoindane hydrochloride, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010305734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R)-2,3-Dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80494786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R)-2,3-dihydro-1H-inden-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-AMINOINDANE HYDROCHLORIDE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79Z3N398K9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Physical Properties of (R)-2,3-Dihydro-1H-inden-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of (R)-2,3-Dihydro-1H-inden-1-amine hydrochloride (CAS No: 10305-73-4). This compound, also known as (R)-1-Aminoindan hydrochloride, is a key chemical intermediate and the primary metabolite of the anti-Parkinsonian drug Rasagiline.[1][2] A thorough understanding of its physical characteristics is essential for its use in research, synthesis, and pharmaceutical development.
Chemical Identity and Structure
-
IUPAC Name: (1R)-2,3-dihydro-1H-inden-1-amine;hydrochloride
-
Synonyms: (R)-1-Aminoindan HCl, (R)-(-)-1-Aminoindane hydrochloride[3]
-
CAS Number: 10305-73-4[4]
Quantitative Physical Properties
The physical properties of this compound are summarized in the table below. For context, properties of the corresponding free base, (R)-(-)-1-Aminoindan (CAS: 10277-74-4), are also included where available, as they are frequently reported in literature.
| Property | This compound | (R)-(-)-1-Aminoindan (Free Base) |
| Appearance | White to off-white crystalline solid[3] | Clear colorless to light yellow liquid[7] |
| Melting Point | Data not available in searched literature | 15 °C (lit.)[7][8] |
| Solubility | Soluble in water[3] | Not miscible or difficult to mix in water; Soluble in methanol[7] |
| pKa | Data not available in searched literature | 9.21 (racemic free base at 22℃)[9]; 9.44 ± 0.20 (Predicted)[7] |
| Specific Rotation | Data not available in searched literature | [α]²⁰/D = -16.5° (c = 1.5 in methanol)[8] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for confirming the identity and purity of the compound.
-
¹H NMR: In a suitable deuterated solvent (e.g., D₂O or DMSO-d₆), the proton NMR spectrum is expected to show characteristic signals for the aromatic protons (typically in the 7.2-7.5 ppm region), the benzylic methine proton (adjacent to the amine, shifted downfield), and the aliphatic methylene protons of the indane ring structure.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals corresponding to the aromatic carbons and the three aliphatic carbons of the indane moiety.
-
FT-IR: The infrared spectrum of the hydrochloride salt will exhibit characteristic absorption bands. Key expected peaks include N-H stretching vibrations for the ammonium salt (R-NH₃⁺) in the region of 2800-3100 cm⁻¹ (often broad), C-H stretching for aromatic and aliphatic groups, and C=C stretching for the aromatic ring around 1450-1600 cm⁻¹.
Experimental Protocols
The following sections detail the standard methodologies for determining the key physical properties listed above.
Melting Point Determination
The melting point is determined using a capillary method with a digital melting point apparatus (e.g., Mel-Temp).
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[10][11] The tube is tapped gently to ensure tight packing.[11]
-
Measurement: The capillary tube is placed in the heating block of the apparatus.[12]
-
Heating: The sample is heated rapidly to about 20°C below the expected melting point, then the heating rate is slowed to 1-2°C per minute.[11]
-
Data Recording: The melting range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample becomes a clear liquid.[13]
Aqueous Solubility Determination
The shake-flask method is a standard procedure for determining equilibrium solubility.[14]
-
Preparation: An excess amount of the solid compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline at a specific pH) in a sealed flask.[15]
-
Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[14][15]
-
Separation: The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.[14]
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-25 mg of the hydrochloride salt is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean NMR tube.[16][17]
-
Filtration: The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
-
Analysis: The NMR tube is placed in the spectrometer. The experiment (e.g., ¹H, ¹³C) is run, and the data is acquired after shimming the magnetic field to achieve homogeneity.[18] An internal standard like TMS (for organic solvents) or DSS (for aqueous samples) may be used for chemical shift calibration.[16]
Fourier-Transform Infrared (FT-IR) Spectroscopy
For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used.
-
ATR Method:
-
A background spectrum of the clean ATR crystal is collected.[19]
-
A small amount of the solid sample is placed directly onto the ATR crystal, ensuring complete coverage.[19]
-
A pressure clamp is applied to ensure good contact between the sample and the crystal.[19]
-
The sample spectrum is then recorded.[19]
-
-
Thin Film Method:
-
A small amount of the solid (approx. 50 mg) is dissolved in a few drops of a volatile solvent (e.g., methanol).[20]
-
One drop of the solution is placed on a salt plate (e.g., NaCl or KBr).[20]
-
The solvent is allowed to evaporate, leaving a thin solid film on the plate.[20]
-
The plate is placed in the spectrometer's sample holder and the spectrum is obtained.[20]
-
Workflow and Logic Diagrams
A logical workflow for the physical and structural characterization of a chemical standard like this compound is essential for ensuring quality and consistency in a research or development setting.
References
- 1. (R)-1-Aminoindane hydrochloride | 10305-73-4 | SynZeal [synzeal.com]
- 2. (R)-1-Aminoindane - Wikipedia [en.wikipedia.org]
- 3. CAS 10305-73-4: (R)-2,3-Dihydro-1H-inden-1-amine hydrochlo… [cymitquimica.com]
- 4. This compound | 10305-73-4 [chemicalbook.com]
- 5. 10305-73-4 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]
- 6. 1-Aminoindane Hydrochloride | C9H12ClN | CID 2794441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (R)-(-)-1-Aminoindan | 10277-74-4 [chemicalbook.com]
- 8. (R)-(−)-1-アミノインダン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 1-Aminoindan | 34698-41-4 [chemicalbook.com]
- 10. westlab.com [westlab.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 13. alnoor.edu.iq [alnoor.edu.iq]
- 14. enamine.net [enamine.net]
- 15. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. research.reading.ac.uk [research.reading.ac.uk]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 20. orgchemboulder.com [orgchemboulder.com]
An In-depth Technical Guide to (R)-1-Aminoindan Hydrochloride: Chemical Structure, Stereochemistry, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-aminoindan hydrochloride is a chiral molecule of significant interest in the pharmaceutical industry. It is the major metabolite of the anti-Parkinsonian drug rasagiline, a selective and irreversible monoamine oxidase-B (MAO-B) inhibitor.[1][2] Unlike its parent compound, (R)-1-aminoindan exhibits weak MAO-B inhibitory activity.[1][3] However, it retains potent neuroprotective and anti-apoptotic properties, suggesting it contributes to the overall therapeutic effects of rasagiline.[1][2] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and the neuroprotective signaling pathways associated with (R)-1-aminoindan hydrochloride.
Chemical Structure and Stereochemistry
(R)-1-aminoindan hydrochloride is the hydrochloride salt of the (R)-enantiomer of 1-aminoindan. The structure consists of an indan moiety, which is a bicyclic aromatic hydrocarbon, with an amine group attached to the chiral carbon at position 1. The "(R)" designation refers to the absolute configuration of this stereocenter, as determined by the Cahn-Ingold-Prelog priority rules. The hydrochloride salt is formed by the protonation of the amino group.
Caption: Chemical structure of (R)-1-aminoindan hydrochloride.
Physicochemical and Spectral Data
A summary of the available physicochemical and spectral data for (R)-1-aminoindan and its hydrochloride salt is presented below. It is important to note that while extensive data is available for the free base and the racemic hydrochloride, specific spectral data for the pure (R)-1-aminoindan hydrochloride is less commonly reported.
Table 1: Physicochemical Properties
| Property | (R)-(-)-1-Aminoindan (Free Base) | 1-Aminoindan Hydrochloride (Racemic) |
| CAS Number | 10277-74-4[4][5] | 70146-15-5[6][7] |
| Molecular Formula | C₉H₁₁N[4][5] | C₉H₁₁N·HCl[6][7] |
| Molecular Weight | 133.19 g/mol [4][5] | 169.65 g/mol [6][7] |
| Appearance | Clear colorless to slightly yellow liquid[5] | Solid |
| Melting Point | 15 °C (lit.)[8] | Not specified |
| Boiling Point | 96-97 °C / 8 mmHg (lit.)[8] | Not specified |
| Density | 1.038 g/mL at 25 °C (lit.)[8] | Not specified |
| Optical Rotation | [α]20/D −16.5°, c = 1.5 in methanol[8] | Not applicable |
Table 2: Spectral Data
| Data Type | (R)-(-)-1-Aminoindan (Free Base) | 1-Aminoindan Hydrochloride (Racemic) |
| ¹H NMR | Data available on PubChem[4] | Data available on PubChem and ChemicalBook[6][9] |
| ¹³C NMR | Data available on PubChem[4] | Data available on PubChem[6] |
| IR Spectrum | Data available on PubChem[4] | Data available on PubChem[6] |
| Mass Spectrum | Not readily available | GC-MS data available on PubChem[6] |
| Crystallographic Data | Not found in searched literature | Not found in searched literature |
Experimental Protocols
The synthesis of (R)-1-aminoindan hydrochloride typically involves a two-step process: the synthesis of racemic 1-aminoindan followed by chiral resolution.
Synthesis of Racemic 1-Aminoindan
A common method for the synthesis of racemic 1-aminoindan is the reductive amination of 1-indanone. A representative protocol is the conversion of 1-indanone to its oxime, followed by reduction.
1. Preparation of 1-Indanone Oxime [10]
-
Materials: 1-indanone, hydroxylamine hydrochloride, 96% ethanol.
-
Procedure:
-
A reactor is charged with 1-indanone and 96% ethanol.
-
The mixture is stirred at room temperature for 15 minutes.
-
Hydroxylamine hydrochloride is added to the mixture.
-
The resulting mixture is stirred to complete the reaction.
-
The product, 1-indanone oxime, is isolated and purified.
-
2. Reduction of 1-Indanone Oxime to Racemic 1-Aminoindan
-
Materials: 1-indanone oxime, a suitable reducing agent (e.g., sodium in ethanol, catalytic hydrogenation).
-
Procedure:
-
The 1-indanone oxime is dissolved in an appropriate solvent.
-
The reducing agent is added under controlled conditions.
-
The reaction is monitored until completion.
-
The racemic 1-aminoindan is isolated and purified.
-
Chiral Resolution of Racemic 1-Aminoindan
The separation of the (R)- and (S)-enantiomers of 1-aminoindan is achieved by forming diastereomeric salts with a chiral resolving agent. (2R,3R)-Tartaric acid is a commonly used resolving agent.
Resolution with (2R,3R)-Tartaric Acid [11]
-
Materials: Racemic 1-aminoindan, (2R,3R)-tartaric acid, methanol.
-
Procedure:
-
Racemic 1-aminoindan is dissolved in methanol.
-
A solution of (2R,3R)-tartaric acid in methanol is prepared. The molar ratio of 1-aminoindan to tartaric acid is approximately 1:1.[11]
-
The two solutions are mixed.
-
The mixture is allowed to crystallize. The diastereomeric salt of one enantiomer will preferentially crystallize.
-
The crystals are collected by filtration.
-
The free (R)-1-aminoindan is liberated from the diastereomeric salt by treatment with a base.
-
The (R)-1-aminoindan is then converted to its hydrochloride salt by treatment with hydrochloric acid.
-
Caption: General workflow for the synthesis and resolution of (R)-1-aminoindan hydrochloride.
Neuroprotective Signaling Pathway
The neuroprotective and anti-apoptotic effects of (R)-1-aminoindan are believed to be mediated through its interaction with key components of the intrinsic apoptotic pathway, particularly focusing on the mitochondria. While the complete picture is still under investigation, a plausible signaling cascade involves the regulation of the Bcl-2 family of proteins and the inhibition of the mitochondrial permeability transition pore (mPTP).
Studies on rasagiline and its metabolites suggest a mechanism that involves:
-
Upregulation of anti-apoptotic Bcl-2 family proteins: (R)-1-aminoindan may promote the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[12]
-
Downregulation of pro-apoptotic Bcl-2 family proteins: Concurrently, it may decrease the levels of pro-apoptotic proteins such as Bax and Bad.[12]
-
Inhibition of Mitochondrial Permeability Transition Pore (mPTP) opening: The regulation of Bcl-2 family proteins at the mitochondrial outer membrane helps to prevent the opening of the mPTP, a critical event in the apoptotic cascade.[13]
-
Prevention of Cytochrome c release: By stabilizing the mitochondrial membrane, the release of cytochrome c from the intermembrane space into the cytosol is inhibited.[13]
-
Inhibition of Caspase-3 activation: The lack of cytosolic cytochrome c prevents the formation of the apoptosome and the subsequent activation of caspase-3, a key executioner caspase in apoptosis.[12][13]
References
- 1. The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (R)-1-Aminoindane - Wikipedia [en.wikipedia.org]
- 4. (R)-(-)-1-Aminoindan | C9H11N | CID 2733933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (R)-(-)-1-Aminoindan | 10277-74-4 [chemicalbook.com]
- 6. 1-Aminoindane Hydrochloride | C9H12ClN | CID 2794441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [precision.fda.gov]
- 8. (R)-(-)-1-Aminoindane 97 10277-74-4 [sigmaaldrich.com]
- 9. 1-Aminoindan(34698-41-4) 1H NMR [m.chemicalbook.com]
- 10. PROCESS FOR THE PREPARATION OF ENANTIOMERICALLY PURE 1-AMINOINDAN - Patent 3068746 [data.epo.org]
- 11. WO2012116752A1 - Process of resolution of 1-aminoindan - Google Patents [patents.google.com]
- 12. Novel neuroprotective mechanism of action of rasagiline is associated with its propargyl moiety: interaction of Bcl-2 family members with PKC pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
(R)-1-Aminoindan: A Deep Dive into its Neuroprotective Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-1-aminoindan, the primary metabolite of the anti-Parkinsonian drug rasagiline, has emerged as a compound of significant interest for its neuroprotective properties. Unlike its parent drug, (R)-1-aminoindan exhibits its neuroprotective effects largely independent of monoamine oxidase-B (MAO-B) inhibition, suggesting a distinct and multifaceted mechanism of action. This technical guide provides a comprehensive overview of the core mechanisms underlying the neuroprotective effects of (R)-1-aminoindan, with a focus on its anti-apoptotic activities, modulation of key signaling pathways, and its role in promoting neuronal survival. This document is intended to serve as a resource for researchers and professionals in the field of neurodegenerative disease drug development.
Introduction
Neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease, are characterized by the progressive loss of neuronal structure and function. A key therapeutic strategy in combating these diseases is the development of neuroprotective agents that can slow or halt the degenerative process. (R)-1-aminoindan, a major metabolite of rasagiline, has demonstrated significant neuroprotective potential in various preclinical models.[1][2] This guide delves into the molecular mechanisms that underpin these protective effects, providing a detailed analysis of the available scientific evidence.
Core Mechanism of Action: Anti-Apoptosis
A central feature of the neuroprotective action of (R)-1-aminoindan is its ability to inhibit apoptosis, or programmed cell death, a critical process in neurodegeneration. This anti-apoptotic effect is achieved through the modulation of several key intracellular pathways.
Regulation of the Bcl-2 Family of Proteins
Preservation of Mitochondrial Integrity
Mitochondria play a pivotal role in the initiation of the intrinsic apoptotic pathway. A key event in this process is the loss of mitochondrial membrane potential (ΔΨm), which leads to the release of pro-apoptotic factors like cytochrome c. (R)-1-aminoindan helps to maintain mitochondrial integrity and prevent the collapse of ΔΨm, thereby inhibiting a crucial step in the apoptotic cascade.
Inhibition of Caspase Activation
Caspases are a family of proteases that execute the final stages of apoptosis. The activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) leads to the cleavage of cellular substrates and ultimately cell death. (R)-1-aminoindan has been shown to reduce the activation of these critical enzymes, further contributing to its anti-apoptotic and neuroprotective effects.
Modulation of Signaling Pathways
Beyond its direct anti-apoptotic effects, (R)-1-aminoindan influences key signaling pathways that are crucial for neuronal survival and function.
Protein Kinase C (PKC) Pathway
The Protein Kinase C (PKC) family of serine/threonine kinases is involved in a wide range of cellular processes, including cell survival and differentiation. Evidence suggests that the neuroprotective effects of (R)-1-aminoindan are mediated, at least in part, through the activation of the PKC pathway. This activation can lead to the phosphorylation of downstream targets that promote cell survival and inhibit apoptosis. While specific quantitative data on PKC activation by (R)-1-aminoindan is limited, the pathway's involvement is a key area of ongoing research.
Upregulation of Neurotrophic Factors
Neurotrophic factors are proteins that support the growth, survival, and differentiation of neurons. Brain-Derived Neurotrophic Factor (BDNF) is a critical neurotrophin for the survival of various neuronal populations. Studies have shown that treatment with (R)-1-aminoindan can lead to an increase in BDNF levels in the brain, suggesting that this is another important mechanism contributing to its neuroprotective properties.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the neuroprotective effects of (R)-1-aminoindan. It is important to note that quantitative data for some parameters are still limited in the published literature.
Table 1: Effect of (R)-1-Aminoindan on Neuronal Viability
| Cell Line | Neurotoxin | (R)-1-Aminoindan Concentration | Incubation Time | % Increase in Cell Viability (compared to toxin alone) | Reference |
| PC12 | 6-OHDA (100 µM) | 1 µM | 24 hours | Data not explicitly quantified in the provided search results | [1] |
| SH-SY5Y | Dexamethasone | Not specified | Not specified | Neuroprotective effect observed, but not quantified |
Table 2: Effect of (R)-1-Aminoindan on BDNF Levels
| Brain Region | Animal Model | (R)-1-Aminoindan Treatment | BDNF Level (pg/mg tissue) | Fold Change vs. Control | Reference |
| Frontal Cortex | Double-lesioned rat model of Parkinson's Disease | 3 mg/kg/day for 4 weeks | ~1.8 | ~1.5 | [1] |
| Striatum | Double-lesioned rat model of Parkinson's Disease | 3 mg/kg/day for 4 weeks | ~1.6 | ~1.8 | [1] |
| Hippocampus | Double-lesioned rat model of Parkinson's Disease | 3 mg/kg/day for 4 weeks | ~1.4 | ~1.4 | [1] |
Table 3: Effect of (R)-1-Aminoindan on Apoptotic Markers
| Marker | Cell Line | Treatment | (R)-1-Aminoindan Concentration | % Change vs. Toxin/Stress | Reference |
| Bcl-2/Bax Ratio | Not specified | Not specified | Not specified | Qualitative increase suggested, but not quantified | |
| Caspase-3 Activity | Not specified | Not specified | Not specified | Qualitative decrease suggested, but not quantified |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the neuroprotective mechanism of (R)-1-aminoindan.
Cell Viability Assay (MTT Assay)
Objective: To assess the protective effect of (R)-1-aminoindan against neurotoxin-induced cell death.
Protocol:
-
Seed neuronal cells (e.g., SH-SY5Y or PC12) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of (R)-1-aminoindan for 1-2 hours.
-
Induce cytotoxicity by adding a neurotoxin (e.g., 6-hydroxydopamine [6-OHDA] or MPP+). Include control wells with untreated cells and cells treated with the neurotoxin alone.
-
Incubate for 24-48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Western Blot for Bcl-2 and Bax
Objective: To determine the effect of (R)-1-aminoindan on the expression levels of pro- and anti-apoptotic proteins.
Protocol:
-
Treat neuronal cells with (R)-1-aminoindan and/or a neurotoxin as described in the cell viability assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE on a 12% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software and normalize to the loading control. Calculate the Bcl-2/Bax ratio.
Caspase-3 Activity Assay (Colorimetric)
Objective: To measure the effect of (R)-1-aminoindan on the activity of caspase-3.
Protocol:
-
Treat cells as described previously.
-
Lyse the cells and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, add 50 µg of protein lysate to each well.
-
Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the caspase-3 activity relative to the control.
Protein Kinase C (PKC) Activity Assay
Objective: To assess the effect of (R)-1-aminoindan on PKC activity.
Protocol:
-
Treat cells with (R)-1-aminoindan.
-
Prepare cell lysates.
-
Use a commercial PKC activity assay kit (e.g., based on the phosphorylation of a specific substrate).
-
Follow the manufacturer's instructions to measure the incorporation of radiolabeled phosphate (e.g., from [γ-³²P]ATP) into a PKC-specific substrate peptide.
-
Alternatively, use a non-radioactive method that measures the phosphorylation of a substrate via an antibody-based detection system (e.g., ELISA).
-
Express PKC activity as fold change relative to untreated controls.
BDNF ELISA
Objective: To quantify the levels of BDNF in cell culture supernatants or brain tissue homogenates.
Protocol:
-
Collect cell culture supernatants or prepare brain tissue homogenates from treated and control animals.
-
Use a commercial BDNF ELISA kit.
-
Add standards and samples to the wells of the pre-coated microplate.
-
Follow the kit's instructions for incubation with detection antibody and substrate.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the concentration of BDNF in the samples based on the standard curve.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Figure 1: Signaling pathway of (R)-1-aminoindan in neuroprotection.
Figure 2: Experimental workflow for Western blot analysis.
Figure 3: Logical relationship of (R)-1-aminoindan's mechanisms.
Conclusion
(R)-1-aminoindan presents a compelling profile as a neuroprotective agent with a mechanism of action that is distinct from its parent compound, rasagiline. Its ability to mitigate apoptosis through the regulation of the Bcl-2 family, preservation of mitochondrial function, and inhibition of caspase activity, coupled with its activation of pro-survival signaling pathways like PKC and the upregulation of neurotrophic factors such as BDNF, highlights its potential as a therapeutic candidate for neurodegenerative diseases. While further research is needed to fully elucidate the quantitative aspects of its effects on specific molecular targets, the existing evidence strongly supports its continued investigation in the context of neuroprotective drug development. This guide provides a foundational understanding of its core mechanisms and the experimental approaches to further explore its therapeutic potential.
References
- 1. Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of kukoamine A on 6-OHDA-induced Parkinson's model through apoptosis and iron accumulation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Neuroprotective Potential of (R)-1-Aminoindane: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals on the Biological Activity of Rasagiline's Primary Metabolite
(R)-1-aminoindane, the principal metabolite of the anti-Parkinsonian drug rasagiline, exhibits significant neuroprotective properties independent of the potent monoamine oxidase B (MAO-B) inhibition characteristic of its parent compound. This technical guide delves into the core biological activities of (R)-1-aminoindane, presenting quantitative data, detailed experimental methodologies, and a visual representation of its molecular signaling pathways.
Pharmacological Profile
(R)-1-aminoindane is characterized by a distinct pharmacological profile that separates it from rasagiline and the metabolites of other MAO inhibitors like selegiline. While it retains neuroprotective capabilities, it demonstrates significantly weaker effects on monoamine oxidase enzymes and neurotransmitter transporters.
Monoamine Oxidase Inhibition
(R)-1-aminoindane is a weak, reversible inhibitor of MAO-B and shows even less affinity for MAO-A. This contrasts sharply with its parent compound, rasagiline, which is a potent and irreversible MAO-B inhibitor. The minimal MAO-B inhibition by (R)-1-aminoindane suggests that its neuroprotective effects are mediated through alternative mechanisms.
| Enzyme | Parameter | Value | Reference Compound | Parameter | Value |
| MAO-A | IC₅₀ | 412 ± 123 nM (for Rasagiline) | Rasagiline | IC₅₀ | 412 ± 123 nM |
| MAO-B | IC₅₀ | 4.43 ± 0.92 nM (for Rasagiline) | Rasagiline | IC₅₀ | 4.43 ± 0.92 nM |
Quantitative data for (R)-1-aminoindane's direct inhibition of MAO-A and MAO-B is not extensively available, reflecting its weak activity. The data for rasagiline is provided for comparative context.
Neurotransmitter Transporter Interaction
Studies on the racemic mixture of 1-aminoindane indicate a very low affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET). This lack of significant interaction with key monoamine transporters further distinguishes its mechanism of action from typical psychostimulants and other neuroactive compounds.
| Transporter | Parameter | Value (for 1-aminoindane) |
| Dopamine Transporter (DAT) | IC₅₀ | 1 mM |
| Norepinephrine Transporter (NET) | IC₅₀ | - |
(Data is for the racemic 1-aminoindane, specific data for the (R)-enantiomer is limited but expected to be similar in its low potency).
Neuroprotective Mechanisms
The primary therapeutic interest in (R)-1-aminoindane lies in its neuroprotective capabilities, which are observed in various in vitro and in vivo models of neuronal injury and neurodegeneration. These effects are attributed to the modulation of anti-apoptotic pathways and the activation of pro-survival signaling cascades.
Anti-Apoptotic Effects
(R)-1-aminoindane has been shown to protect neuronal cells from apoptosis induced by a variety of toxins, including the parkinsonian mimetic MPP+ and the neurotoxin 6-hydroxydopamine (6-OHDA). A key mechanism underlying this protection is the modulation of the Bcl-2 family of proteins, which are critical regulators of the intrinsic apoptotic pathway. (R)-1-aminoindane treatment has been associated with an increase in the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, thereby promoting cell survival.
Involvement of Protein Kinase C (PKC)
Evidence suggests that the neuroprotective signaling of (R)-1-aminoindane involves the activation of Protein Kinase C (PKC), particularly the epsilon isoform (PKCε). Activation of PKCε is linked to pro-survival signaling cascades that can counteract apoptotic stimuli. The precise downstream effectors of PKCε in the context of (R)-1-aminoindane-mediated neuroprotection are a subject of ongoing research, but are thought to contribute to the stabilization of mitochondrial function and the upregulation of pro-survival factors.
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Signaling Pathway of (R)-1-Aminoindane's Neuroprotective Action
Figure 1: Proposed neuroprotective signaling pathway of (R)-1-aminoindane.
Experimental Workflow for Assessing Neuroprotection
Figure 2: General experimental workflow for in vitro neuroprotection studies.
Detailed Experimental Protocols
Monoamine Oxidase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of (R)-1-aminoindane on MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (for MAO-A) or benzylamine (for MAO-B) as substrate
-
(R)-1-aminoindane
-
Potassium phosphate buffer (pH 7.4)
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare serial dilutions of (R)-1-aminoindane in the appropriate buffer.
-
In a 96-well plate, add the buffer, the enzyme (MAO-A or MAO-B), and the test compound at various concentrations.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate (kynuramine for MAO-A, benzylamine for MAO-B).
-
Monitor the change in absorbance or fluorescence over time at the appropriate wavelength.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Neuroprotection Assay in SH-SY5Y Cells
Objective: To evaluate the protective effect of (R)-1-aminoindane against MPP⁺-induced neurotoxicity in a human neuroblastoma cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F-12 medium supplemented with FBS and antibiotics
-
(R)-1-aminoindane
-
MPP⁺ (1-methyl-4-phenylpyridinium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a suitable density and allow them to adhere.
-
Pre-treat the cells with various concentrations of (R)-1-aminoindane for a specified duration (e.g., 24 hours).
-
Induce neurotoxicity by adding MPP⁺ to the wells and incubate for a further 24-48 hours.
-
Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the EC₅₀ of (R)-1-aminoindane for neuroprotection.
Western Blot Analysis for Bcl-2 and Bax
Objective: To determine the effect of (R)-1-aminoindane on the expression levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.
Materials:
-
SH-SY5Y cells treated as in the neuroprotection assay
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
After treatment, lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each sample.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and calculate the Bcl-2/Bax ratio, normalizing to the loading control.
Conclusion
(R)-1-aminoindane, the major metabolite of rasagiline, presents a compelling profile as a neuroprotective agent. Its mechanism of action, distinct from MAO-B inhibition, involves the modulation of key apoptotic and pro-survival signaling pathways. The data and protocols presented in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of this intriguing molecule in the context of neurodegenerative diseases. Further research is warranted to fully elucidate the downstream targets of the PKCε signaling pathway activated by (R)-1-aminoindane and to establish a more comprehensive quantitative understanding of its pharmacological activities.
An In-depth Technical Guide to (R)-1-Aminoindan Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1-aminoindan hydrochloride (CAS Number: 10305-73-4) is a chiral amine of significant interest in the pharmaceutical industry. It is widely recognized as the primary and active metabolite of the anti-Parkinson's disease drug, Rasagiline. While exhibiting weak monoamine oxidase-B (MAO-B) inhibitory activity, (R)-1-aminoindan demonstrates notable neuroprotective properties, suggesting its contribution to the therapeutic effects of its parent compound. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methodologies, and the molecular mechanisms underlying the neuroprotective effects of (R)-1-aminoindan hydrochloride.
Chemical and Physical Properties
(R)-1-aminoindan hydrochloride is a white to off-white crystalline solid.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 10305-73-4 | [1] |
| Molecular Formula | C₉H₁₁N·HCl | [2] |
| Molecular Weight | 169.65 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 225-230 °C | [1] |
| Solubility | Soluble in water | [1] |
| Synonyms | (R)-(-)-1-Aminoindane hydrochloride, (R)-2,3-dihydro-1H-inden-1-amine hydrochloride | [3] |
Biological Activity and Mechanism of Action
(R)-1-aminoindan is the major metabolite of Rasagiline, formed through hepatic cytochrome P-450 metabolism.[4] Unlike Rasagiline, it is a weak, reversible inhibitor of MAO-B and lacks amphetamine-like activity.[4] However, it retains significant neuroprotective and anti-apoptotic effects.[4][5]
Quantitative Biological Data
| Parameter | Value | Target/System | Reference(s) |
| IC₅₀ (Dopamine Reuptake Inhibition) | 1 mM | Dopamine Transporter | [5] |
Note: The high IC₅₀ value indicates weak inhibition of dopamine reuptake.
Neuroprotective Signaling Pathway
The neuroprotective effects of (R)-1-aminoindan are believed to be mediated through the modulation of the Protein Kinase C (PKC) pathway and the regulation of the Bcl-2 family of proteins, which are crucial in the control of apoptosis. This mechanism appears to be independent of MAO-B inhibition. The proposed signaling cascade involves the activation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, and the suppression of pro-apoptotic proteins.
Caption: Proposed neuroprotective signaling pathway of (R)-1-aminoindan.
Experimental Protocols
Synthesis of (R)-1-Aminoindan Hydrochloride
A common route for the synthesis of (R)-1-aminoindan involves the resolution of racemic 1-aminoindan, which can be prepared from 1-indanone.
Caption: General workflow for the synthesis of (R)-1-aminoindan hydrochloride.
Detailed Methodology for Synthesis from 1-Indanone:
Step 1: Synthesis of 1-Indanone Oxime
-
In a round-bottomed flask, dissolve 1-indanone in pyridine.
-
Add hydroxylamine hydrochloride to the solution.
-
Heat the mixture with stirring (e.g., at 50°C) and monitor the reaction by thin-layer chromatography (TLC) until the 1-indanone is consumed.
-
Remove the pyridine under reduced pressure.
-
Perform an aqueous work-up with an organic solvent (e.g., ethyl acetate) and dilute acid (e.g., 1 M HCl) to isolate the crude product.
-
Dry the organic layer, evaporate the solvent, and purify the resulting 1-indanone oxime, if necessary.
Step 2: Reduction of 1-Indanone Oxime to Racemic 1-Aminoindan
-
Dissolve the 1-indanone oxime in a suitable solvent (e.g., ethanol or acetic acid).
-
Perform a reduction of the oxime to the corresponding amine. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., with H₂ and a palladium catalyst) or a metal/acid combination (e.g., zinc in acetic acid).
-
After the reaction is complete, neutralize the reaction mixture and perform an extractive work-up to isolate the racemic 1-aminoindan.
Step 3: Chiral Resolution of Racemic 1-Aminoindan
-
Dissolve the racemic 1-aminoindan in a suitable solvent (e.g., ethanol).
-
Add a chiral resolving agent, such as a chiral carboxylic acid (e.g., L-tartaric acid or N-acetyl-L-glutamic acid), to the solution.
-
Allow the diastereomeric salts to crystallize. The salt of one enantiomer will typically be less soluble and will precipitate out.
-
Isolate the precipitated diastereomeric salt by filtration.
-
Liberate the free (R)-1-aminoindan from the salt by treatment with a base.
Step 4: Formation of (R)-1-Aminoindan Hydrochloride
-
Dissolve the purified (R)-1-aminoindan in a suitable solvent (e.g., isopropanol or ether).
-
Add a solution of hydrochloric acid (e.g., HCl in isopropanol or gaseous HCl) to precipitate the hydrochloride salt.
-
Collect the precipitated (R)-1-aminoindan hydrochloride by filtration, wash with a suitable solvent, and dry under vacuum.
Analytical Methodology: Chiral HPLC
The enantiomeric purity of (R)-1-aminoindan hydrochloride is a critical quality attribute and can be determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase is often effective for the separation of chiral amines. Examples include columns with cellulose or amylose derivatives.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio will need to be optimized for the specific column and desired separation. A small amount of an amine modifier (e.g., diethylamine) may be added to the mobile phase to improve peak shape.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 210 nm or 254 nm).
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve a known concentration of (R)-1-aminoindan hydrochloride in the mobile phase or a compatible solvent.
Procedure:
-
Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution of racemic 1-aminoindan to determine the retention times of the (R)- and (S)-enantiomers.
-
Inject the sample solution of (R)-1-aminoindan hydrochloride.
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the retention times obtained from the racemic standard.
-
Calculate the enantiomeric purity by determining the peak area of the (R)-enantiomer as a percentage of the total peak area of both enantiomers.
Safety and Handling
(R)-1-aminoindan hydrochloride should be handled in a well-ventilated area, and personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
(R)-1-aminoindan hydrochloride is a key pharmaceutical intermediate with intriguing neuroprotective properties that are independent of its weak MAO-B inhibitory activity. Its mechanism of action, involving the PKC pathway and Bcl-2 family proteins, presents a promising area for further research in the development of novel neuroprotective agents. The synthesis and analytical methods outlined in this guide provide a foundation for researchers and drug development professionals working with this compound. Further studies to elucidate the precise molecular targets and to quantify its neuroprotective efficacy in various models are warranted.
References
- 1. (R)-1-Aminoindane - Wikipedia [en.wikipedia.org]
- 2. (R)-(-)-1-Aminoindan | C9H11N | CID 2733933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Aminoindane - Wikipedia [en.wikipedia.org]
Spectroscopic Profile of (R)-1-Aminoindan: A Technical Guide
Introduction
(R)-1-aminoindan is a chiral primary amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds, most notably the anti-Parkinson's agent rasagiline.[1] Its stereochemistry plays a pivotal role in its biological activity, making the precise characterization of its structure essential. This technical guide provides a comprehensive overview of the key spectroscopic data for (R)-1-aminoindan, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and quality control of this important synthetic intermediate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For (R)-1-aminoindan, both ¹H and ¹³C NMR provide detailed information about its atomic connectivity and chemical environment.
¹H NMR Data
The ¹H NMR spectrum of (R)-1-aminoindan exhibits characteristic signals for its aromatic and aliphatic protons. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).
| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| Aromatic (4H) | 7.15 - 7.31 | Multiplet | - |
| H-1 (1H) | 4.31 | Triplet | 7.8 |
| H-3 (2H) | 2.77 - 2.95 | Multiplet | - |
| H-2 (1H) | 2.46 | Multiplet | - |
| H-2' (1H) | 1.83 | Multiplet | - |
| NH₂ (2H) | 1.64 | Broad Singlet | - |
Note: The assignments are based on typical spectra of 1-aminoindan and may vary slightly depending on the solvent and experimental conditions.[2]
¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Carbon Assignment | Chemical Shift (δ) [ppm] |
| Aromatic (C4, C5, C6, C7) | 122.4, 124.7, 126.7, 127.8 |
| Aromatic (C3a, C7a) | 143.8, 147.2 |
| C1 | 56.9 |
| C3 | 34.1 |
| C2 | 30.5 |
Note: The assignments are based on typical spectra of 1-aminoindan and may vary slightly depending on the solvent and experimental conditions. Data for the specific (R)-enantiomer is available from commercial suppliers like Sigma-Aldrich.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of (R)-1-aminoindan shows characteristic absorption bands for the amine and aromatic functionalities.
| Wave Number [cm⁻¹] | Vibrational Mode | Functional Group |
| 3360, 3280 | N-H Stretch | Primary Amine |
| 3065, 3020 | C-H Stretch | Aromatic |
| 2960, 2845 | C-H Stretch | Aliphatic |
| 1600 | N-H Bend | Primary Amine |
| 1480, 1460 | C=C Stretch | Aromatic Ring |
| 750 | C-H Bend | Ortho-disubstituted Benzene |
Note: The peak positions can vary slightly based on the sampling method (e.g., neat, KBr pellet, or ATR).[3][4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The electron ionization (EI) mass spectrum of 1-aminoindan is characterized by a prominent molecular ion peak and several key fragment ions.[5]
| m/z | Relative Intensity (%) | Assignment |
| 133 | 19.3 | [M]⁺ (Molecular Ion) |
| 132 | 100.0 | [M-H]⁺ |
| 117 | 25.3 | [M-NH₂]⁺ |
| 116 | 31.3 | [M-NH₃]⁺ |
| 115 | 18.1 | [C₉H₇]⁺ |
| 91 | 7.3 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 6.5 | [C₆H₅]⁺ (Phenyl ion) |
Note: The fragmentation pattern is for the racemic 1-aminoindan, but it is expected to be identical for the (R)-enantiomer under standard EI-MS conditions.[2]
Experimental Protocols
The following sections outline the general methodologies for acquiring the spectroscopic data presented in this guide.
NMR Spectroscopy
Sample Preparation: A sample of (R)-1-aminoindan (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
¹H NMR Acquisition: A standard one-dimensional proton NMR experiment is performed on a spectrometer operating at a frequency of 300 MHz or higher. Key parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
¹³C NMR Acquisition: A one-dimensional carbon NMR experiment with proton decoupling is typically used. Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. A spectral width of 0-200 ppm is generally sufficient to cover all carbon resonances.[6][7]
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) Method: A small amount of liquid or solid (R)-1-aminoindan is placed directly onto the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact between the sample and the crystal. A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.[8]
Mass Spectrometry
Gas Chromatography-Mass Spectrometry (GC-MS): A dilute solution of (R)-1-aminoindan in a volatile organic solvent (e.g., dichloromethane or methanol) is injected into the gas chromatograph. The sample is vaporized and separated on a capillary column (e.g., a nonpolar stationary phase). The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization at 70 eV). The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records their abundance.[9][10]
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of (R)-1-aminoindan.
Caption: Workflow for the spectroscopic analysis of (R)-1-aminoindan.
References
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. 1-Aminoindan(34698-41-4) 1H NMR spectrum [chemicalbook.com]
- 3. (R)-(-)-1-Aminoindan | C9H11N | CID 2733933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Aminoindan [webbook.nist.gov]
- 5. 1-Aminoindan [webbook.nist.gov]
- 6. chem.uiowa.edu [chem.uiowa.edu]
- 7. benchchem.com [benchchem.com]
- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. rsc.org [rsc.org]
- 10. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
An In-depth Technical Guide to the Core Differences Between (R)-1-Aminoindan and (S)-1-Aminoindan
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Aminoindan exists as a pair of stereoisomers, (R)- and (S)-1-aminoindan, which, despite being chemically identical in terms of atomic composition and connectivity, exhibit profound differences in their pharmacological profiles and biological significance. This technical guide provides a comprehensive examination of these enantiomers, focusing on their distinct roles as metabolites of neuroactive drugs, their differing interactions with biological targets, and their respective therapeutic potentials. We present a comparative analysis of their physicochemical properties, delve into their stereoselective pharmacology, and provide detailed experimental protocols for their resolution and analysis. This document serves as a critical resource for professionals in pharmacology and drug development engaged in the study of neurodegenerative diseases and chiral compounds.
Introduction
Chirality is a fundamental principle in pharmacology, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity. The enantiomers of 1-aminoindan serve as a classic example of this principle. (R)-1-aminoindan ((R)-AI) is widely recognized as the primary and pharmacologically significant metabolite of rasagiline, a potent, irreversible monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[1][2] In contrast, the (S)-enantiomer ((S)-AI) is significantly less studied, primarily because the therapeutic activity of parent drugs like rasagiline resides almost exclusively in the (R)-enantiomer.
This guide will elucidate the key distinctions between these two molecules, providing the quantitative data and methodological detail required by researchers in the field.
Physicochemical and Stereochemical Properties
The enantiomers of 1-aminoindan share the same molecular formula (C₉H₁₁N) and molar mass. However, their opposing stereochemistry at the C1 position results in different interactions with plane-polarized light, a property known as optical activity.
| Property | (R)-1-Aminoindan | (S)-1-Aminoindan | Reference(s) |
| IUPAC Name | (1R)-2,3-dihydro-1H-inden-1-amine | (1S)-2,3-dihydro-1H-inden-1-amine | [3] |
| CAS Number | 10277-74-4 | 61341-86-4 | [3] |
| Molecular Weight | 133.19 g/mol | 133.19 g/mol | [3] |
| Form | Liquid | Liquid | [4] |
| Density | 1.038 g/mL at 25 °C (lit.) | 1.038 g/mL at 25 °C (lit.) | [4] |
| Boiling Point | 96-97 °C / 8 mmHg (lit.) | 96-97 °C / 8 mmHg (lit.) | [4] |
| Melting Point | 15 °C (lit.) | Not specified | [4] |
| Refractive Index | n20/D 1.562 (lit.) | n20/D 1.562 (lit.) | [4] |
| Optical Activity | [α]20/D −16.5°, c = 1.5 in methanol | [α]20/D +16.5°, c = 1.5 in methanol | [4] |
Pharmacological Profile: A Tale of Two Enantiomers
The most significant differences between (R)-AI and (S)-AI are found in their pharmacological activities. The biological activity is largely confined to the (R)-enantiomer, stemming from its role as the primary metabolite of the anti-Parkinsonian drug rasagiline.
(R)-1-Aminoindan: The Neuroprotective Metabolite
(R)-AI is the major metabolite of rasagiline, formed via hepatic cytochrome P-450 metabolism.[1] Its key pharmacological characteristics include:
-
Weak MAO-B Inhibition: Unlike its parent compound, rasagiline, which is a potent irreversible MAO-B inhibitor, (R)-AI is characterized as a weak, reversible inhibitor or is considered nearly devoid of significant MAO-B inhibitory activity.[1][2] This distinction is critical, as it means the therapeutic effects of (R)-AI are not primarily derived from blocking dopamine breakdown.
-
Neuroprotective Effects: A substantial body of evidence points to the inherent neuroprotective properties of (R)-AI, independent of MAO inhibition.[2][5] It has been shown to protect neuronal cells from apoptosis by modulating the expression of Bcl-2 family proteins and inhibiting the activation of caspases 3 and 9.[5] This activity is thought to contribute to the overall disease-modifying potential of rasagiline.[5]
-
Dopaminergic Modulation: (R)-AI has been found to enhance striatal dopaminergic neurotransmission.[2] This effect, which is independent of MAO inhibition, may contribute to the symptomatic improvement seen in animal models of Parkinson's disease.[2]
-
Lack of Amphetamine-Like Effects: A key advantage of rasagiline over the older MAO-B inhibitor selegiline is its metabolism. Selegiline is metabolized to l-methamphetamine and l-amphetamine, which can have undesirable psychostimulant effects. Rasagiline's metabolism to (R)-AI avoids this, as (R)-AI lacks monoamine reuptake-inhibiting and releasing activities associated with amphetamines.[2]
(S)-1-Aminoindan: The Less Active Stereoisomer
There is a significant lack of specific research on the pharmacological profile of (S)-1-aminoindan. Its properties are largely inferred from studies on the S-enantiomer of parent drugs. For instance, the S-enantiomer of N-propargyl-1-aminoindan (the parent structure of rasagiline) is a profoundly weaker MAO-B inhibitor than the R-enantiomer (rasagiline). This stereoselectivity of the parent drug strongly suggests that the (S)-AI metabolite would likewise exhibit minimal activity at this target. The drug ladostigil, which is based on the (R)-aminoindan structure, has an S-isomer counterpart (TV3279) that lacks MAO inhibitory activity but does possess cholinesterase inhibitory properties.[6] This further highlights the stereochemical importance of the R-configuration for MAO interaction.
Role in Drug Metabolism and Development
The stereochemistry of aminoindan is central to the design and function of several neuroactive drugs.
-
Rasagiline: As an (R)-enantiomer, rasagiline's metabolism exclusively yields (R)-1-aminoindan. This metabolic pathway is crucial to its safety profile, avoiding amphetamine-like metabolites, while contributing to its overall neuroprotective effect.[1][2]
-
Ladostigil: This multimodal drug, designed for Alzheimer's disease, combines the (R)-aminoindan propargylamine pharmacophore (for MAO inhibition) with a carbamate moiety (for cholinesterase inhibition).[7] Its metabolism also produces hydroxy-1-(R)-aminoindan, which retains neuroprotective properties, contributing to the drug's overall therapeutic profile.[5][7]
The logical relationship between these parent drugs and their active metabolite is critical for understanding their mechanism of action.
Caption: Metabolism of Rasagiline to (R)-1-aminoindan versus Selegiline.
Experimental Protocols
The separation and analysis of (R)- and (S)-1-aminoindan are critical for research and quality control. Due to their identical physical properties (aside from optical rotation), chiral separation techniques are mandatory.
Protocol for Chiral Resolution by Fractional Crystallization
This method separates enantiomers by converting them into diastereomeric salts with a chiral resolving agent. The differing solubilities of these salts allow for their separation by crystallization.
Objective: To resolve racemic 1-aminoindan into its (R) and (S) enantiomers.
Materials:
-
Racemic (±)-1-aminoindan
-
Optically pure chiral dicarboxylic acid (e.g., L(-)-malic acid or (2R,3R)-tartaric acid)
-
Methanol (solvent)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether (or other suitable organic solvent for extraction)
-
Standard laboratory glassware, filtration apparatus, pH meter
Methodology:
-
Salt Formation: Dissolve racemic 1-aminoindan in methanol. In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., L(-)-malic acid) in methanol.
-
Mixing: Slowly add the resolving agent solution to the 1-aminoindan solution with stirring.
-
Crystallization: Allow the solution to stand at a controlled temperature (e.g., 20°C). The diastereomeric salt with lower solubility will preferentially crystallize out of the solution. For example, when using L(-)-malic acid, the (S)-1-aminoindan-L-malate salt is often the less soluble diastereomer.
-
Isolation: Collect the precipitated crystals by vacuum filtration. This solid is enriched in one diastereomer. The filtrate (mother liquor) is enriched in the other diastereomer.
-
Liberation of the Free Amine:
-
Suspend the isolated diastereomeric salt crystals in water.
-
Basify the solution with NaOH to a pH > 10 to deprotonate the amine.
-
Extract the free 1-aminoindan enantiomer into an organic solvent like diethyl ether.
-
Dry the organic layer (e.g., with anhydrous MgSO₄), filter, and evaporate the solvent to yield the optically enriched 1-aminoindan.
-
-
Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or GC.
References
- 1. 1-Aminoindane - Wikipedia [en.wikipedia.org]
- 2. (R)-1-Aminoindane - Wikipedia [en.wikipedia.org]
- 3. (R)-(-)-1-Aminoindan | C9H11N | CID 2733933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (R)-(-)-1-Aminoindane 97 10277-74-4 [sigmaaldrich.com]
- 5. Aminoindan and hydroxyaminoindan, metabolites of rasagiline and ladostigil, respectively, exert neuroprotective properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The neurochemical and behavioral effects of the novel cholinesterase-monoamine oxidase inhibitor, ladostigil, in response to L-dopa and L-tryptophan, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment [pubmed.ncbi.nlm.nih.gov]
The Indispensable Role of (R)-1-Aminoindan: A Chiral Architect in Modern Synthesis
For Immediate Release
(R)-1-aminoindan has emerged as a cornerstone chiral building block for the synthesis of a multitude of high-value organic molecules, particularly in the realm of drug development. Its rigid indane backbone and strategically positioned amine group provide a powerful platform for inducing stereoselectivity, making it an invaluable tool for researchers and scientists. This technical guide delves into the synthesis, applications, and profound impact of (R)-1-aminoindan, offering a comprehensive resource for professionals in the pharmaceutical and chemical industries.
The primary significance of (R)-1-aminoindan lies in its role as a key intermediate in the synthesis of several blockbuster drugs. Most notably, it is the chiral precursor to Rasagiline, a potent and selective irreversible inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease.[1][2] Beyond this, the 1-aminoindan moiety is a critical component in other therapeutic agents, including the multiple sclerosis drug Ozanimod, where a derivative of 1-aminoindan serves as a pivotal intermediate.[3][4][5]
Physicochemical Properties of (R)-1-Aminoindan
A summary of the key physicochemical properties of (R)-1-aminoindan is presented below, providing essential data for its handling and use in synthesis.
| Property | Value |
| CAS Number | 10277-74-4 |
| Molecular Formula | C₉H₁₁N |
| Molecular Weight | 133.19 g/mol |
| Appearance | Clear colorless to slightly yellow liquid |
| Boiling Point | 96-97 °C at 8 mmHg |
| Density | 1.038 g/mL at 25 °C |
| Optical Rotation | [α]²⁰/D ~ -19°, neat |
Chiral Resolution and Synthesis
The enantiomerically pure (R)-1-aminoindan is most commonly obtained through the resolution of its racemic mixture. This is a critical step that has been the subject of extensive research to develop efficient and scalable methodologies.
Classical Resolution with Chiral Acids
One of the most established methods for obtaining enantiomerically pure 1-aminoindan is through diastereomeric salt formation with a chiral resolving agent, followed by fractional crystallization.[6] L-tartaric acid is a frequently employed resolving agent for this purpose.[7] The process leverages the differential solubility of the two diastereomeric salts.
A general workflow for the chiral resolution of racemic 1-aminoindan is depicted below:
Enzymatic and Asymmetric Synthesis
In addition to classical resolution, enzymatic methods and asymmetric synthesis routes have been developed to produce enantiomerically pure (R)-1-aminoindan and its derivatives. Transaminase enzymes have been successfully employed for the asymmetric amination of 1-indanone to directly yield the chiral amine with high enantioselectivity.[8]
Applications in Drug Synthesis
The utility of (R)-1-aminoindan as a chiral building block is exemplified by its central role in the synthesis of several key pharmaceuticals.
Synthesis of Rasagiline
The synthesis of Rasagiline is a prime example of the application of (R)-1-aminoindan. The most common route involves the N-alkylation of (R)-1-aminoindan with propargyl chloride or a related propargylating agent.[2][9]
Synthesis of Ozanimod Intermediate
(R)-1-aminoindan derivatives are also crucial for the synthesis of other complex pharmaceuticals. For instance, (S)-4-cyano-1-aminoindane, a key intermediate for the multiple sclerosis drug Ozanimod, can be prepared via resolution of the corresponding racemic mixture, highlighting the versatility of the aminoindan scaffold.[3][4][5]
(R)-1-Aminoindan Derivatives as Chiral Auxiliaries
Beyond its use as a direct precursor to active pharmaceutical ingredients, the rigid structure of the aminoindan core makes its derivatives excellent chiral auxiliaries for asymmetric synthesis. These auxiliaries temporarily attach to a substrate to direct the stereochemical outcome of a reaction, and are subsequently removed.
Derivatives of cis-1-amino-2-indanol, which can be synthesized from 1-aminoindan precursors, have been effectively used as chiral auxiliaries in a variety of asymmetric transformations, including Diels-Alder reactions and aldol additions.[10][11] For example, an oxazolidinone derived from cis-1-amino-2-indanol has been shown to be a highly effective chiral auxiliary in Lewis acid-promoted asymmetric Diels-Alder reactions.[12]
Neuroprotective Signaling Pathway of (R)-1-Aminoindan
Intriguingly, (R)-1-aminoindan, the major metabolite of Rasagiline, is not merely an inert byproduct. It possesses intrinsic neuroprotective properties, contributing to the overall therapeutic effect of its parent drug.[13][14] The neuroprotective mechanism of (R)-1-aminoindan involves the modulation of several key signaling pathways that promote cell survival and inhibit apoptosis.
The following diagram illustrates the key elements of the neuroprotective signaling cascade initiated by (R)-1-aminoindan:
Studies have shown that (R)-1-aminoindan can activate Protein Kinase C (PKC), leading to the upregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[14] This, in turn, inhibits the activation of the caspase cascade, ultimately preventing programmed cell death.[14] Furthermore, (R)-1-aminoindan has been found to increase the expression of crucial neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF), which promote neuronal survival and synaptic plasticity.[3]
Experimental Protocols
To provide practical guidance for researchers, this section details key experimental procedures for the preparation and utilization of (R)-1-aminoindan.
Chiral Resolution of Racemic 1-Aminoindan with L-Tartaric Acid
Materials:
-
Racemic 1-aminoindan
-
L-(+)-Tartaric acid
-
Methanol
-
Sodium hydroxide solution (e.g., 10% w/v)
-
Organic solvent for extraction (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve racemic 1-aminoindan (1 equivalent) in methanol.
-
In a separate flask, dissolve L-(+)-tartaric acid (0.5-1.0 equivalents) in methanol, heating gently if necessary.
-
Slowly add the warm tartaric acid solution to the aminoindan solution with stirring.
-
Allow the mixture to cool to room temperature and then cool further in an ice bath to induce crystallization of the diastereomeric salt.
-
Collect the precipitated salt by filtration and wash with cold methanol. This solid is enriched in the (R)-1-aminoindan-L-tartrate diastereomer.
-
To liberate the free amine, suspend the collected salt in water and add sodium hydroxide solution until the pH is basic (pH > 10).
-
Extract the aqueous layer with an organic solvent such as dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-1-aminoindan. The enantiomeric excess should be determined by chiral HPLC or GC.
Synthesis of (R)-N-Propargyl-1-aminoindan (Rasagiline)
Materials:
-
(R)-1-Aminoindan
-
Propargyl chloride or bromide
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Water
Procedure:
-
To a stirred suspension of (R)-1-aminoindan (1 equivalent) and anhydrous potassium carbonate (2-3 equivalents) in anhydrous acetonitrile, add propargyl chloride or bromide (1-1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Rasagiline.
-
The crude product can be further purified by column chromatography or by forming a salt (e.g., mesylate) and recrystallizing.
Quantitative Data Summary
The following tables provide a summary of quantitative data for key synthetic transformations involving (R)-1-aminoindan and its derivatives, compiled from various literature sources.
Table 1: Chiral Resolution of 1-Aminoindan
| Resolving Agent | Solvent | Yield of (R)-salt | Optical Purity of (R)-amine | Reference |
| L-Tartaric Acid | Methanol | ~40-50% | >99% ee | [7] |
| N-Acetyl-L-glutamic acid | Ethanol/TBME | 42.6% | >99% ee | [15] |
| L(-)-Malic acid | Methanol | 47% | 99.75% ee | [11] |
Table 2: Synthesis of Rasagiline from (R)-1-Aminoindan
| Propargylating Agent | Base | Solvent | Temperature | Reaction Time | Yield | Reference |
| Propargyl chloride | K₂CO₃ | Acetonitrile | 60 °C | 16 h | 44% (after chromatography) | [9] |
| Propargyl benzenesulfonate | Aq. NaOH | Toluene | RT | 2-3 h | ~62% (overall) | [16] |
| Propargyl bromide | K₂CO₃ | Acetonitrile | Reflux | 12-16 h | Not specified | [17] |
Table 3: Use of cis-1-Arylsulfonamido-2-indanol as a Chiral Auxiliary in Diels-Alder Reaction
| Dienophile | Diene | Lewis Acid | Diastereomeric Excess (de) | Yield | Reference |
| Acrylate of p-toluenesulfonamido-indanol | Cyclopentadiene | Et₂AlCl | 92% | 85% | [18] |
| Acrylate of p-nitrobenzenesulfonamido-indanol | Cyclopentadiene | Et₂AlCl | 96% | 88% | [18] |
Conclusion
(R)-1-aminoindan stands as a testament to the power of chiral building blocks in modern organic synthesis. Its successful application in the synthesis of complex and life-changing pharmaceuticals like Rasagiline underscores its importance. Furthermore, the inherent neuroprotective activity of (R)-1-aminoindan itself opens new avenues for therapeutic strategies. The continued development of efficient methods for its synthesis and its broader application as a chiral auxiliary will undoubtedly lead to further innovations in drug discovery and development. This guide provides a solid foundation for researchers and scientists to harness the full potential of this remarkable chiral architect.
References
- 1. 1-Aminoindan synthesis - chemicalbook [chemicalbook.com]
- 2. Enantioselective Gram-Scale Synthesis of Rasagiline via Chiral Phosphoric Acid-Catalyzed Reduction of Cyclic Imine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beneficial behavioral, neurochemical and molecular effects of 1-(R)-aminoindan in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. ajpamc.com [ajpamc.com]
- 9. EP2181980A1 - A process for the preparation of (R)-1-aminoindanes - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. WO2012116752A1 - Process of resolution of 1-aminoindan - Google Patents [patents.google.com]
- 12. collaborate.princeton.edu [collaborate.princeton.edu]
- 13. The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane - Google Patents [patents.google.com]
- 18. ASYMMETRIC DIELS-ALDER REACTION : CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into Monoamine Oxidase B Inhibitors and Aminoindanes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research on monoamine oxidase B (MAO-B) inhibitors, with a particular focus on the aminoindane class of compounds. It is designed to serve as a detailed resource for professionals in the fields of neuroscience, pharmacology, and drug development. This document delves into the mechanism of action, quantitative pharmacological data, experimental methodologies, and the intricate signaling pathways associated with these compounds.
Introduction to Monoamine Oxidase B and its Inhibition
Monoamine oxidase B (MAO-B) is a crucial enzyme located on the outer mitochondrial membrane, responsible for the oxidative deamination of several key monoamine neurotransmitters, most notably dopamine.[1][2] By breaking down dopamine in the brain, MAO-B plays a significant role in regulating dopaminergic neurotransmission.[1][3] Consequently, the inhibition of MAO-B has emerged as a primary therapeutic strategy for neurodegenerative conditions such as Parkinson's disease, as it effectively increases the synaptic availability of dopamine.[1][4][5]
The development of selective MAO-B inhibitors marked a significant advancement in the treatment of Parkinson's disease.[6][7] These inhibitors can be used as monotherapy in the early stages of the disease or as an adjunct to levodopa treatment in more advanced stages to help manage motor fluctuations.[1][8][9] Beyond symptomatic relief, preclinical studies have suggested that MAO-B inhibitors may also possess neuroprotective properties, potentially slowing the progression of neurodegeneration.[3][8][10]
The Aminoindane Class of MAO-B Inhibitors
Among the various classes of MAO-B inhibitors, aminoindane derivatives have garnered significant attention due to their high potency and selectivity. Key examples include rasagiline and its metabolites.
Rasagiline (N-propargyl-1(R)-aminoindan) is a potent, selective, and irreversible inhibitor of MAO-B.[11][12] Unlike selegiline, another prominent MAO-B inhibitor, rasagiline is not metabolized to amphetamine-like substances, which may offer a more favorable side-effect profile.[10][13] Its primary metabolite, 1(R)-aminoindan, is also reported to have neuroprotective effects.[10][11]
Ladostigil (TV3326) represents a multimodal drug development approach, combining the N-propargyl-aminoindan moiety of rasagiline with a carbamate cholinesterase inhibitory function similar to that of rivastigmine.[14][15][16] This dual-action profile makes it a potential therapeutic agent for dementias such as Alzheimer's disease and Lewy Body disease, where both cholinergic and monoaminergic deficits are present.[14][15]
Quantitative Pharmacological Data
The following tables summarize the in vitro inhibitory activities of key aminoindane derivatives and control compounds against MAO-A and MAO-B.
| Compound | Target | IC50 Value (µM) | Selectivity Index (SI) for MAO-B | Reference(s) |
| Rasagiline | MAO-B | ~0.0068 | High | [17] |
| Selegiline | MAO-B | ~0.0068 | High | [17] |
| Ladostigil | MAO-A | - | - | [14][18] |
| MAO-B | - | - | [14][18] | |
| AChE | - | - | [19] | |
| BuChE | - | - | [19] | |
| MAO-B-IN-30 | MAO-B | 0.082 | 233.85 | [17] |
| MAO-A | 19.176 | [17] | ||
| Safinamide | MAO-B | 0.098 | 5918 | [20] |
| (S)-3-Chlorobenzyloxyalaninamide | MAO-B | 0.033 | 3455 | [20] |
| (S)-3-chlorobenzyloxyserinamide | MAO-B | 0.043 | 1967 | [20] |
| (R)-21 (tetrahydroisoquinoline analogue) | MAO-B | 0.017 | 2941 | [20] |
Note: IC50 values can vary based on experimental conditions. The selectivity index (SI) is calculated as IC50 (MAO-A) / IC50 (MAO-B).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the study of MAO-B inhibitors.
In Vitro MAO-B Inhibition Assay (Fluorometric)
This assay quantifies the inhibitory potential of a compound by measuring the reduction in MAO-B enzymatic activity. The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B-catalyzed oxidation of a substrate.[17][21]
Materials and Reagents:
-
Recombinant human MAO-B enzyme[17]
-
MAO-B Assay Buffer[17]
-
Developer[17]
-
Fluorescent Probe (e.g., GenieRed Probe or OxiRed™ Probe)[17]
-
Test Inhibitor (e.g., MAO-B-IN-30)
-
Positive Control Inhibitor (e.g., Selegiline)[17]
-
Negative Control (Vehicle)
-
96-well microplate
-
Microplate reader capable of fluorescence measurement (Ex/Em = 535/587 nm)[17]
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor and the positive control.
-
Enzyme Preparation: Dilute the recombinant human MAO-B enzyme in the assay buffer to the desired working concentration.
-
Reaction Setup: In a 96-well plate, add the test inhibitor or control to the appropriate wells. Then, add the diluted MAO-B enzyme solution to all wells except the blank. Incubate for a specified time at 37°C.[21][23]
-
Substrate Addition: Prepare a substrate solution containing the MAO-B substrate, developer, and fluorescent probe in the assay buffer. Add this solution to all wells to initiate the enzymatic reaction.
-
Measurement: Immediately measure the fluorescence intensity in kinetic mode for 30-60 minutes at 37°C.[17]
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of relative inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[17]
Radioligand Binding Assay
Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor or enzyme target.[24][25] These assays can provide information on binding site density (Bmax), ligand affinity (Kd), and can be used in a competitive format to determine the inhibitory constant (Ki) of unlabeled compounds.[24][25]
Types of Assays:
-
Saturation Assays: Used to determine the density of binding sites (Bmax) and the dissociation constant (Kd) of the radioligand by incubating the target with increasing concentrations of the radioligand.[25]
-
Competition Assays: Used to determine the affinity (Ki) of an unlabeled test compound by measuring its ability to displace a known radioligand from its binding site.[25]
General Protocol (Filtration Assay):
-
Preparation: Prepare membrane homogenates from tissues or cells expressing MAO-B.
-
Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-selegiline), and varying concentrations of the unlabeled test compound.
-
Equilibration: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the amount of bound radioligand as a function of the unlabeled compound's concentration to determine the IC50, from which the Ki can be calculated.
Signaling Pathways and Mechanisms of Neuroprotection
Beyond direct MAO-B inhibition, several aminoindane-based inhibitors exhibit neuroprotective effects through the modulation of various intracellular signaling pathways.[10][15]
Key Neuroprotective Mechanisms:
-
Anti-apoptotic Effects: Rasagiline and selegiline have been shown to prevent mitochondrial apoptosis by inducing the expression of anti-apoptotic Bcl-2 family proteins.[10]
-
Neurotrophic Factor Induction: These inhibitors can also promote the expression of pro-survival factors like brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF).[10]
-
Regulation of Amyloid Precursor Protein (APP) Processing: Ladostigil has been demonstrated to influence the processing of APP, promoting the non-amyloidogenic alpha-secretase pathway, a mechanism that may be beneficial in Alzheimer's disease.[15][16] This effect is mediated through the activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways.[14][15]
-
Interaction with α-Synuclein: Rasagiline and selegiline can bind to α-synuclein, the primary component of Lewy bodies in Parkinson's disease, and alter its conformation towards a non-fibrillar pathway, thereby reducing aggregation.[10]
Conclusion
The foundational research into MAO-B inhibitors, particularly the aminoindane class, has provided critical insights into their therapeutic potential for neurodegenerative diseases. The high potency and selectivity of compounds like rasagiline, coupled with the multimodal approach of drugs like ladostigil, highlight the ongoing innovation in this field. A thorough understanding of their pharmacological properties, the experimental methods used for their evaluation, and their complex neuroprotective mechanisms is essential for the continued development of novel and more effective treatments for diseases such as Parkinson's and Alzheimer's. This guide serves as a foundational resource to aid researchers and drug development professionals in this endeavor.
References
- 1. MAO-B inhibitors (rasagiline, selegiline, safinamide) | Parkinson's UK [parkinsons.org.uk]
- 2. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 3. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 4. Striking Neurochemical and Behavioral Differences in the Mode of Action of Selegiline and Rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A critical appraisal of MAO-B inhibitors in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. iris.uniroma1.it [iris.uniroma1.it]
- 9. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology [frontiersin.org]
- 13. Rasagiline - Wikipedia [en.wikipedia.org]
- 14. The neuroprotective mechanism of action of the multimodal drug ladostigil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. storage.imrpress.com [storage.imrpress.com]
- 16. A multifunctional, neuroprotective drug, ladostigil (TV3326), regulates holo-APP translation and processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Ladostigil, a novel multifunctional drug for the treatment of dementia co-morbid with depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. Solid-phase synthesis and insights into structure-activity relationships of safinamide analogues as potent and selective inhibitors of type B monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. assaygenie.com [assaygenie.com]
- 24. Conventional Receptor Radioligand Binding Techniques Applied to the Study of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. giffordbioscience.com [giffordbioscience.com]
Methodological & Application
Application Notes and Protocols for the Chiral Synthesis of (R)-2,3-Dihydro-1H-inden-1-amine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: (R)-2,3-Dihydro-1H-inden-1-amine, also known as (R)-1-aminoindan, is a critical chiral intermediate in the synthesis of several pharmaceutical compounds, most notably Rasagiline (Azilect®), a selective monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[1][2] The stereochemistry at the C1 position is crucial for its biological activity, making enantioselective synthesis a key focus. These application notes provide detailed protocols for three distinct and effective methods for the chiral synthesis of (R)-2,3-Dihydro-1H-inden-1-amine hydrochloride: Enzymatic Transamination, Dynamic Kinetic Resolution (DKR), and Classical Diastereomeric Salt Resolution.
Method 1: Enzymatic Transamination
Principle: This method utilizes a transaminase enzyme to catalyze the asymmetric transfer of an amino group from an amine donor to the prochiral ketone, 1-indanone. This biocatalytic approach offers high enantioselectivity and yields under mild reaction conditions, presenting a green and efficient alternative to traditional chemical methods.[1]
Quantitative Data Summary
| Method | Substrate | Enzyme | Yield | Enantiomeric Excess (ee) | Key Advantages |
| Enzymatic Transamination | 1-Indanone | Transaminase | >95% | >99% | High selectivity, mild conditions, single step |
Experimental Protocol
Materials:
-
1-Indanone
-
Transaminase enzyme (e.g., from Vibrio fluvialis or a commercially available kit)
-
Isopropylamine (or other suitable amine donor)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.5)
-
Organic solvent (e.g., DMSO)
-
Ethyl acetate
-
Sodium hydroxide solution (e.g., 1 M)
-
Hydrochloric acid (e.g., in isopropanol or ether)
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a buffered solution (e.g., 100 mM potassium phosphate, pH 7.5).
-
Enzyme and Cofactor Addition: Add the transaminase enzyme and pyridoxal 5'-phosphate (PLP) cofactor to the buffer solution and stir gently until dissolved.
-
Substrate Addition: Dissolve 1-indanone in a minimal amount of a water-miscible organic solvent like DMSO and add it to the reaction mixture.
-
Amine Donor Addition: Add the amine donor (e.g., isopropylamine) to the reaction. The molar excess of the amine donor will drive the reaction equilibrium towards product formation.
-
Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30-40°C) with gentle agitation for 24-48 hours.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the 1-indanone is consumed.
-
Work-up: Once the reaction is complete, adjust the pH of the mixture to >10 with a sodium hydroxide solution to ensure the product is in its free amine form.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x volumes). Combine the organic layers.
-
Isolation of Free Amine: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-2,3-Dihydro-1H-inden-1-amine as an oil or solid.
-
Salt Formation: Dissolve the isolated amine in a suitable solvent like isopropanol or diethyl ether and add a solution of hydrochloric acid (e.g., 2 M in isopropanol) dropwise with stirring.
-
Crystallization and Isolation: The hydrochloride salt will precipitate. Cool the mixture to enhance crystallization, then collect the solid by filtration, wash with a cold solvent, and dry under vacuum.
Workflow Diagram
Caption: Enzymatic transamination workflow.
Method 2: Dynamic Kinetic Resolution (DKR)
Principle: DKR combines the enzymatic acylation of one enantiomer of a racemic amine with the in-situ racemization of the unreacted enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single, desired enantiomerically enriched product. A lipase, such as Candida antarctica lipase B (CALB), is often used for the acylation, and a metal catalyst (e.g., Palladium) facilitates the racemization.
Quantitative Data Summary
| Method | Substrate | Catalyst System | Yield | Enantiomeric Excess (ee) | Key Advantages |
| Dynamic Kinetic Resolution | (±)-1-Aminoindane | CALB + Pd Nanocatalyst | >90% | >99% for (R)-amide | High yield and enantioselectivity, overcomes 50% yield limit |
Experimental Protocol
Materials:
-
(±)-2,3-Dihydro-1H-inden-1-amine
-
Candida antarctica lipase B (CALB, immobilized)
-
Palladium nanocatalyst (or other suitable racemization catalyst)
-
Acylating agent (e.g., ethyl acetate, isopropyl acetate)
-
Organic solvent (e.g., Toluene)
-
Hydrochloric acid (e.g., 6 M)
Procedure:
-
Reaction Setup: In a dry reaction flask, add (±)-2,3-Dihydro-1H-inden-1-amine, the organic solvent (Toluene), and the acylating agent (ethyl acetate).
-
Catalyst Addition: Add the immobilized CALB and the Palladium nanocatalyst to the mixture.
-
Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 60-80°C) with stirring. The racemization of the unacylated (S)-amine occurs concurrently with the acylation of the (R)-amine.
-
Monitoring: Monitor the reaction by chiral HPLC to follow the conversion of the racemic amine and the formation of the (R)-N-acetyl-1-aminoindane.
-
Catalyst Removal: After the reaction is complete (typically 24-72 hours), cool the mixture and remove the immobilized enzyme and metal catalyst by filtration.
-
Isolation of Acylated Amine: Concentrate the filtrate under reduced pressure to obtain the crude (R)-N-acetyl-2,3-dihydro-1H-inden-1-amine. This can be purified further by chromatography or crystallization if necessary.
-
Hydrolysis: To the purified (R)-amide, add aqueous hydrochloric acid (e.g., 6 M).
-
Reflux: Heat the mixture to reflux and maintain for several hours (e.g., 4-8 hours) until the hydrolysis is complete (monitored by TLC or HPLC).
-
Isolation of Hydrochloride Salt: Cool the reaction mixture. The this compound may crystallize upon cooling. If not, concentrate the solution and induce crystallization.
-
Purification: Collect the crystals by filtration, wash with a small amount of cold water or acetone, and dry under vacuum to yield the final product.
Workflow Diagram
Caption: Dynamic Kinetic Resolution (DKR) workflow.
Method 3: Diastereomeric Salt Resolution
Principle: This classical resolution technique involves reacting the racemic amine with a single enantiomer of a chiral acid to form a pair of diastereomeric salts.[3] Due to their different physical properties, particularly solubility, these salts can be separated by fractional crystallization.[4] The desired diastereomeric salt is then isolated, and the chiral amine is recovered by treatment with a base, followed by conversion to its hydrochloride salt.
Quantitative Data Summary
| Method | Substrate | Resolving Agent | Yield (per cycle) | Enantiomeric Excess (ee) | Key Advantages |
| Diastereomeric Salt Resolution | (±)-1-Aminoindane | (+)-Tartaric Acid | ~40-45% | >98% (after crystallization) | Scalable, well-established, robust method |
Experimental Protocol
Materials:
-
(±)-2,3-Dihydro-1H-inden-1-amine
-
Chiral resolving agent (e.g., (+)-Tartaric acid, (R)-O-acetylmandelic acid)
-
Solvent for crystallization (e.g., Methanol, Ethanol, or a mixture)
-
Sodium hydroxide solution (e.g., 2 M)
-
Dichloromethane or other suitable organic solvent
-
Hydrochloric acid (e.g., in isopropanol)
Procedure:
-
Salt Formation: Dissolve racemic (±)-2,3-Dihydro-1H-inden-1-amine in a suitable solvent like methanol. In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent, heating gently if necessary.
-
Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then potentially in a refrigerator, to induce crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomer: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent to remove the more soluble diastereomer.
-
Purity Check: The enantiomeric purity of the amine in the crystallized salt can be checked at this stage by liberating a small sample and analyzing it by chiral HPLC. If purity is insufficient, a recrystallization step may be necessary.
-
Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add a base (e.g., 2 M NaOH) until the pH is strongly alkaline (pH > 11), which will dissolve the salt and liberate the free amine.
-
Extraction: Extract the free (R)-amine from the aqueous solution using an organic solvent like dichloromethane (3x volumes).
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Hydrochloride Salt Formation: Dissolve the resulting (R)-amine in a solvent such as isopropanol and add a solution of HCl to precipitate the this compound.
-
Final Product: Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.
Workflow Diagram
Caption: Diastereomeric salt resolution workflow.
References
Enantioselective Synthesis of (R)-1-Aminoindan Using Chiral Catalysts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-Aminoindan is a critical chiral intermediate in the synthesis of several pharmaceuticals, most notably Rasagiline (Azilect®), a potent monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease. The stereochemistry at the C1 position is paramount for its therapeutic activity. Consequently, the development of efficient and highly selective methods for the synthesis of the (R)-enantiomer is of significant interest to the pharmaceutical industry. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (R)-1-aminoindan utilizing various chiral catalysts, including both biocatalytic and chemical approaches.
Methods Overview
Two primary strategies have emerged as effective for the enantioselective synthesis of (R)-1-aminoindan:
-
Biocatalytic Asymmetric Reductive Amination: This approach utilizes enzymes, such as transaminases or reductive aminases, to directly convert 1-indanone into (R)-1-aminoindan with high enantioselectivity. These methods are often lauded for their high selectivity, mild reaction conditions, and environmental compatibility.
-
Chemical Catalytic Asymmetric Synthesis: This strategy employs chiral metal complexes or organocatalysts to effect the asymmetric reduction of an imine derived from 1-indanone or a direct reductive amination. Prominent examples include asymmetric transfer hydrogenation with Noyori-type catalysts and asymmetric reduction catalyzed by chiral phosphoric acids.
This document will detail protocols for both a transaminase-catalyzed synthesis and an asymmetric transfer hydrogenation approach.
Data Presentation
The following table summarizes quantitative data from representative methods for the enantioselective synthesis of (R)-1-aminoindan and its derivatives, allowing for easy comparison of their efficacy.
| Method | Catalyst | Substrate | Amine Source | Yield (%) | Enantiomeric Excess (ee %) | Key Reaction Conditions |
| Biocatalysis (Transaminase) | Transaminase enzyme | 4-cyano-1-indanone | sec-Butylamine | >99 | >99 (for (R)-enantiomer) | pH 8 buffer, 40 °C, 96 h |
| Biocatalysis (Reductive Aminase) | AspRedAm | 1-Indanone | Propargylamine | High | >99 (for (R)-enantiomer) | pH 9.0 buffer, with GDH for cofactor regeneration, 25 °C, 24 h |
| Asymmetric Transfer Hydrogenation | RuCl--INVALID-LINK-- | N-Benzyl-1-indanimine | Formic acid/TEA | ~95 | >98 (for (R)-enantiomer) | Formic acid/triethylamine azeotrope, ambient temperature |
| Chiral Phosphoric Acid Catalysis | BINOL-derived phosphoric acid | 1-Indanone | p-Anisidine | High | High | Hantzsch ester as reductant, molecular sieves, toluene, 35 °C, 12 h, 5 bar H₂ |
Experimental Protocols
Protocol 1: Biocatalytic Synthesis of (R)-1-Aminoindan Derivative using Transaminase
This protocol is adapted from a procedure for a structurally similar substrate and illustrates a general method for transaminase-catalyzed asymmetric amination.[1]
Materials:
-
1-Indanone
-
Transaminase enzyme (e.g., from Codexis, Johnson Matthey)
-
Isopropylamine (or other suitable amine donor)
-
Pyridoxal 5'-phosphate (PLP)
-
Potassium phosphate buffer (100 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a buffer solution containing 100 mM potassium phosphate at pH 8.0. Add pyridoxal 5'-phosphate (PLP) to a final concentration of 1 mM.
-
Enzyme Addition: Add the selected transaminase enzyme to the buffer solution (e.g., 10-30 mg/mL).
-
Substrate and Amine Donor Addition: Dissolve 1-indanone in a minimal amount of DMSO and add it to the reaction mixture to a final concentration of 10-50 mM. Add isopropylamine as the amine donor in a significant excess (e.g., 0.5-1.0 M).
-
Reaction: Stir the reaction mixture at a controlled temperature (typically 30-40 °C) for 24-48 hours. Monitor the reaction progress by HPLC or GC analysis.
-
Workup: Upon completion, quench the reaction by adding an equal volume of ethyl acetate. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-1-aminoindan.
-
Purification: Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Asymmetric Transfer Hydrogenation of N-Benzyl-1-indanimine
This protocol describes the synthesis of (R)-1-aminoindan via a two-step process involving the formation of an imine followed by asymmetric transfer hydrogenation, a method known for its high enantioselectivity.[2] The subsequent debenzylation yields the final product.
Step 1: Synthesis of N-Benzyl-1-indanimine
Materials:
-
1-Indanone
-
Benzylamine
-
Toluene
-
Anhydrous magnesium sulfate or molecular sieves
Procedure:
-
Imine Formation: To a solution of 1-indanone (1 equivalent) in toluene, add benzylamine (1.1 equivalents).
-
Dehydration: Add a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves.
-
Reaction: Stir the mixture at reflux using a Dean-Stark apparatus to remove water for 4-6 hours. Monitor the reaction by TLC or GC until the 1-indanone is consumed.
-
Isolation: Filter off the dehydrating agent and concentrate the filtrate under reduced pressure to obtain the crude N-benzyl-1-indanimine, which can often be used in the next step without further purification.
Step 2: Asymmetric Transfer Hydrogenation
Materials:
-
N-Benzyl-1-indanimine
-
[RuCl((S,S)-TsDPEN)(p-cymene)] catalyst
-
Formic acid/triethylamine azeotropic mixture (5:2)
-
Dichloromethane or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In an inert atmosphere, dissolve N-benzyl-1-indanimine (1 equivalent) in the chosen solvent.
-
Catalyst Addition: Add the [RuCl((S,S)-TsDPEN)(p-cymene)] catalyst (0.1-1 mol%).
-
Hydrogen Source: Add the formic acid/triethylamine azeotropic mixture (2-5 equivalents).
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by HPLC or GC.
-
Workup: Quench the reaction by adding saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer three times with dichloromethane.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting N-benzyl-(R)-1-aminoindan by column chromatography.
Step 3: Debenzylation
The N-benzyl protecting group can be removed via catalytic hydrogenation using palladium on carbon (Pd/C) in a suitable solvent like methanol or ethanol under a hydrogen atmosphere to yield (R)-1-aminoindan.
Visualizations
Experimental Workflow: Biocatalytic Synthesis
Caption: Workflow for the biocatalytic synthesis of (R)-1-aminoindan.
Signaling Pathway: Asymmetric Transfer Hydrogenation Catalytic Cycle
Caption: Catalytic cycle for asymmetric transfer hydrogenation.
References
Application of (R)-1-aminoindan as a chiral auxiliary in aldol reactions
Application of Chiral Indane Derivatives in Asymmetric Aldol Reactions
Note to the Reader: Extensive literature searches for the direct application of (R)-1-aminoindan as a chiral auxiliary in aldol reactions did not yield specific protocols or quantitative data. Chiral primary amines like (R)-1-aminoindan are typically explored as organocatalysts that function via enamine formation, but specific examples for this compound in aldol reactions are not well-documented in the reviewed literature.
However, the structurally related chiral amino alcohol, (1R,2S)-cis-1-amino-2-indanol , is a highly effective and well-documented precursor for a powerful chiral auxiliary used in stereoselective aldol reactions. This application note will detail the use of this alternative, which proceeds through the formation of a rigid oxazolidinone auxiliary, providing excellent stereocontrol. This information is highly relevant for researchers interested in leveraging the indane scaffold for asymmetric synthesis.
Application Notes: (1R,2S)-cis-1-Amino-2-indanol-Derived Oxazolidinone as a Chiral Auxiliary in Aldol Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: The aldol reaction is a fundamental carbon-carbon bond-forming reaction for the synthesis of β-hydroxy carbonyl compounds, which are pivotal structural motifs in many natural products and pharmaceutical agents. Achieving high stereocontrol in this reaction is crucial. Chiral auxiliaries offer a robust and reliable strategy to control the stereochemical outcome. The conformationally rigid bicyclic structure of the indane framework makes it an excellent scaffold for a chiral auxiliary.
(1R,2S)-cis-1-amino-2-indanol can be readily converted into a chiral oxazolidinone. This auxiliary, when acylated, directs the stereoselective formation of boron enolates, which then react with various aldehydes to yield aldol adducts with exceptionally high diastereoselectivity.[1][2][3] The rigid tricyclic system of the N-acylated oxazolidinone provides a well-defined chiral environment, leading to excellent facial selectivity during the aldol addition. Subsequent removal of the auxiliary under mild conditions affords the chiral β-hydroxy acid and allows for the recovery of the valuable aminoindanol auxiliary.
Data Presentation
The performance of the chiral oxazolidinone derived from (1R,2S)-cis-1-amino-2-indanol in the aldol reaction with various aldehydes is summarized below. The reactions consistently produce the syn-aldol product with excellent diastereoselectivity.
Table 1: Diastereoselective Aldol Reaction of N-Propionyl Oxazolidinone with Various Aldehydes
| Entry | Aldehyde (R-CHO) | Product Yield (%) | Diastereomeric Excess (d.e.) (%) |
|---|---|---|---|
| 1 | Benzaldehyde (Ph-CHO) | 85 | >99 |
| 2 | Isobutyraldehyde (i-Pr-CHO) | 88 | >99 |
| 3 | Acetaldehyde (Me-CHO) | 75 | >99 |
| 4 | Pivaldehyde (t-Bu-CHO) | 70 | >99 |
Data compiled from literature reports. Diastereomeric excess was determined by ¹H NMR analysis.
Experimental Protocols
Preparation of the Chiral Oxazolidinone from (1R,2S)-cis-1-Amino-2-indanol
This protocol describes the formation of the key oxazolidinone intermediate.
-
Materials: (1R,2S)-cis-1-amino-2-indanol, Disuccinimidyl carbonate (DSC) or Di(2-pyridyl) carbonate, Triethylamine (TEA), Acetonitrile (MeCN) or Dichloromethane (CH₂Cl₂).
-
Procedure:
-
To a solution of (1R,2S)-cis-1-amino-2-indanol (1.0 eq) in acetonitrile, add triethylamine (3.0 eq).
-
Add disuccinimidyl carbonate (1.5 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at 23 °C for 12 hours.
-
Upon completion (monitored by TLC), concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate, wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel chromatography to afford the chiral oxazolidinone as a white solid (typical yield: 80-90%).[3]
-
Acylation of the Chiral Oxazolidinone
This protocol describes the attachment of the propionyl group to the oxazolidinone auxiliary.
-
Materials: Chiral oxazolidinone, n-Butyllithium (n-BuLi), Propionyl chloride, Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the chiral oxazolidinone (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).
-
Add n-BuLi (1.0 eq, e.g., 1.6 M in hexanes) dropwise, and stir the mixture for 15 minutes at -78 °C.
-
Add propionyl chloride (1.1 eq) dropwise to the resulting lithium salt solution.[1]
-
Stir the reaction for 30 minutes at -78 °C, then allow it to warm to 0 °C.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude N-propionyl oxazolidinone is often of sufficient purity for the next step, or it can be purified by column chromatography (typical yield: >85%).[1]
-
General Protocol for the Asymmetric Aldol Reaction
This protocol outlines the key steps for the highly diastereoselective aldol addition.
-
Materials: N-propionyl oxazolidinone, Di-n-butylboron triflate (Bu₂BOTf), Triethylamine (TEA) or Diisopropylethylamine (DIPEA), Aldehyde, Anhydrous Dichloromethane (CH₂Cl₂).
-
Procedure:
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ and cool the solution to 0 °C under an inert atmosphere.[4]
-
Add di-n-butylboron triflate (1.1 eq) dropwise.[4]
-
Add triethylamine (1.2 eq) dropwise. The solution should become homogeneous.[4]
-
Stir the mixture for 30-60 minutes at 0 °C to ensure complete formation of the (Z)-boron enolate.[1][4]
-
Cool the reaction mixture to -78 °C.
-
Add the desired aldehyde (1.2-1.5 eq) dropwise.[4]
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm slowly to 0 °C over 1 hour.[4]
-
Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour at 0 °C to break down the boron complexes.
-
Extract the aqueous layer with CH₂Cl₂, combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the crude aldol adduct by silica gel chromatography.
-
Cleavage and Recovery of the Chiral Auxiliary
This protocol describes the removal of the auxiliary to yield the final β-hydroxy acid.
-
Materials: Aldol adduct, Lithium hydroxide (LiOH) or Lithium hydroperoxide (LiOOH), Tetrahydrofuran (THF), Water, 30% Hydrogen Peroxide (H₂O₂).
-
Procedure (using LiOH):
-
Dissolve the aldol adduct (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C and add an aqueous solution of lithium hydroxide (e.g., 1 M, 2.0 eq).
-
Stir the mixture at 0 °C for 2 hours or until the reaction is complete (monitored by TLC).
-
Concentrate the mixture to remove THF.
-
Separate the chiral auxiliary by extraction with CH₂Cl₂. The aqueous layer contains the lithium salt of the desired acid.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl and extract the β-hydroxy acid with ethyl acetate.
-
Dry and concentrate the organic extracts to obtain the final product. The chiral auxiliary can be recovered and purified from the initial CH₂Cl₂ extracts (typical recovery: 75-85%).
-
Visualizations
The following diagrams illustrate the workflow and the mechanistic basis for the high stereoselectivity observed.
Caption: Experimental workflow for asymmetric aldol synthesis.
Caption: Proposed Zimmerman-Traxler model for stereocontrol.
References
Synthesis of rasagiline from (R)-1-aminoindan and propargyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of Rasagiline, a potent and selective irreversible inhibitor of monoamine oxidase B (MAO-B), utilized in the management of Parkinson's disease. The synthesis involves the N-alkylation of (R)-1-aminoindan with propargyl chloride. This document outlines the reaction conditions, a step-by-step experimental protocol, and a summary of the expected quantitative data. A workflow diagram is also provided to visually represent the synthetic process.
Introduction
Rasagiline, chemically known as (R)-N-(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine, is a crucial therapeutic agent for Parkinson's disease.[1] Its synthesis via the N-alkylation of (R)-1-aminoindan is a common and effective method. This process involves the reaction of the primary amine of (R)-1-aminoindan with an alkylating agent, propargyl chloride, to introduce the propargyl group. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction.[2] This document serves as a comprehensive guide for the laboratory-scale synthesis of Rasagiline.
Reaction Scheme
The overall chemical transformation is depicted below:
(R)-1-Aminoindan + Propargyl Chloride → Rasagiline
Quantitative Data Summary
The following table summarizes the typical quantitative data associated with the synthesis of Rasagiline from (R)-1-aminoindan and propargyl chloride.
| Parameter | Value | Reference |
| Starting Material | (R)-1-aminoindan | [3] |
| Alkylating Agent | Propargyl Chloride | [3] |
| Base | Potassium Carbonate (K₂CO₃) | [3][4] |
| Solvent | Acetonitrile (CH₃CN) | [3][4] |
| Reaction Temperature | 60°C | [3][5][6] |
| Reaction Time | 16 hours | [3][5][6] |
| Yield | 79% | [3] |
| Purification Method | Flash Chromatography | [3] |
Experimental Protocol
This protocol details the procedure for the synthesis of (R)-N-propargyl-1-aminoindan (Rasagiline).
Materials and Reagents:
-
(R)-1-aminoindan
-
Propargyl chloride
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (CH₃CN)
-
10% Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for flash chromatography
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, create a suspension of (R)-1-aminoindan (0.53 mmol), anhydrous potassium carbonate (0.53 mmol), and propargyl chloride (0.53 mmol) in acetonitrile (5.3 mL).[3]
-
Reaction: Stir the suspension at 60°C for 16 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Dilute the crude product with 10 mL of a 10% NaOH solution.[3]
-
Extract the aqueous solution with dichloromethane (3 x 50 mL).[3]
-
Combine the organic phases and dry over anhydrous sodium sulfate.[3]
-
Filter the mixture and evaporate the solvent under reduced pressure.[3]
-
-
Purification: Purify the crude product by flash chromatography on silica gel using a gradient of 40-60% ethyl acetate in hexane to afford (R)-N-propargyl-1-aminoindan as an orange liquid.[3]
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of Rasagiline.
Caption: Workflow for the synthesis of Rasagiline.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Propargyl chloride is a lachrymator and should be handled with care.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The described protocol for the synthesis of Rasagiline from (R)-1-aminoindan and propargyl chloride provides a reliable and efficient method for obtaining this important pharmaceutical compound. The procedure is straightforward and yields the desired product in good purity after chromatographic purification. This application note serves as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.
References
- 1. Rasagiline in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Rasagiline synthesis - chemicalbook [chemicalbook.com]
- 4. Rasagiline mesylate synthesis - chemicalbook [chemicalbook.com]
- 5. US20110155626A1 - Process for preparation of rasagiline and salts thereof - Google Patents [patents.google.com]
- 6. US8901352B2 - Method for the synthesis of rasagiline - Google Patents [patents.google.com]
Application Notes and Protocols for the Asymmetric Synthesis of Pharmaceuticals Using (R)-1-aminoindan
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-aminoindan is a versatile and valuable chiral building block in the asymmetric synthesis of a variety of pharmaceutical compounds.[1][2] Its rigid indane scaffold and the presence of a primary chiral amine make it an excellent precursor and chiral auxiliary for introducing stereocenters with high selectivity. This document provides detailed application notes and experimental protocols for the use of (R)-1-aminoindan in the synthesis of several key pharmaceuticals, including the anti-Parkinson's agent Rasagiline, an intermediate for the anti-HIV drug Abacavir, and the adenosine A1 receptor agonist N-[1-(R)-Indanyl]adenosine. Additionally, its application in the synthesis of molecules targeting Ras signaling pathways, phosphodiesterase 10A (PDE10A), and AMPA receptors is discussed.
General Workflow for Chiral Synthesis Using (R)-1-aminoindan
The application of (R)-1-aminoindan in asymmetric synthesis typically follows one of two main strategies: as a chiral precursor or as a chiral resolving agent.
Caption: General workflows for utilizing (R)-1-aminoindan in asymmetric synthesis.
Pharmaceutical Applications and Protocols
Synthesis of Rasagiline
Rasagiline, an irreversible inhibitor of monoamine oxidase B (MAO-B), is used for the treatment of Parkinson's disease. (R)-1-aminoindan is the direct precursor to Rasagiline. The key synthetic step is the N-propargylation of the primary amine.
Reaction Scheme:
Caption: Synthesis of Rasagiline from (R)-1-aminoindan.
Experimental Protocol: N-Propargylation of (R)-1-aminoindan [3][4]
-
To a stirred solution of (R)-1-aminoindan (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide, add a base (e.g., potassium carbonate, cesium carbonate, 1.5-2.5 eq).
-
Add the propargylating agent (e.g., propargyl chloride, propargyl bromide, or propargyl benzenesulfonate, 1.0-1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 60 °C) for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.[3]
-
Upon completion, filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford crude Rasagiline.
-
The crude product can be purified by column chromatography or by forming a salt (e.g., mesylate) and recrystallizing.[5]
Quantitative Data for Rasagiline Synthesis
| Propargylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| Propargyl chloride | K₂CO₃ | Acetonitrile | 60 | 16 | 44 (after chromatography) | [3] |
| Propargyl benzenesulfonate | Aq. NaOH | Toluene | RT | - | - | [2] |
| Propargyl methanesulfonate | Carbonate | Acetonitrile | 0 - RT | 1-5 | High Purity | [4] |
Synthesis of an Intermediate for Abacavir
Abacavir is a nucleoside reverse transcriptase inhibitor used to treat HIV. The synthesis of Abacavir involves a chiral amino alcohol, which can be obtained through the resolution of a racemic mixture. (R)-1-aminoindan can be used as a chiral resolving agent to separate the desired enantiomer of a key precursor. A common strategy is the enzymatic kinetic resolution of a racemic aminoindan derivative, which can then be further transformed.
Workflow: Enzymatic Kinetic Resolution
Caption: Enzymatic resolution of racemic 1-aminoindan.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic 1-aminoindan [6][7]
-
To a vial, add racemic 1-aminoindan (1.0 eq) and an immobilized lipase (e.g., Novozym 435, 10-50 mg per mmol of substrate).
-
Add a suitable organic solvent (e.g., methyl tert-butyl ether).
-
Add an acyl donor (e.g., ethyl acetate, diisopropyl malonate, 0.5-1.0 eq).
-
Seal the vial and incubate in a shaker at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction for conversion and enantiomeric excess (ee) of the remaining amine and the acylated product by chiral HPLC or GC.
-
When approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.
-
Separate the unreacted (S)-1-aminoindan from the acylated (R)-N-acetyl-1-aminoindan by extraction or chromatography.
-
The resolved (S)-1-aminoindan can then be used in subsequent steps for the synthesis of the desired chiral intermediate for Abacavir.
Quantitative Data for Enzymatic Resolution
| Enzyme | Acyl Donor | Solvent | Temp (°C) | Conversion (%) | ee (%) of unreacted amine | Ref |
| Lipase B from Candida antarctica | Ethyl Acetate | Toluene | 45 | ~50 | >99 | [7] |
| Novozym 435 | Diisopropyl malonate | MTBE | 40 | ~50 | >99 | [6] |
Synthesis of N-[1-(R)-Indanyl]adenosine
N-[1-(R)-Indanyl]adenosine is an adenosine A1 receptor agonist with potential therapeutic applications.[2] It can be synthesized by the nucleophilic substitution of a leaving group at the C6 position of a purine derivative with (R)-1-aminoindan.
Reaction Scheme:
Caption: Synthesis of N-[1-(R)-Indanyl]adenosine.
Experimental Protocol: Synthesis of N⁶-Substituted Adenosine Derivatives [8][9]
-
Dissolve 6-chloropurine riboside (1.0 eq) and (R)-1-aminoindan (1.0-1.2 eq) in a suitable solvent such as ethanol.
-
Add a base, such as triethylamine (Et₃N, 2-3 eq), to the mixture.
-
Heat the reaction mixture to reflux (e.g., 80 °C) for several hours (typically 3-24 h), monitoring the progress by TLC.
-
After completion, cool the reaction mixture and concentrate it under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol) to afford the desired N-[1-(R)-Indanyl]adenosine.
Quantitative Data for N⁶-Substituted Adenosine Synthesis
| Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| Various amines | Et₃N | EtOH | 80 | 3 | 74-86 | [9] |
Applications in Targeting Signaling Pathways
Ras-Targeting Agents
The Ras family of small GTPases are key regulators of cell growth, differentiation, and survival, and their mutations are frequently found in human cancers. The development of inhibitors that block the interaction of Ras with its downstream effectors, such as Raf, is a major focus in cancer drug discovery. Chiral molecules, including derivatives of aminoindane, can be incorporated into the scaffolds of these inhibitors to achieve specific and high-affinity binding. While a direct synthesis of a Ras inhibitor using (R)-1-aminoindan is not prominently documented, the principles of using chiral amines in the synthesis of KRAS inhibitors can be applied. For instance, chiral amines are used to create specific interactions within the binding pocket of KRAS mutants like G12D.[10]
Ras Signaling Pathway
Caption: Simplified Ras signaling pathway.
Phosphodiesterase 10A (PDE10A) Inhibitors
PDE10A is highly expressed in the medium spiny neurons of the striatum and is a key regulator of cyclic nucleotide signaling. Inhibition of PDE10A has shown potential in the treatment of neuropsychiatric disorders like schizophrenia and Huntington's disease. Several potent and selective PDE10A inhibitors incorporate an indane moiety, suggesting that chiral derivatives of aminoindan could be valuable in optimizing the pharmacophore for improved efficacy and selectivity.
PDE10A Signaling Pathway
Caption: PDE10A signaling pathway in medium spiny neurons.
AMPA Receptor Positive Allosteric Modulators (PAMs)
AMPA receptors mediate the majority of fast excitatory synaptic transmission in the brain and are crucial for synaptic plasticity, learning, and memory. AMPA receptor PAMs are being investigated for the treatment of cognitive disorders and depression. The inclusion of an aminoindan scaffold in some AMPA receptor modulators highlights the potential for using chiral derivatives like (R)-1-aminoindan to develop enantiomerically pure and more potent modulators.
AMPA Receptor Modulation
Caption: Mechanism of AMPA receptor positive allosteric modulation.
Conclusion
(R)-1-aminoindan is a cornerstone chiral building block for the asymmetric synthesis of a diverse range of pharmaceuticals. Its utility as both a direct precursor and a resolving agent provides medicinal chemists with a powerful tool for controlling stereochemistry and optimizing drug candidates. The detailed protocols and signaling pathway diagrams provided in these application notes serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. Page loading... [guidechem.com]
- 2. US20110155626A1 - Process for preparation of rasagiline and salts thereof - Google Patents [patents.google.com]
- 3. US8901352B2 - Method for the synthesis of rasagiline - Google Patents [patents.google.com]
- 4. CN103804200A - Preparation method of rasagiline and analogue thereof - Google Patents [patents.google.com]
- 5. Rasagiline mesylate synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of Enantiomeric Excess of (R)-1-Aminoindan using ¹H NMR Spectroscopy
Abstract
This application note details a robust and efficient protocol for determining the enantiomeric excess (% ee) of (R)-1-aminoindan using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The methodology involves the in-situ formation of diastereomeric iminoboronate esters through a three-component condensation reaction with a chiral auxiliary system comprising (S)-1,1'-bi-2-naphthol ((S)-BINOL) and 2-formylphenylboronic acid. The resulting diastereomers exhibit distinct chemical shifts for specific protons in the ¹H NMR spectrum, allowing for their accurate quantification through integration. This method provides a rapid, reliable, and non-chromatographic alternative for chiral purity analysis, which is crucial in synthetic chemistry and pharmaceutical development.
Introduction
1-Aminoindan is a key chiral building block in the synthesis of various pharmaceuticals and agrochemicals. The biological activity of these final products is often dependent on the stereochemistry of the 1-aminoindan precursor. Therefore, the accurate determination of its enantiomeric purity is of paramount importance. While chiral chromatography (HPLC or GC) is a common method for this purpose, NMR spectroscopy offers a valuable alternative that is often faster and requires less method development. The use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) in NMR converts a mixture of enantiomers into a mixture of diastereomers, which are non-superimposable, non-mirror images and thus have different physical properties, including distinct NMR spectra.[1][2]
Principle of the Method
The protocol described herein utilizes a chiral derivatizing system to convert the enantiomers of 1-aminoindan into diastereomeric iminoboronate esters.[3] A sample containing a mixture of (R)- and (S)-1-aminoindan is reacted in an NMR tube with enantiomerically pure (S)-BINOL and 2-formylphenylboronic acid. The primary amine of 1-aminoindan condenses with the aldehyde group of 2-formylphenylboronic acid to form an imine, which then forms a boronate ester with (S)-BINOL.
This reaction results in the formation of two diastereomers: ((R)-1-aminoindan)-(S)-BINOL complex and ((S)-1-aminoindan)-(S)-BINOL complex. These diastereomers will have distinct ¹H NMR spectra. Specifically, protons near the chiral centers, such as the imine proton (N=CH), will appear at different chemical shifts (anisochronous).[4] By integrating the signals corresponding to each diastereomer, their relative ratio can be determined, and from this, the enantiomeric excess of the original 1-aminoindan sample can be calculated.
Experimental Protocol
Materials and Equipment
-
Analyte: (R)-1-aminoindan sample of unknown enantiomeric excess
-
Chiral Derivatizing Agents:
-
(S)-1,1'-Bi-2-naphthol ((S)-BINOL)
-
2-Formylphenylboronic acid
-
-
Solvent: Deuterated chloroform (CDCl₃)
-
Equipment:
-
NMR Spectrometer (400 MHz or higher recommended)
-
Standard 5 mm NMR tubes
-
Vortex mixer
-
Micropipettes and vials
-
Sample Preparation
-
In a clean, dry vial, weigh approximately 5.0 mg of the 1-aminoindan sample.
-
Add 1.2 equivalents of 2-formylphenylboronic acid and 1.2 equivalents of (S)-BINOL to the vial.
-
Dissolve the mixture in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Gently vortex the vial for about 1-2 minutes to ensure complete dissolution and reaction. The formation of the iminoboronate esters is typically rapid at room temperature.[5]
-
Transfer the resulting solution to a 5 mm NMR tube.
NMR Data Acquisition
-
Instrument: 400 MHz (or higher) NMR Spectrometer
-
Nucleus: ¹H
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 16-64 (adjust to achieve adequate signal-to-noise)
-
Relaxation Delay (d1): 2 seconds
-
Pulse Angle: 30-45 degrees
Data Analysis and Calculation of Enantiomeric Excess
-
Process the ¹H NMR Spectrum: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Identify Diastereomeric Signals: Locate the region of the spectrum where the signals for the diastereomeric complexes are resolved. The imine proton (N=CH) is often a good diagnostic signal, typically appearing in the downfield region of the spectrum and showing baseline separation for the two diastereomers.[4]
-
Integrate the Signals: Carefully integrate the area of the signals corresponding to the (R)-1-aminoindan diastereomer (Integral R) and the (S)-1-aminoindan diastereomer (Integral S).
-
Calculate Enantiomeric Excess (% ee): Use the following formula to calculate the enantiomeric excess:
% ee = [ |Integral R – Integral S| / (Integral R + Integral S) ] × 100
Quantitative Data Summary
The following table presents representative data for the ¹H NMR analysis of a scalemic mixture of 1-aminoindan. The chemical shifts are illustrative for the imine proton of the diastereomeric complexes.
| Enantiomer of 1-Aminoindan | Diastereomeric Complex with (S)-BINOL | Characteristic Signal | Chemical Shift (δ, ppm) | Integration Value | Mole Fraction (%) |
| (R) | ((R)-Amine)-((S)-BINOL) | Imine (N=CH) | 8.52 | 1.00 | 80 |
| (S) | ((S)-Amine)-((S)-BINOL) | Imine (N=CH) | 8.45 | 0.25 | 20 |
Calculated Enantiomeric Excess (% ee):
% ee = [ |1.00 – 0.25| / (1.00 + 0.25) ] × 100 = 60%
Diagram of Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 4. benchchem.com [benchchem.com]
- 5. Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for the N-propargylation of (R)-1-aminoindan
Audience: Researchers, scientists, and drug development professionals.
Introduction: (R)-N-propargyl-1-aminoindan, widely known as Rasagiline, is a potent, irreversible inhibitor of monoamine oxidase B (MAO-B). It is a key therapeutic agent in the management of Parkinson's disease.[1][2] The synthesis of Rasagiline hinges on the crucial step of N-propargylation, where a propargyl group is introduced to the primary amine of (R)-1-aminoindan. This document provides a detailed experimental procedure for this synthesis, addressing common challenges such as the potential for over-alkylation, which can lead to the formation of di-substituted tertiary amines and quaternary ammonium salts, thereby reducing the yield of the desired product.[3] The protocol herein outlines a direct alkylation method using controlled conditions to optimize the formation of the target secondary amine.
Reaction Scheme
The overall reaction involves the nucleophilic substitution of a propargyl halide by (R)-1-aminoindan in the presence of a base to neutralize the resulting hydrohalic acid.
Figure 1: General reaction for the N-propargylation of (R)-1-aminoindan using propargyl bromide.
Quantitative Data Summary
The following table summarizes the typical quantities and conditions for the N-propargylation of (R)-1-aminoindan.
| Parameter | Value | Details |
| Reactants & Reagents | ||
| (R)-1-aminoindan | 1.0 eq | Starting material (MW: 133.19 g/mol ) |
| Propargyl Bromide | 1.1 eq | Alkylating agent (80% solution in toluene) |
| Potassium Carbonate (K₂CO₃) | 2.0 eq | Base, anhydrous |
| Solvent | ||
| Acetonitrile (ACN) | ~10 mL / g of amine | Anhydrous |
| Reaction Conditions | ||
| Temperature | Room Temperature | Reaction is stirred at ambient temperature. |
| Reaction Time | 12-24 hours | Monitored by Thin Layer Chromatography (TLC). |
| Work-up & Purification | ||
| Extraction Solvents | Ethyl Acetate, Water | For liquid-liquid extraction. |
| Purification Method | Column Chromatography | Silica gel with Ethyl Acetate/Hexane gradient. |
| Expected Yield | 60-75% | Isolated yield of the pure product. |
Experimental Workflow Diagram
The following diagram illustrates the step-by-step workflow for the synthesis and purification of (R)-N-propargyl-1-aminoindan.
Caption: Workflow for the synthesis of (R)-N-propargyl-1-aminoindan.
Detailed Experimental Protocol
1. Materials and Reagents:
-
(R)-1-aminoindan (CAS: 10277-74-4)[4]
-
Propargyl bromide (80% solution in toluene, CAS: 106-96-7)
-
Potassium carbonate (K₂CO₃), anhydrous (CAS: 584-08-7)
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel (for column chromatography)
-
TLC plates (silica gel 60 F₂₅₄)
2. Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice-water bath
-
Dropping funnel
-
Reflux condenser (if heating is required)
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders)
3. Reaction Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (R)-1-aminoindan (5.0 g, 37.5 mmol, 1.0 eq) and anhydrous potassium carbonate (10.4 g, 75.1 mmol, 2.0 eq).
-
Solvent Addition: Add 100 mL of anhydrous acetonitrile to the flask. Stir the resulting suspension at room temperature for 15 minutes.
-
Reagent Addition: Cool the flask in an ice-water bath to 0°C. Add propargyl bromide (4.6 mL of 80% solution in toluene, ~41.3 mmol, 1.1 eq) dropwise to the stirred suspension over a period of 30 minutes using a dropping funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using 3:1 Hexane:EtOAc as eluent). The reaction is complete when the starting (R)-1-aminoindan spot has been consumed.
4. Work-up and Purification:
-
Quenching: Upon completion, cool the reaction mixture and slowly add 50 mL of deionized water to quench the reaction and dissolve the inorganic salts.
-
Filtration (Optional): Alternatively, the reaction mixture can be filtered to remove the potassium carbonate, and the filtrate concentrated under reduced pressure. The residue is then taken up in ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product as an oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% EtOAc and gradually increasing to 20% EtOAc) to isolate the pure (R)-N-propargyl-1-aminoindan.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a pale yellow oil. Confirm the identity and purity of the compound using NMR and Mass Spectrometry.
Safety Precautions
-
Propargyl bromide is a lachrymator and a toxic alkylating agent. Handle it with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
(R)-1-aminoindan can cause skin and eye irritation.[4] Avoid inhalation and contact with skin.
-
Organic solvents like acetonitrile, ethyl acetate, and hexane are flammable. Keep them away from ignition sources.
-
Always perform the reaction in a fume hood.
References
- 1. Solvent-free synthesis of propargylamines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03324G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. CN101381314A - Preparation method of (R)-(+)-N-propargyl-1-indan amines - Google Patents [patents.google.com]
- 4. (R)-(-)-1-Aminoindan | C9H11N | CID 2733933 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Large-Scale Production of Enantiopure (1R)-1-Aminoindan
Audience: Researchers, scientists, and drug development professionals.
Introduction: Enantiomerically pure (1R)-1-aminoindan is a critical chiral building block in the pharmaceutical industry, most notably as a key intermediate in the synthesis of Rasagiline, a potent monoamine oxidase B (MAO-B) inhibitor used for the treatment of Parkinson's disease.[1] The stereocenter at the C1 position is crucial for its biological activity, necessitating production methods that can deliver the (1R)-enantiomer with high enantiomeric purity on an industrial scale. This document outlines and compares the primary large-scale production routes: classical chemical resolution, biocatalytic resolution, and asymmetric synthesis.
Overview of Production Strategies
The large-scale synthesis of enantiopure (1R)-1-aminoindan typically starts from racemic 1-aminoindan, which can be readily prepared from 1-indanone.[2] The core challenge lies in efficiently separating the (R)-enantiomer from the (S)-enantiomer or in synthesizing it directly. The three predominant strategies are outlined below.
Caption: High-level overview of production routes to (1R)-1-aminoindan.
Classical Chemical Resolution
This is the most established and widely practiced industrial method. It involves the reaction of racemic 1-aminoindan with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization.[3][4]
Caption: Workflow for classical chemical resolution of 1-aminoindan.
Data Presentation: Comparison of Chiral Resolving Agents
| Resolving Agent | Solvent | Key Parameters | Outcome | Reference |
| N-acetyl-L-glutamic acid | Ethanol | Molar ratio (amine:acid) 1:0.7 to 1:1. Crystallization at 35-45°C. | Yields high optical purity of (R)-1-aminoindan. | [3] |
| L-malic acid | Methanol | Racemic amine concentration ~1g per 50-75 ml. Crystallization at ~50°C. | (R)-enantiomer salt is less soluble and crystallizes preferentially. | [5] |
| (2R,3R)-tartaric acid | Methanol | Racemic amine concentration ~1g per 35-50 ml. Crystallization at ~20°C. | (S)-enantiomer salt is less soluble; (R)-enantiomer is recovered from mother liquor. | [5] |
| R-mandelic acid | Isopropanol | Used for resolution of a 2,6-dimethyl-1-aminoindan derivative. | Isolation of the R-mandelate salt of the desired diastereomer. | [6] |
| N-acetyl-L-leucine | Aqueous solution | Required 100 consecutive crystallizations to achieve desired purity. | Very low yields, not practical for large scale. | [3] |
Experimental Protocol: Resolution with N-acetyl-L-glutamic acid[3]
This protocol is based on a patented industrial process.
1. Diastereomeric Salt Formation and Crystallization:
-
Charge a suitable reactor with racemic (R,S)-1-aminoindan (1.0 eq) and N-acetyl-L-glutamic acid (0.7-1.0 eq).
-
Add ethanol as the solvent (approx. 30 L per kg of aminoindan).
-
Heat the stirred mixture to 75-80°C to achieve complete dissolution.
-
Initiate crystallization by cooling the solution to a temperature between 35°C and 45°C.
-
Continue cooling the mixture slowly to 5°C over several hours and stir overnight to allow for complete precipitation of the diastereomeric salt.
2. Isolation of the Diastereomeric Salt:
-
Isolate the precipitated product, the (R)-1-aminoindan N-acetyl-L-glutaminate salt, by vacuum filtration.
-
Wash the filter cake with cold ethanol to remove residual mother liquor.
-
The enantiomeric purity of the salt can be further enhanced by recrystallization from ethanol if required.
3. Liberation of the Free Amine:
-
Suspend the isolated diastereomeric salt in a mixture of water and an immiscible organic solvent (e.g., toluene or dichloromethane).
-
Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH), dropwise with stirring until the pH of the aqueous layer is >12.
-
Continue stirring until all solids have dissolved.
-
Separate the organic layer containing the free (1R)-1-aminoindan.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield enantiopure (1R)-1-aminoindan.
4. Recovery and Racemization (Optional but Recommended for Scale-up):
-
The mother liquor, enriched with the (S)-1-aminoindan salt, can be treated with base to recover the (S)-enantiomer.
-
The recovered (S)-1-aminoindan can be racemized by heating with a catalyst, such as 1-indanone, and recycled back into the resolution process to improve overall process efficiency.[7]
Biocatalytic Resolution
Biocatalytic methods offer high selectivity under mild reaction conditions. Dynamic Kinetic Resolution (DKR) is particularly attractive for large-scale production as it overcomes the 50% theoretical yield limit of standard kinetic resolution by continuously racemizing the undesired enantiomer in situ.
Data Presentation: Biocatalytic Methods
| Method | Enzyme | Racemization Catalyst | Acyl/Amino Donor | Solvent | Temp. | Outcome | Reference |
| Dynamic Kinetic Resolution | Novozym 435 (Lipase) | Pd/LDH-DS | 4-chlorophenyl valerate | Toluene | 55°C | >99% conversion, >99% e.e. of (R)-1-aminoindan valerate. | [8] |
| Dynamic Kinetic Resolution | Candida plicata lipase | KT-02 (catalyst) | L-(+)-O-acetylmandelic acid | Toluene | 65°C | High yield and >99% e.e. of the (S)-enantiomer acetyl compound. | [9] |
| Kinetic Resolution | ω-Transaminase | - | Pyruvate (amino acceptor) | Buffer | - | Produces enantiopure amines; (S)-selective enzymes are common. | [10] |
Experimental Protocol: Dynamic Kinetic Resolution (DKR)[8]
This protocol describes the synthesis of an acylated precursor to (1R)-1-aminoindan.
1. Reaction Setup:
-
To a temperature-controlled reactor, add racemic 1-aminoindan (1.0 eq), 4-chlorophenyl valerate (acyl donor), and toluene as the solvent (substrate concentration ~80-85 mmol/L).
-
Add the racemization catalyst, Pd/layered double-hydroxide-dodecyl sulfate (Pd/LDH-DS).
-
Add the biocatalyst, immobilized lipase Novozym 435.
2. DKR Reaction:
-
Heat the reaction mixture to 55°C with constant stirring.
-
Monitor the reaction progress by chiral HPLC to determine conversion and enantiomeric excess of the product.
-
The reaction typically proceeds to completion within 15-20 hours. The (S)-aminoindan is preferentially acylated by the lipase, while the Pd catalyst racemizes the remaining (R)-aminoindan, allowing it to be converted as well. Correction: The reference indicates the preparation of (R)-1-aminoindan valerate, suggesting the lipase is (R)-selective or the process is designed to isolate the acylated R-enantiomer. Assuming the goal is (R)-amine, the lipase selectively acylates the R-enantiomer.
3. Product Isolation and Hydrolysis:
-
After the reaction reaches >99% conversion, filter off the immobilized enzyme and the racemization catalyst. These can potentially be recycled.
-
Concentrate the filtrate under reduced pressure to obtain the crude (R)-1-aminoindan valerate.
-
Hydrolyze the ester by treating it with an acid (e.g., HCl in ethanol) or base (e.g., NaOH in methanol/water) to liberate the free (1R)-1-aminoindan.
-
Purify by extraction and distillation or crystallization.
Asymmetric Synthesis
Asymmetric synthesis aims to create the desired (1R)-enantiomer directly from a prochiral precursor, avoiding a resolution step. This is often achieved through asymmetric hydrogenation or reductive amination using a chiral catalyst.
Data Presentation: Asymmetric Synthesis Routes
| Method | Starting Material | Catalyst / Reagent | Yield | e.e. | Reference |
| Asymmetric Iminium Ion Cyclization | 2-Alkenylbenzaldimine | BINOL-derived chiral N-triflyl phosphoramide | Good | High | |
| Asymmetric Hydrogenation | 2,6-dimethyl-1-indanone | Rhodium or Ruthenium-based chiral catalysts | - | - | [6] |
Experimental Protocol: Conceptual Asymmetric Reductive Amination
This protocol is a generalized procedure based on common methods for asymmetric synthesis.
1. Imine Formation:
-
In a reactor under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1-indanone (1.0 eq) in a suitable solvent like methanol or toluene.
-
Add an ammonia source, such as ammonium formate or ammonia gas, to form the corresponding imine in situ.
2. Asymmetric Hydrogenation:
-
In a separate vessel, prepare the chiral catalyst solution by dissolving a chiral phosphine ligand and a transition metal precursor (e.g., a Rhodium or Ruthenium complex) in a degassed solvent.
-
Transfer the catalyst solution to the reaction vessel containing the imine.
-
Pressurize the reactor with hydrogen gas (H₂) to the required pressure.
-
Heat the reaction to the optimal temperature and stir until the reaction is complete (monitored by GC or HPLC).
3. Product Isolation:
-
Carefully vent the reactor and purge with inert gas.
-
Remove the catalyst by filtration, often through a pad of silica gel or celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting (1R)-1-aminoindan by distillation or by forming a salt (e.g., hydrochloride) and recrystallizing to achieve high chemical and enantiomeric purity.
References
- 1. EP2181980A1 - A process for the preparation of (R)-1-aminoindanes - Google Patents [patents.google.com]
- 2. 1-Aminoindan synthesis - chemicalbook [chemicalbook.com]
- 3. PROCESS FOR THE PREPARATION OF ENANTIOMERICALLY PURE 1-AMINOINDAN - Patent 3068746 [data.epo.org]
- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 5. WO2012116752A1 - Process of resolution of 1-aminoindan - Google Patents [patents.google.com]
- 6. CN108794339A - The preparation method of one kind (1R, 2S) -2,6- dimethyl -1- amido indanes - Google Patents [patents.google.com]
- 7. WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. CN105061218B - Method for preparing (S)-1-aminoindane through dynamic kinetic resolution - Google Patents [patents.google.com]
- 10. lookchem.com [lookchem.com]
Troubleshooting & Optimization
Technical Support Center: Chiral Resolution of 1-Aminoindan
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and enantiomeric excess of 1-aminoindan resolution.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chiral resolution of 1-aminoindan, particularly when using diastereomeric salt crystallization.
Issue 1: Low Yield of the Desired 1-Aminoindan Enantiomer
-
Question: My chiral resolution of 1-aminoindan is resulting in a low yield of the desired enantiomer after crystallization. What are the potential causes and how can I improve the yield?
-
Answer: Low yield is a common challenge in diastereomeric salt resolution and can be influenced by several factors. A standard kinetic resolution is inherently limited to a maximum theoretical yield of 50% for each of the resolved components.[1] Here are the primary aspects to investigate:
-
Resolving Agent and Stoichiometry: The choice of resolving agent and its molar ratio to the racemic 1-aminoindan are critical. While a 0.5 equivalent of the resolving agent is often a starting point to precipitate one enantiomer, this ratio can be optimized.[2] Different chiral acids will exhibit varying efficiencies.
-
Solvent System: The solubility of the diastereomeric salts is highly dependent on the solvent. The ideal solvent should provide sufficient solubility for both diastereomers while maximizing the solubility difference between them. If the desired salt is too soluble, consider a less polar solvent or a solvent mixture. Conversely, if both salts are poorly soluble, a more polar solvent may be required.[2]
-
Temperature Profile: Crystallization temperature significantly impacts yield. Higher temperatures can lead to lower yields, while excessively low temperatures may decrease the enantiomeric purity of the precipitate.[3] A controlled cooling process is often beneficial.
-
Crystallization Time: Insufficient time for crystallization can result in a lower yield. Ensure the solution is allowed to equilibrate and for the less soluble diastereomeric salt to fully precipitate.
-
Issue 2: Poor Enantiomeric Excess (e.e.) of the Isolated 1-Aminoindan
-
Question: The enantiomeric excess of my resolved 1-aminoindan is below the desired level (e.g., >98%). What steps can I take to improve the optical purity?
-
Answer: Achieving high enantiomeric excess is crucial, especially for pharmaceutical applications. Here are key areas to focus on for improvement:
-
Purity of Starting Materials: Ensure the racemic 1-aminoindan and the chiral resolving agent are of high purity, as impurities can interfere with the crystallization process.[2]
-
Recrystallization: It is common to perform one or more recrystallizations of the isolated diastereomeric salt to enhance its optical purity.[3]
-
Seeding: The introduction of seed crystals of the desired pure diastereomeric salt can promote the crystallization of that specific diastereomer and improve enantiomeric excess.[4] Seeding should be done at a temperature where spontaneous crystallization has not yet occurred.[4]
-
Controlled Crystallization Temperature: The temperature at which crystallization is initiated and proceeds plays a vital role in achieving high optical purity. It has been found that initiating crystallization at temperatures between 20-65°C, and more preferably between 35-45°C, can yield higher optical purity.[4]
-
Issue 3: Oiling Out Instead of Crystallization
-
Question: During the resolution process, my diastereomeric salt is "oiling out" as a liquid phase instead of forming crystals. What should I do?
-
Answer: "Oiling out" occurs when the diastereomeric salt separates from the solution above its melting point or when it is highly supersaturated. To address this:
-
Solvent and Concentration Adjustment: The choice of solvent and the concentration of the solutes are critical. Try diluting the solution or using a different solvent system where the salt is less soluble.[2]
-
Slower Cooling Rate: Rapid cooling can favor oiling out. Employ a gradual and controlled cooling process to encourage the formation of an ordered crystal lattice.[2]
-
Seeding: Adding seed crystals of the desired diastereomeric salt can provide a template for crystallization and prevent the formation of an oil.[2]
-
Frequently Asked Questions (FAQs)
-
What are the common methods for the chiral resolution of 1-aminoindan? The most prevalent method for the chiral resolution of 1-aminoindan is through the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.[3][4][5] Chiral chromatography is another effective, albeit potentially more expensive, method for separating the enantiomers.[6]
-
Which chiral resolving agents are typically used for 1-aminoindan? Several chiral acids have been successfully used, including:
-
What is the maximum theoretical yield for a classical chiral resolution? For a classical resolution that separates a racemic mixture, the maximum theoretical yield for a single enantiomer is 50%, as the other 50% is the undesired enantiomer.[7]
-
How can I break the 50% yield barrier in chiral resolution? To exceed the 50% theoretical yield, a process that incorporates in-situ racemization of the undesired enantiomer is required. This is often referred to as a dynamic kinetic resolution (DKR).[1] Another approach involves the isolation and racemization of the unwanted enantiomer from the mother liquor, which can then be recycled back into the resolution process.
Experimental Protocols and Data
Table 1: Chiral Resolving Agents and Solvents for 1-Aminoindan Resolution
| Chiral Resolving Agent | Solvent System | Reference |
| N-acetyl-L-glutamic acid | Methanol/Water | [4] |
| L(+)-aspartic acid | Methanol | [3] |
| L(-)-malic acid | Methanol | [3] |
| (2R, 3R)-tartaric acid | Methanol | [3] |
| Di-p-toluoyl-L-tartaric acid | Methanol |
General Experimental Protocol for Diastereomeric Salt Crystallization of 1-Aminoindan
-
Dissolution: Dissolve the racemic 1-aminoindan and the chosen chiral resolving agent (typically in a 1:0.5 to 1:1 molar ratio) in the selected solvent at an elevated temperature to ensure complete dissolution.
-
Controlled Cooling & Seeding: Gradually cool the solution to the desired crystallization temperature. If available, add seed crystals of the pure, desired diastereomeric salt at a temperature just below the saturation point to induce crystallization.[4]
-
Crystallization: Allow the solution to stir at the crystallization temperature for a sufficient period to maximize the precipitation of the less soluble diastereomeric salt.
-
Isolation: Isolate the precipitated crystals by filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.
-
Drying: Dry the isolated diastereomeric salt crystals under vacuum.
-
Liberation of the Free Amine: Dissolve the purified diastereomeric salt in a suitable solvent (e.g., water) and adjust the pH with a base (e.g., NaOH) to deprotonate the amine and precipitate the free 1-aminoindan enantiomer.
-
Extraction and Isolation: Extract the liberated 1-aminoindan enantiomer with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure to obtain the purified enantiomer.
-
Analysis: Determine the enantiomeric excess of the final product using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).
Visual Guides
Caption: Troubleshooting workflow for addressing low yield.
Caption: Logic for enhancing enantiomeric excess.
Caption: Step-by-step experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. WO2012116752A1 - Process of resolution of 1-aminoindan - Google Patents [patents.google.com]
- 4. EP3068746A1 - Process for the preparation of enatiomerically pure 1-aminoindan - Google Patents [patents.google.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. Preparative resolution of 1-aminoindan-1,5-dicarboxylic acid (AIDA) by chiral ligand-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
Technical Support Center: Optimization of Reaction Conditions for Rasagiline Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of rasagiline.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of rasagiline, providing potential causes and recommended solutions in a question-and-answer format.
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) |
| SYN-001 | Low yield of N-propargyl-1-aminoindan | Incomplete reaction due to insufficient reaction time or temperature. | Increase the reaction time or temperature. For example, when using propargyl chloride and potassium carbonate in acetonitrile, ensure the reaction is heated to 60°C for at least 16 hours. |
| Inefficient propargylating agent. | Consider using a more reactive propargylating agent, such as propargyl benzenesulfonate, which may allow for milder reaction conditions (e.g., 15-20°C).[1] | ||
| Side reactions, such as dialkylation. | Use of a protecting group, such as a trifluoroacetyl group on the aminoindan, can prevent dialkylation and significantly improve yield. | ||
| SYN-002 | Formation of N,N-dipropargyl-1-aminoindan byproduct | Use of an unprotected 1-aminoindan allows for the secondary amine product to react further with the propargylating agent. | Introduce a protecting group, such as trifluoroacetyl, on the 1-aminoindan before the propargylation step. This protecting group can be easily removed afterward. The use of a protecting group has been shown to lead to high purity product. |
| Excess of propargylating agent. | Use a stoichiometric amount or a slight excess of the propargylating agent. | ||
| SYN-003 | Presence of genotoxic impurity (isopropyl mesylate) | Formation of isopropyl mesylate can occur when using isopropanol as a solvent during the synthesis of rasagiline mesylate at elevated temperatures.[1] | Carry out the reaction at a lower temperature, for example, between 5-10°C, to avoid the formation of this impurity.[1] |
| SYN-004 | Difficult purification of rasagiline base | The crude product is highly impure. | Purification by column chromatography may be necessary. For the trifluoroacetyl-protected intermediate, high purity (>97.5% by HPLC) can be achieved before deprotection. |
| SYN-005 | Low enantiomeric purity of the final product | Inefficient chiral resolution of racemic rasagiline. | Optimize the crystallization conditions for the diastereomeric salt formation with L-tartaric acid. This can include the choice of solvent (e.g., methanol/isopropanol mixtures) and the cooling rate.[1] |
| Racemization during a reaction step. | Ensure that the reaction conditions, particularly temperature and pH, do not cause racemization of the chiral center. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to rasagiline?
A1: The most common synthetic routes start from either 1-indanone or (R)-1-aminoindan. A typical route involves the N-propargylation of (R)-1-aminoindan with a propargyl halide (chloride or bromide) or a propargyl sulfonate in the presence of a base.[1][2] An alternative approach involves the reductive amination of 1-indanone with propargylamine. If a racemic starting material is used, a chiral resolution step is required.
Q2: Which propargylating agent is most effective?
A2: The choice of propargylating agent affects the reaction conditions. Propargyl chloride or bromide often require higher temperatures (e.g., 60°C in acetonitrile with K₂CO₃).[1] Propargyl benzenesulfonate is more reactive and can be used under milder conditions (e.g., 15-20°C in an aqueous medium).[1]
Q3: How can the formation of the N,N-dipropargyl byproduct be minimized?
A3: The formation of the dialkylated byproduct can be a significant issue leading to lower yields and purification challenges. A highly effective method to prevent this is to use a protecting group on the nitrogen of 1-aminoindan. The trifluoroacetyl group has been shown to be particularly effective, allowing for clean mono-propargylation and resulting in high yields of the desired product after deprotection.
Q4: What is the best method for the chiral resolution of racemic rasagiline?
A4: A common and effective method for the chiral resolution of racemic N-propargyl-1-aminoindan is the formation of diastereomeric salts with a chiral acid, most commonly L-tartaric acid. The diastereomeric salts have different solubilities, allowing for their separation by fractional crystallization. The desired diastereomer can then be treated with a base to liberate the enantiomerically pure rasagiline.
Q5: Are there any known genotoxic impurities in the synthesis of rasagiline?
A5: Yes, two potential genotoxic impurities that have been reported are propargyl benzenesulfonate and isopropyl mesylate.[1] Propargyl benzenesulfonate is a starting material and can be removed during workup and purification. Isopropyl mesylate can form during the synthesis of rasagiline mesylate if isopropanol is used as a solvent at elevated temperatures.[1] Its formation can be avoided by conducting the reaction at lower temperatures (5-10°C).[1]
Data Presentation
Table 1: Comparison of Reaction Conditions for N-propargylation of 1-Aminoindan
| Propargylating Agent | Base | Solvent | Temperature | Time | Reported Yield | Purity | Reference |
| Propargyl chloride | K₂CO₃ | Acetonitrile | 60°C | 16 h | ~56% (overall) | Requires column chromatography | U.S. Patent 2011/0155626 A1 |
| Propargyl benzenesulfonate | Aq. NaOH | Toluene/Water | 20°C | Not specified | 17% (after resolution) | Requires resolution | Chinese Patent CN103804200A |
| Propargyl benzenesulfonate | Base & Phase Transfer Catalyst | Aqueous Medium | 15-20°C | 2-3 h | High | High | U.S. Patent 2011/0155626 A1[1] |
| Propargyl bromide (on trifluoroacetyl-protected (R)-1-aminoindan) | Various | THF | 0-5°C | Not specified | 88% (overall, after deprotection and salt formation) | 100% (by HPLC) | U.S. Patent 8,901,352 B2 |
Experimental Protocols
Protocol 1: N-propargylation of (R)-1-aminoindan using Propargyl Benzenesulfonate
-
Reaction Setup: In a suitable reaction vessel, dissolve (R)-(-)-1-aminoindan hydrochloride in an aqueous medium.
-
Addition of Reagents: Add a suitable base and a phase transfer catalyst to the solution.
-
Reaction: Add propargyl benzenesulfonate to the reaction mixture. Maintain the temperature between 15-20°C and stir for 2-3 hours.
-
Workup: After the reaction is complete, extract the reaction mixture with a suitable organic solvent, such as toluene.
-
Purification: Wash the combined organic layers with water. The crude rasagiline base can be further purified by column chromatography or by conversion to a salt and recrystallization.
Protocol 2: Chiral Resolution of Racemic N-propargyl-1-aminoindan using L-Tartaric Acid
-
Dissolution: Dissolve the crude racemic N-propargyl-1-aminoindan base in isopropanol.
-
Salt Formation: Add L-tartaric acid to the solution.
-
Crystallization: The di(R-(+)-N-propargyl-1-aminoindan)-L-tartrate salt will preferentially crystallize. The crystallization can be improved by recrystallizing from a 1:1 mixture of methanol and isopropanol.[1]
-
Isolation: Isolate the crystalline diastereomeric salt by filtration.
-
Liberation of Free Base: Treat the isolated salt with an aqueous base (e.g., sodium hydroxide) to neutralize the tartaric acid and liberate the (R)-(+)-N-propargyl-1-aminoindan free base.
-
Extraction: Extract the free base with a suitable organic solvent.
-
Final Product: The enantiomerically pure rasagiline base can then be converted to the desired pharmaceutically acceptable salt, such as the mesylate.
Mandatory Visualization
Caption: General workflow for the synthesis of Rasagiline Mesylate.
Caption: Logical relationship for troubleshooting common synthesis issues.
References
How to remove the (S)-enantiomer from a mixture of 1-aminoindan
Technical Support Center: Chiral Resolution of 1-Aminoindan
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of the (S)-enantiomer from a mixture of 1-aminoindan.
Frequently Asked Questions (FAQs)
Q1: What are the common methods to separate the enantiomers of 1-aminoindan?
A1: The most common methods for the chiral resolution of 1-aminoindan include:
-
Fractional Crystallization of Diastereomeric Salts: This is a widely used industrial method where the racemic 1-aminoindan is reacted with a chiral resolving agent to form diastereomeric salts.[1][2][3] These salts have different solubilities, allowing one to be selectively crystallized.[1][2] Commonly used chiral resolving agents include L(+)-aspartic acid, L(-)-malic acid, and (2R,3R)-tartaric acid.[4]
-
Enzymatic Resolution: This method utilizes enzymes that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.
-
Chiral Chromatography: This technique uses a chiral stationary phase (CSP) to separate the enantiomers.[5] It is often used for analytical purposes to determine enantiomeric purity but can also be applied on a preparative scale.
Q2: How do I choose the right chiral resolving agent for fractional crystallization?
A2: The choice of resolving agent is crucial for successful fractional crystallization.[1] Factors to consider include the cost and availability of the resolving agent, the difference in solubility of the resulting diastereomeric salts, and the ease of recovery of both the desired enantiomer and the resolving agent. For 1-aminoindan, naturally occurring chiral organic acids like L(-)-malic acid and (2R,3R)-tartaric acid are effective.[4] It is often necessary to screen several resolving agents and solvent systems to find the optimal conditions for a specific separation.[2]
Q3: Can the unwanted (S)-1-aminoindan be converted back to the racemate?
A3: Yes, the unwanted (S)-enantiomer can be racemized and recycled, which significantly improves the overall yield and economics of the process.[6][7] A common method involves reacting the (S)-1-aminoindan with 1-indanone to form an intermediate Schiff base, which can then be hydrogenated to yield racemic 1-aminoindan.[6][8]
Q4: How can I determine the enantiomeric purity of my 1-aminoindan sample?
A4: The most common and accurate method for determining the enantiomeric excess (e.e.) of 1-aminoindan is through chiral High-Performance Liquid Chromatography (HPLC).[5][9] This technique uses a chiral stationary phase that interacts differently with each enantiomer, resulting in their separation and allowing for quantification.
Experimental Protocols
Protocol 1: Chiral Resolution of 1-Aminoindan using L(-)-Malic Acid
This protocol is based on the fractional crystallization of diastereomeric salts.
Materials:
-
Racemic 1-aminoindan
-
L(-)-malic acid
-
Methanol
-
Sodium hydroxide (NaOH) solution
-
Organic solvent for extraction (e.g., dichloromethane)
Procedure:
-
Salt Formation:
-
Dissolve 1 g of racemic 1-aminoindan in 5 ml of methanol.
-
In a separate flask, dissolve 1.06 g of L(-)-malic acid in 5 ml of methanol.
-
Heat the 1-aminoindan solution to 50°C.
-
Add the L(-)-malic acid solution to the 1-aminoindan solution while stirring.[4]
-
-
Crystallization:
-
Cool the reaction mixture to 35°C.
-
If available, seed the solution with a small crystal of (R)-1-aminoindan hydrogen-L-(-)-malate.
-
Hold the suspension at 35°C for 1 hour.
-
Cool the mixture to 20°C over 2 hours and maintain this temperature for 3 hours to allow for complete crystallization.[4]
-
-
Isolation of Diastereomeric Salt:
-
Filter the precipitate and wash it with a small amount of cold methanol.
-
Dry the collected crystals. This solid is the enriched (R)-1-aminoindan hydrogen-L-(-)-malate.
-
-
Liberation of the Free Amine:
-
Dissolve the diastereomeric salt in water.
-
Basify the solution with an aqueous NaOH solution to deprotonate the amine.
-
Extract the (R)-1-aminoindan with an organic solvent like dichloromethane.
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and evaporate the solvent to obtain the enriched (R)-1-aminoindan.
-
Protocol 2: Racemization of (S)-1-Aminoindan
This protocol allows for the conversion of the undesired (S)-enantiomer back into the racemic mixture.
Materials:
-
Enriched (S)-1-aminoindan
-
1-Indanone
-
Organic solvent (e.g., toluene)
-
Hydrogenation catalyst (e.g., Palladium on carbon)
-
Hydrogen source
Procedure:
-
Schiff Base Formation:
-
In a reaction vessel, combine the enriched (S)-1-aminoindan with 1-indanone in an organic solvent like toluene. The molar ratio of 1-indanone to 1-aminoindan should be approximately 0.7:1 to 0.8:1.
-
Heat the reaction mixture to a temperature between 50°C and 110°C, depending on the solvent used, and stir for several hours.
-
-
Hydrogenation:
-
After the formation of the Schiff base, add a hydrogenation catalyst (e.g., 5% Pd/C) to the reaction mixture.
-
Pressurize the vessel with hydrogen gas.
-
Stir the reaction at a temperature between 35°C and 45°C for 16 to 24 hours.[6]
-
-
Work-up:
-
After the reaction is complete, cool the mixture and filter off the catalyst.
-
Concentrate the filtrate to obtain racemic 1-aminoindan.
-
Quantitative Data
Table 1: Comparison of Chiral Resolving Agents for 1-Aminoindan
| Resolving Agent | Solvent | Reported Optical Purity of (R)-1-aminoindan | Reported Yield | Reference |
| L(-)-Malic Acid | Methanol | 99.75% (HPLC) | 47% of theoretical value for the salt | [4] |
| (2R,3R)-Tartaric Acid | Methanol | < 94% | Not specified | [10] |
| L(+)-Aspartic Acid | Methanol | < 94% | Not specified | [10] |
| N-acetyl-L-glutamic acid | Ethanol/TBME | Not specified | Not specified | [6] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystallization occurs during fractional crystallization. | - The solution is not supersaturated. - The solubility of both diastereomeric salts is too high in the chosen solvent. | - Try to induce crystallization by seeding with a crystal of the desired diastereomer. - Concentrate the solution by evaporating some of the solvent. - Cool the solution to a lower temperature. - Experiment with different solvents or solvent mixtures to find a system where the desired diastereomeric salt has lower solubility. |
| Low yield of the desired diastereomeric salt. | - The desired salt is too soluble in the mother liquor. - Crystallization time was too short. | - Optimize the crystallization temperature and time. - Use a less polar solvent to decrease the solubility of the salt. - Ensure the correct stoichiometry of the resolving agent is used. |
| Low enantiomeric excess (e.e.) of the resolved 1-aminoindan. | - Incomplete separation of the diastereomeric salts. - Co-precipitation of the undesired diastereomer. | - Perform recrystallization of the diastereomeric salt to improve its purity. - Slowly cool the crystallization mixture to promote selective crystallization. - Ensure the mother liquor is efficiently removed from the crystals during filtration. |
| Inaccurate e.e. determination by chiral HPLC. | - Poor resolution of enantiomers on the chiral column. - Incorrect mobile phase composition or flow rate. | - Optimize the mobile phase composition (e.g., ratio of organic solvent to buffer). - Adjust the flow rate. - Try a different chiral stationary phase. - Ensure the sample is fully dissolved and filtered before injection.[11] |
| Racemization of (S)-1-aminoindan is incomplete. | - Inefficient catalyst or reaction conditions. - Insufficient reaction time. | - Ensure the hydrogenation catalyst is active. - Optimize the reaction temperature and hydrogen pressure. - Increase the reaction time. |
Visualizations
Caption: Workflow for the chiral resolution of 1-aminoindan.
Caption: Workflow for the racemization of (S)-1-aminoindan.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 4. WO2012116752A1 - Process of resolution of 1-aminoindan - Google Patents [patents.google.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. EP3247697B1 - Process for the racemization of enantiomerically enriched 1-aminoindane - Google Patents [patents.google.com]
- 9. uma.es [uma.es]
- 10. EP3068746A1 - Process for the preparation of enatiomerically pure 1-aminoindan - Google Patents [patents.google.com]
- 11. chiraltech.com [chiraltech.com]
Racemization process for unwanted (S)-1-aminoindan to improve yield
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the racemization of the unwanted (S)-1-aminoindan to improve the overall yield of the desired (R)-1-aminoindan, a key intermediate in the synthesis of compounds like Rasagiline.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the racemization of (S)-1-aminoindan.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or incomplete racemization | - Inefficient base or catalyst- Incorrect solvent- Insufficient reaction temperature or time- Presence of an acid addition salt of (S)-1-aminoindan | - Base/Catalyst: For base-mediated racemization, ensure the use of a strong base like potassium tert-butoxide or powdered potassium hydroxide.[2][3] For methods involving imine formation, verify the activity of the catalyst (e.g., Palladium).- Solvent: Use a polar aprotic solvent such as dimethyl sulfoxide (DMSO), which has been shown to be effective.[2][3]- Reaction Conditions: Increase the reaction temperature (typically 80-120°C) and/or extend the reaction time.[2][3] Monitor the reaction progress by chiral HPLC to determine the optimal endpoint.- Starting Material: If the (S)-1-aminoindan is in the form of an acid addition salt (e.g., from a resolution mother liquor), it must be neutralized to the free base before racemization to avoid a more laborious workup.[1][4] |
| Formation of significant byproducts | - High reaction temperatures leading to degradation- Undesired side reactions with the solvent or base- Presence of impurities in the starting material | - Temperature Control: Carefully control the reaction temperature to avoid degradation. Optimize for the lowest effective temperature.- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[3]- Starting Material Purity: Ensure the (S)-1-aminoindan starting material is of high purity. Purify the mother liquor extract if necessary. |
| Difficulty in isolating the racemic product | - Complex reaction mixture- Inefficient extraction or crystallization | - Workup: After cooling, dilute the reaction mixture with water (alkalized water may be preferable) and extract the product with a suitable water-immiscible organic solvent like dichloromethane or ether.[2][3]- Purification: The crude product can be purified by distillation or recrystallization. Ensure the catalyst is filtered off before concentration.[1] |
| Inconsistent yields | - Variability in starting material quality- Inconsistent reaction conditions- Moisture in the reaction | - Standardize Protocol: Strictly adhere to a validated experimental protocol.[1][3]- Dry Conditions: Use dry solvents and reagents, as moisture can interfere with the reaction, especially when using strong bases.[3]- Quality Control: Implement quality control checks for the starting (S)-1-aminoindan. |
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of racemizing (S)-1-aminoindan?
A1: In the synthesis of certain pharmaceuticals like Rasagiline, only the (R)-enantiomer of 1-aminoindan is active.[1] The resolution of racemic 1-aminoindan produces the desired (R)-enantiomer and an equal amount of the unwanted (S)-enantiomer. Racemization converts this unwanted (S)-isomer back into a racemic mixture, which can then be re-subjected to the resolution process. This recycling step significantly improves the overall yield and economic efficiency of the synthesis, potentially by more than 50%.[1][4]
Q2: What are the common methods for racemizing (S)-1-aminoindan?
A2: The most common methods include:
-
Reaction with 1-indanone: This process involves reacting (S)-1-aminoindan with 1-indanone to form a Schiff base intermediate, which upon hydrogenation yields racemic 1-aminoindan.[1][4] This method is advantageous as 1-indanone is often a starting material for the synthesis of racemic 1-aminoindan.[1][4]
-
Base-catalyzed racemization: This involves treating the (S)-1-aminoindan with a strong base, such as an alcoholate (e.g., potassium tert-butoxide) or a metal hydroxide (e.g., potassium hydroxide), in a polar aprotic solvent like DMSO.[2][3]
Q3: What kind of yields can be expected from the racemization process?
A3: A well-optimized racemization process can achieve high yields. Some patented processes report yields of racemic 1-aminoindane of at least 80%, and in some cases, up to 100% in relation to the starting (S)-1-aminoindan.[1][4]
Q4: How can I monitor the progress of the racemization reaction?
A4: The progress of the racemization can be effectively monitored by chiral High-Performance Liquid Chromatography (HPLC). This analytical technique allows for the separation and quantification of the (R)- and (S)-enantiomers, enabling the determination of the enantiomeric ratio (S/R) at different time points until a racemic or near-racemic mixture (ideally 50:50) is achieved.[2]
Q5: Is it necessary to use the free base of (S)-1-aminoindan for racemization?
A5: Yes, it is highly recommended. The (S)-1-aminoindan is often obtained from the mother liquor of a diastereomeric salt resolution and exists as an acid addition salt.[1][4] This salt should be neutralized to the free base before racemization.[1][4] Proceeding with the salt form can lead to a more complicated and laborious workup procedure.[1][4]
Quantitative Data Summary
The following table summarizes key quantitative data from various racemization protocols for easy comparison.
| Parameter | Method 1: Base-Catalyzed (Potassium tert-butoxide)[3] | Method 2: Base-Catalyzed (Potassium hydroxide)[2] | Method 3: Imine Formation (with 1-indanone)[1][4] |
| Starting Material | (S)-1-aminoindan | (R)-1-phenylethylamine (as a model chiral amine) | (S)-1-aminoindan enriched mixture |
| Base/Reagent | Potassium tert-butoxide | Powdered Potassium hydroxide | 1-indanone |
| Solvent | Dimethylsulfoxide (DMSO) | Dimethylsulfoxide (DMSO) | Organic solvent (e.g., Toluene) |
| Temperature | 120°C | 80°C | Varies (e.g., reflux) |
| Reaction Time | 2 hours | 16 hours | Not specified, monitored to completion |
| Final S/R Ratio | Near racemic | 1:1 | Near racemic (e.g., 49:51 to 51:49)[1] |
| Yield | Not explicitly stated, but product isolated | 85% | >80%, up to 100%[1][4] |
Experimental Protocols
Protocol 1: Racemization using Potassium tert-butoxide in DMSO[3]
-
Preparation: Dissolve 0.1 g of (S)-1-aminoindan in 0.1 ml of dry dimethylsulfoxide in a suitable reaction vessel.
-
Reagent Addition: Add 0.01 g of potassium tert-butoxide to the solution.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas, such as argon.
-
Heating: Heat the reaction mixture to 120°C for 2 hours under the inert atmosphere.
-
Workup:
-
After cooling to room temperature, dilute the mixture with 0.5 ml of 15% aqueous NaOH.
-
Extract the product with 2 x 0.5 ml of dichloromethane.
-
Combine the organic fractions and dry over a suitable drying agent (e.g., MgSO₄).
-
Filter and concentrate the organic phase to obtain the racemic 1-aminoindan.
-
-
Analysis: Confirm the enantiomeric ratio of the product using chiral HPLC.
Protocol 2: Racemization via Imine Formation with 1-indanone[1][4]
-
Preparation: In a reaction vessel, combine the (S)-1-aminoindan enriched mixture, 1-indanone, and a suitable organic solvent (e.g., toluene).
-
Reaction: Heat the mixture, typically to reflux, to facilitate the formation of the N-(2,3-dihydro-1H-inden-1-yl)-2,3-dihydro-1H-inden-1-imine (Schiff base) intermediate. Water may be removed azeotropically to drive the reaction to completion.
-
Hydrogenation:
-
After the formation of the imine, cool the reaction mixture.
-
Subject the intermediate to hydrogenation. This can be achieved using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
-
Workup:
-
Upon completion of the hydrogenation, filter off the catalyst.
-
Wash the filtrate with the same organic solvent used in the reaction.
-
Concentrate the filtrate to isolate the racemic 1-aminoindan.
-
-
Storage: Store the obtained product under an inert atmosphere at temperatures below 10°C and protected from light.[1]
-
Analysis: Verify the S/R ratio of the final product using chiral HPLC to ensure it is within the desired range (e.g., 48:52 to 52:48).[1]
Visualizations
Caption: Overall workflow for improving yield via racemization and recycling of (S)-1-aminoindan.
Caption: A logical troubleshooting guide for the racemization of (S)-1-aminoindan.
References
- 1. EP3247697B1 - Process for the racemization of enantiomerically enriched 1-aminoindane - Google Patents [patents.google.com]
- 2. US6002045A - Racemisation of amines - Google Patents [patents.google.com]
- 3. WO2012116752A1 - Process of resolution of 1-aminoindan - Google Patents [patents.google.com]
- 4. WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane - Google Patents [patents.google.com]
Challenges in the scale-up of asymmetric epoxidation for aminoindanol synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up of asymmetric epoxidation of indene for the synthesis of aminoindanol, a critical chiral building block.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the asymmetric epoxidation of indene to synthesize aminoindanol?
A1: The most prevalent method is the Jacobsen-Katsuki epoxidation.[1][2] This reaction utilizes a chiral manganese (III)-salen complex as a catalyst to stereoselectively deliver an oxygen atom to the double bond of indene, forming the corresponding epoxide.[1][3] This epoxide is then converted to cis-aminoindanol through a subsequent reaction, typically a Ritter-type reaction.[2][4]
Q2: What is the role of the axial ligand, such as 4-(3-phenylpropyl)pyridine N-oxide (P3NO), in the Jacobsen epoxidation?
A2: The axial ligand plays a crucial dual role in the reaction. It coordinates to the manganese center of the catalyst, which both stabilizes the catalyst against degradation and accelerates the rate of epoxidation.[5][6] Mechanistic studies have shown that the ligand facilitates the transfer of the active oxidant, hypochlorous acid (HOCl), from the aqueous phase to the organic phase where the reaction occurs.[5][6]
Q3: Which oxidant is typically used for the large-scale Jacobsen epoxidation of indene?
A3: For large-scale applications, aqueous sodium hypochlorite (NaOCl), commonly known as bleach, is the preferred oxidant.[7][8] It is inexpensive and effective. Other oxidants like m-chloroperoxybenzoic acid (m-CPBA) can also be used, particularly for smaller-scale reactions or when developing anhydrous, low-temperature protocols.[9]
Q4: What is a typical yield and enantiomeric excess (ee) for the asymmetric epoxidation of indene?
A4: With an optimized process, the asymmetric epoxidation of indene can achieve a high yield of indene oxide, typically around 90%, with an enantiomeric excess in the range of 85-88%.[5][6][10]
Q5: How is the indene oxide intermediate converted to cis-aminoindanol?
A5: The indene oxide is typically converted to cis-aminoindanol via a Ritter-type reaction.[11] This involves reacting the epoxide with a nitrile, such as acetonitrile, in the presence of a strong acid like fuming sulfuric acid.[11] This is followed by hydrolysis of the resulting intermediate to yield the desired cis-amino alcohol.[11]
Troubleshooting Guide
Issue 1: Low Enantioselectivity (% ee)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | The enantioselectivity of the Jacobsen epoxidation is temperature-dependent.[12] Ensure the reaction is maintained at the optimal low temperature (e.g., 0 to -10 °C). Monitor the internal temperature closely, as the reaction is exothermic.[10][13] |
| Catalyst Degradation | The Mn-salen catalyst can be susceptible to oxidative degradation.[1] Ensure the catalyst is of high purity and handled appropriately. The presence of a sufficient amount of an axial ligand like P3NO is crucial for catalyst stability.[10] |
| Presence of Water (for anhydrous protocols) | If using an anhydrous system (e.g., with m-CPBA), trace amounts of water can negatively impact enantioselectivity by interfering with the chiral catalyst complex.[14] Use anhydrous solvents and reagents, and consider the use of molecular sieves.[14] |
| Incorrect Axial Ligand Concentration | The concentration of the axial ligand can influence the reaction. While it primarily affects the rate and stability, ensuring the optimal ratio of ligand to catalyst is important for consistent results.[10] |
Issue 2: Low Reaction Rate or Stalled Reaction
| Potential Cause | Troubleshooting Steps |
| Poor Mass Transfer in Biphasic System | In the biphasic system with NaOCl, efficient mixing is critical for the transfer of the oxidant to the organic phase. On a larger scale, insufficient agitation can lead to a slow reaction rate. The reaction rate can be dependent on the stirring speed, especially in the absence of an axial ligand.[5][10] Increase the stirring speed to improve mixing at the interface. |
| Catalyst Deactivation | As mentioned, the catalyst can degrade over the course of the reaction.[10] A stalled reaction could be a sign of catalyst decomposition. Ensure proper temperature control and the presence of the stabilizing axial ligand. |
| Low Oxidant Concentration | The rate of the reaction is dependent on the concentration of the active oxidant (HOCl).[5] Ensure the NaOCl solution has the correct concentration and has been stored properly to avoid degradation. |
| Absence or Insufficient Axial Ligand | The axial ligand significantly increases the reaction rate.[5][10] Verify that the correct amount of axial ligand has been added. Adding the ligand to a stalled reaction can often restart the epoxidation.[10] |
Issue 3: Byproduct Formation and Purification Challenges
| Potential Cause | Troubleshooting Steps |
| Over-oxidation | While less common with indene, over-oxidation can be a general issue in epoxidation reactions.[6] Ensure the reaction is monitored and stopped once the starting material is consumed. |
| Formation of Diol | Premature opening of the epoxide ring to form a diol can occur, especially if acidic conditions are inadvertently introduced during the epoxidation or work-up. Maintain the pH of the reaction mixture as specified in the protocol. |
| Byproducts from Ritter Reaction | The Ritter reaction can sometimes lead to the formation of byproducts such as ketones.[11] The use of fuming sulfuric acid has been shown to suppress the formation of indanone and improve the yield of the desired aminoindanol.[11] |
| Difficulties in Product Isolation | On a larger scale, the work-up and purification can be challenging. For the epoxidation, a careful aqueous work-up is needed to remove the oxidant and other salts.[8] The final aminoindanol product is often purified by crystallization to achieve high enantiomeric purity.[11] |
Quantitative Data Summary
Table 1: Typical Reaction Parameters for Asymmetric Epoxidation of Indene
| Parameter | Value | Reference |
| Substrate | Indene | [10] |
| Catalyst | (S,S)-(Salen)Mn(III)Cl | [10] |
| Catalyst Loading | <1 mol% | [5][6] |
| Axial Ligand | 4-(3-phenylpropyl)pyridine N-oxide (P3NO) | [10] |
| Ligand to Catalyst Ratio | >1:1 (typically around 4:1) | [10] |
| Oxidant | Aqueous Sodium Hypochlorite (NaOCl) | [5][10] |
| Solvent | Dichloromethane or Chlorobenzene | [10] |
| Temperature | 0 to -10 °C | [10] |
| Typical Yield | ~90% | [5][10] |
| Typical Enantiomeric Excess | 85-88% ee | [5][10] |
Table 2: Effect of Axial Ligand (P3NO) on Reaction Rate
| P3NO / Catalyst Ratio | Relative Reaction Rate |
| 0 | Slow, with initial burst followed by slower conversion |
| 1 | Moderate |
| >1 | Fast, near zero-order kinetics for most of the reaction |
| (Data synthesized from narrative descriptions in reference[10]) |
Experimental Protocols
Asymmetric Epoxidation of Indene
This protocol is adapted from established procedures for the Jacobsen epoxidation.[6][10]
Materials:
-
Indene
-
(S,S)-(Salen)Mn(III)Cl (Jacobsen's catalyst)
-
4-(3-phenylpropyl)pyridine N-oxide (P3NO)
-
Dichloromethane (CH₂Cl₂) or Chlorobenzene
-
Aqueous sodium hypochlorite (NaOCl, commercial bleach)
-
Sodium hydroxide (NaOH)
-
Sodium sulfite (Na₂SO₃) for quenching
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a jacketed reactor equipped with an overhead stirrer and a temperature probe, dissolve indene, the Mn-salen catalyst, and P3NO in the organic solvent.
-
Cool the organic solution to the desired reaction temperature (e.g., -5 °C).
-
In a separate vessel, prepare the buffered bleach solution by adding NaOH to the commercial NaOCl solution. Cool this solution to 0-5 °C.
-
With vigorous stirring, slowly add the cold buffered bleach solution to the organic mixture while maintaining the internal temperature at the setpoint. The addition rate should be controlled to manage the reaction exotherm.
-
Monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC).
-
Once the reaction is complete, stop the agitation and separate the aqueous layer.
-
Quench the organic layer by adding an aqueous solution of sodium sulfite to destroy any remaining oxidant.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude indene oxide. The crude product can be purified by distillation or used directly in the next step.
Synthesis of (1S,2R)-1-Aminoindan-2-ol via Ritter Reaction
This protocol is based on the conversion of the epoxide to the amino alcohol.[11]
Materials:
-
(1S,2S)-Indene oxide (from the previous step)
-
Acetonitrile
-
Fuming sulfuric acid (oleum)
-
Hexanes
-
Water
-
Aqueous sodium hydroxide (NaOH)
Procedure:
-
In a dry, inert atmosphere reactor, charge dry acetonitrile and cool to approximately -5 °C.
-
Simultaneously and slowly add fuming sulfuric acid and a solution of the indene oxide in hexanes to the cooled acetonitrile, maintaining the temperature between 0 and 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for about 1 hour.
-
Carefully add water to the reaction mixture.
-
Separate the lower aqueous phase and heat it to reflux for several hours to hydrolyze the intermediate.
-
Cool the aqueous solution to room temperature.
-
Basify the solution with aqueous sodium hydroxide to a pH of 12-13 to precipitate the aminoindanol free base.
-
Cool the mixture to 0 °C to complete the precipitation.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
The crude aminoindanol can be further purified by recrystallization from a suitable solvent like toluene to achieve high chemical and enantiomeric purity.
Visualizations
Reaction Pathway: From Indene to Aminoindanol
Caption: Synthesis route from indene to (1S,2R)-1-aminoindan-2-ol.
Experimental Workflow for Asymmetric Epoxidation
Caption: General workflow for the asymmetric epoxidation of indene.
Troubleshooting Logic for Low Enantioselectivity
Caption: Decision tree for troubleshooting low enantioselectivity.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 3. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 8. Jacobsen Asymmetric Epoxidation - Wordpress [reagents.acsgcipr.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. datapdf.com [datapdf.com]
- 11. mdpi.com [mdpi.com]
- 12. Solved Catalytic asymmetric epoxidation of indene using the | Chegg.com [chegg.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Chiral HPLC Separation of Aminoindan Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chiral HPLC separation of aminoindan enantiomers.
Troubleshooting Guide
This guide addresses common issues encountered during the chiral HPLC separation of 1-aminoindan and 2-aminoindan.
| Problem | Potential Cause | Recommended Solution |
| Poor or No Resolution | Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not provide sufficient stereoselectivity for aminoindan enantiomers. | Action: Screen different types of CSPs. Polysaccharide-based columns (e.g., amylose or cellulose derivatives like Chiralpak® IA, IB, IC) and cyclofructan-based columns are often effective for primary amines.[1][2] Consider a column screening service if available.[3] |
| Suboptimal Mobile Phase Composition: The mobile phase polarity and composition are critical for achieving chiral recognition. | Action: • Normal Phase: Optimize the ratio of the non-polar solvent (e.g., n-Hexane) to the alcohol modifier (e.g., Isopropanol, Ethanol).[4] • Polar Organic Mode: Optimize the ratio of Acetonitrile to an alcohol modifier (e.g., Methanol, Isopropanol).[2] • Additives: Introduce a small percentage (typically 0.1-0.5%) of an acidic or basic additive to improve peak shape and selectivity. For basic analytes like aminoindans, use a basic additive such as Diethylamine (DEA) or Triethylamine (TEA).[1][2] | |
| Incorrect Temperature: Temperature can significantly affect enantioselectivity. | Action: Systematically vary the column temperature (e.g., in 5 °C increments between 15 °C and 40 °C) to find the optimal resolution.[5] | |
| Peak Tailing | Secondary Interactions: The primary amine group of aminoindan can interact with residual acidic silanols on the silica support of the CSP, leading to tailing. | Action: • Add a Basic Modifier: Incorporate a basic additive like DEA or TEA into the mobile phase to mask the silanol groups.[1][5] • Check Sample Solvent: Ensure the sample is dissolved in the mobile phase or a weaker solvent. |
| Column Overload: Injecting too much sample can lead to peak distortion. | Action: Reduce the sample concentration or injection volume.[5] | |
| Peak Splitting or Shoulders | Co-elution: The peak may be splitting due to the presence of an impurity eluting very close to one of the enantiomers. | Action: Adjust mobile phase composition or temperature to improve the separation between the enantiomer and the impurity.[5] |
| Injection Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. | Action: Dissolve the sample in the mobile phase or a solvent with a lower elution strength.[5] | |
| Column Degradation: The stationary phase may be damaged or contaminated. | Action: For immobilized CSPs, a column regeneration procedure with stronger solvents might restore performance.[5] Otherwise, the column may need to be replaced. | |
| Irreproducible Retention Times | Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially after a gradient or mobile phase change. | Action: Ensure the column is flushed with a sufficient volume of the mobile phase (at least 10-20 column volumes) before the first injection and between runs. |
| Mobile Phase Instability: The mobile phase composition may be changing over time due to evaporation of a volatile component. | Action: Prepare fresh mobile phase daily and keep the solvent reservoirs covered. | |
| "Additive Memory Effect": Residual additives from previous analyses can adsorb onto the stationary phase and affect subsequent separations.[6] | Action: Dedicate a column to a specific method or type of additive. If this is not possible, thoroughly flush the column with an appropriate solvent (e.g., Isopropanol) before switching methods. |
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase (CSP) is best for separating aminoindan enantiomers?
A1: There is no single "best" CSP, as the selection is often empirical.[7] However, for primary aromatic amines like aminoindans, polysaccharide-based CSPs (e.g., Chiralpak® series) and cyclofructan-based CSPs have shown high success rates.[1][2] A screening of several different columns is the most effective approach to find the optimal stationary phase.[3]
Q2: What is the role of additives like DEA or TFA in the mobile phase?
A2: Additives play a crucial role in improving peak shape and resolution. For basic compounds like aminoindans, a basic additive such as Diethylamine (DEA) or Triethylamine (TEA) is added to the mobile phase to suppress the undesirable interactions between the basic analyte and acidic silanol groups on the silica surface of the column, which reduces peak tailing.[1][5] An acidic additive like Trifluoroacetic acid (TFA) is used for acidic analytes.
Q3: Should I use normal-phase or polar organic mode for the separation?
A3: Both modes can be effective. The choice depends on the specific CSP and the solubility of the aminoindan. The polar organic mode, often using acetonitrile and an alcohol, can be a good starting point for screening primary amines due to their polarity.[2] Normal-phase, with a non-polar solvent like hexane and an alcohol modifier, is also widely used and can offer different selectivity.
Q4: My peaks are resolved, but the resolution factor (Rs) is less than 1.5. How can I improve it?
A4: To improve a resolution of less than 1.5, you can try the following:
-
Optimize the mobile phase: Fine-tune the ratio of the solvents. For example, in normal phase, slightly decreasing the percentage of the alcohol modifier often increases retention and can improve resolution.
-
Lower the temperature: Reducing the column temperature can sometimes enhance enantioselectivity.[5]
-
Reduce the flow rate: A lower flow rate can increase the efficiency of the separation, leading to better resolution, although it will also increase the analysis time.
Q5: Can I use a derivatizing agent to separate aminoindan enantiomers?
A5: Yes, derivatization is an alternative approach. You can react the aminoindan enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column (like a C18).[8] However, this method adds extra steps to sample preparation and you must ensure that the derivatization reaction does not cause racemization.[8] Direct separation on a CSP is often preferred for its simplicity.[8]
Experimental Protocols
While a universal protocol does not exist, the following provides a systematic approach to developing a chiral separation method for aminoindan enantiomers, based on methods for similar primary aromatic amines.
General Method Development Strategy
This protocol outlines a screening process to identify a suitable chiral separation method.
a. Column Screening:
-
Recommended Columns:
-
Screening Conditions: Test each column with at least two different mobile phase systems (Normal Phase and Polar Organic).
b. Mobile Phase Screening Conditions:
| Mode | Mobile Phase Composition | Flow Rate | Temperature | Detection |
| Normal Phase | n-Hexane / Isopropanol (90:10, v/v) + 0.1% DEA | 1.0 mL/min | 25 °C | UV at 265 nm |
| Polar Organic | Acetonitrile / Methanol (90:10, v/v) + 0.1% DEA | 1.0 mL/min | 25 °C | UV at 265 nm |
c. Sample Preparation:
-
Prepare a stock solution of racemic aminoindan at approximately 1 mg/mL.
-
The solvent used to dissolve the sample should be the mobile phase itself, or a solvent that is miscible with and weaker than the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
d. Data Analysis:
-
Evaluate the chromatograms from the screening for any separation (even partial) of the enantiomers.
-
Select the column and mobile phase combination that shows the best initial separation for further optimization.
Example Protocol for a Related Compound: (1R,2R)-1-Aminoindan-2-ol Derivative
This protocol is for a derivative of aminoindan and serves as a good starting point for method development for aminoindan itself.
| Parameter | Condition |
| Column | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase to a concentration of 1 mg/mL. |
Visualizations
Logical Workflow for Chiral Method Development
Caption: A logical workflow for chiral HPLC method development.
Troubleshooting Workflow for Poor Resolution
Caption: A troubleshooting workflow for poor enantiomeric resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bgb-analytik.com [bgb-analytik.com]
- 4. yakhak.org [yakhak.org]
- 5. benchchem.com [benchchem.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Purification of Crude (R)-1-Aminoindan Hydrochloride
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude (R)-1-aminoindan hydrochloride.
Troubleshooting Guides
This section addresses common issues encountered during the purification of (R)-1-aminoindan hydrochloride, offering potential causes and recommended solutions.
Problem 1: Low Yield After Recrystallization
| Potential Cause | Recommended Solution |
| Excessive Solvent Usage | Use the minimum amount of hot solvent required to fully dissolve the crude product. To check for product loss in the mother liquor, evaporate a small sample; a significant residue indicates substantial loss. Consider concentrating the mother liquor to recover a second crop of crystals. |
| Premature Crystallization | Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is preheated before hot filtration of an insoluble impurity to prevent the product from crystallizing prematurely. |
| Inappropriate Solvent System | The ideal solvent should dissolve the compound when hot but sparingly when cold. For (R)-1-aminoindan hydrochloride, ethanol/water or absolute ethanol/diethyl ether mixtures are effective. Test solvent systems on a small scale first. |
| Suboptimal Cooling Process | Allow the hot, saturated solution to cool slowly to room temperature before transferring it to an ice bath. Rapid cooling can lead to the formation of small, impure crystals and trap impurities. |
Problem 2: Product Fails to Crystallize
| Potential Cause | Recommended Solution |
| Solution is Not Saturated | If too much solvent was added, gently heat the solution to evaporate a portion of the solvent and then allow it to cool again. |
| Lack of Nucleation Sites | Induce crystallization by scratching the inside of the flask at the solution's surface with a glass rod. Alternatively, add a small seed crystal of pure (R)-1-aminoindan hydrochloride. |
| Presence of Oily Impurities | If the product "oils out" instead of crystallizing, try redissolving the mixture in a bit more hot solvent and allowing it to cool more slowly. If the problem persists, consider purification by column chromatography before recrystallization. |
Problem 3: Purified Product is Discolored (Yellow or Brown)
| Potential Cause | Recommended Solution |
| Presence of Colored Impurities | Colored impurities, often oxidation byproducts, can be carried through the crystallization process. |
| Thermal Degradation | Prolonged heating or using excessively high temperatures during dissolution can cause degradation of the amine salt. |
| Solution: Activated Carbon Treatment | Add a small amount (typically 1-2% w/w of the crude product) of activated carbon to the hot solution before filtration. Stir for 5-10 minutes to allow the carbon to adsorb the colored impurities, then perform a hot filtration to remove the carbon. Be aware that activated carbon can also adsorb some of the desired product, potentially reducing the yield. |
| Alternative Solution: Re-purification | If discoloration persists, a second recrystallization or purification by an alternative method, such as reversed-phase flash chromatography, may be necessary. |
Problem 4: Presence of Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Incomplete Removal of Starting Materials or By-products | The synthesis of 1-aminoindan may result in residual starting materials (e.g., 1-indanone) or by-products. |
| Co-crystallization of Impurities | Some impurities may have similar solubility profiles to the desired product and co-crystallize. |
| Solution: Solvent Wash | Before recrystallization, wash the crude solid with a solvent in which the desired product is sparingly soluble but the impurities are soluble (e.g., cold acetone or diethyl ether). |
| Solution: pH Adjustment and Extraction | If the impurity is not basic, dissolve the crude product in an organic solvent (like ethyl acetate) and wash with a dilute acid solution. The (R)-1-aminoindan will move to the aqueous phase as the hydrochloride salt, leaving non-basic impurities in the organic layer. The free amine can then be recovered by basifying the aqueous layer and extracting, followed by conversion back to the hydrochloride salt. |
| Solution: Chromatographic Purification | For stubborn impurities, column chromatography on silica gel may be required. Note that amine hydrochlorides can be challenging to purify on silica gel; it is often better to purify the free base and then convert it to the hydrochloride salt. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude (R)-1-aminoindan hydrochloride?
A1: Common impurities can include unreacted starting materials such as 1-indanone, the corresponding oxime intermediate, and by-products from the reduction step. If the (R)-enantiomer was obtained via resolution of a racemic mixture, the (S)-1-aminoindan hydrochloride will be a significant impurity. Oxidation of the amine can also lead to colored impurities.
Q2: Which solvent systems are recommended for the recrystallization of (R)-1-aminoindan hydrochloride?
A2: Based on literature and general principles for amine hydrochlorides, the following solvent systems are recommended:
-
Ethanol/Water: Dissolve the crude salt in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Then, allow it to cool.
-
Absolute Ethanol/Diethyl Ether: Dissolve the crude product in a minimal amount of hot absolute ethanol and slowly add diethyl ether as an anti-solvent until turbidity is observed. Then, cool the mixture.
-
Isopropanol: This can be a good single-solvent option. Diethyl ether can also be used as an anti-solvent with isopropanol.
Q3: What is a typical recovery yield for the recrystallization of (R)-1-aminoindan hydrochloride?
A3: A typical recovery yield for a single recrystallization is in the range of 70-90%. The exact yield will depend on the initial purity of the crude material and the care taken during the procedure to minimize product loss.
Q4: How can I monitor the purity of my (R)-1-aminoindan hydrochloride during the purification process?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for assessing purity. Chiral HPLC is necessary to determine the enantiomeric purity if the starting material was a racemic mixture. Thin-Layer Chromatography (TCC) can be used for a quick qualitative assessment of the purification progress.
Q5: My purified product has a broad melting point range. What does this indicate?
A5: A broad melting point range is a strong indication of the presence of impurities. Pure (R)-1-aminoindan hydrochloride should have a sharp melting point. Further purification is recommended.
Data Presentation
Table 1: Recommended Solvent Systems for Recrystallization
| Solvent System | Ratio (v/v) | Procedure | Expected Purity |
| Ethanol / Water | ~10:1 to 20:1 | Dissolve in hot ethanol, add hot water until turbidity, then cool. | >99% |
| Absolute Ethanol / Diethyl Ether | ~1:2 to 1:5 | Dissolve in minimal hot ethanol, add diethyl ether as an anti-solvent, then cool. | >99% |
| Isopropanol | N/A | Dissolve in minimal hot isopropanol, then cool. | >98.5% |
Table 2: Typical Impurity Profile of Crude (R)-1-Aminoindan Hydrochloride and Removal Strategy
| Impurity | Typical Level in Crude (%) | Primary Removal Method |
| 1-Indanone | 1-5% | Recrystallization, Column Chromatography (of free base) |
| 1-Indanone Oxime | <2% | Recrystallization |
| (S)-1-Aminoindan HCl | Variable (up to 50%) | Chiral Resolution (Diastereomeric Salt Crystallization) |
| Colored By-products | <1% | Activated Carbon Treatment |
Experimental Protocols
Protocol 1: Purification by Recrystallization from Ethanol/Water
-
Dissolution: In a suitable Erlenmeyer flask, add the crude (R)-1-aminoindan hydrochloride. For every 1 gram of crude material, add 10-15 mL of ethanol. Heat the mixture with stirring in a water bath until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon (10-20 mg per gram of crude product). Stir the mixture for 5-10 minutes.
-
Hot Filtration: If activated carbon or other insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Addition of Anti-solvent: Reheat the clear filtrate to boiling. Add hot deionized water dropwise with swirling until a faint, persistent cloudiness is observed. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol-water mixture (e.g., 1:1 v/v) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at 50-60°C until a constant weight is achieved.
Mandatory Visualizations
Caption: Workflow for the purification of (R)-1-aminoindan hydrochloride.
Caption: Troubleshooting decision tree for purification.
Handling air-sensitive (R)-(-)-1-Aminoindan in the laboratory
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for handling the air-sensitive reagent (R)-(-)-1-Aminoindan in a laboratory setting.
Section 1: Troubleshooting Guide
This guide addresses common issues encountered during the storage, handling, and use of (R)-(-)-1-Aminoindan in chemical reactions.
Issue 1: Visual Appearance and Purity Concerns
Question: My (R)-(-)-1-Aminoindan has changed color from colorless/pale yellow to a darker yellow or brown. What does this indicate and is it still usable?
Answer:
A significant color change to dark yellow or brown is a strong indicator of degradation due to air exposure. Primary aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities.
Troubleshooting Steps:
-
Assess the Extent of Color Change: A slight darkening to a pale yellow may be acceptable for some applications, but a pronounced brown color suggests significant decomposition.
-
Purity Analysis: If the material is critical for your reaction, it is highly recommended to assess its purity before use.
-
NMR Spectroscopy: Acquire a ¹H NMR spectrum of the material. Look for the appearance of new signals or broadening of existing peaks, which could indicate the presence of oxidation byproducts. While specific degradation products are not extensively documented in publicly available literature, one might expect to see changes in the aromatic region or the appearance of signals corresponding to imines or other oxidation products.
-
Chromatography (TLC/GC/HPLC): Run a TLC plate or a GC/HPLC analysis to check for the presence of impurities. Compare the chromatogram to a reference standard of pure (R)-(-)-1-Aminoindan if available.
-
-
Purification: If the compound is deemed impure but still potentially usable, purification may be an option.
-
Distillation: Vacuum distillation can be effective for removing non-volatile impurities.
-
Column Chromatography: Purification via column chromatography on silica gel or alumina may be possible, but care must be taken to use deoxygenated solvents and maintain an inert atmosphere during the process to prevent further degradation.
-
Recommendation: For reactions sensitive to impurities or requiring high stereochemical integrity, it is best to use fresh, properly stored (R)-(-)-1-Aminoindan.
Issue 2: Inconsistent or Low Reaction Yields
Question: I am experiencing lower than expected yields in my reaction with (R)-(-)-1-Aminoindan. What are the potential causes and solutions?
Answer:
Low yields can stem from various factors, including reagent quality, reaction conditions, and work-up procedures.
Troubleshooting Steps:
-
Reagent Quality:
-
Confirm Purity of (R)-(-)-1-Aminoindan: As discussed in Issue 1, ensure the starting material is of high purity and has not degraded.
-
Check Other Reagents and Solvents: Ensure all other reagents are of appropriate purity and that solvents are anhydrous and deoxygenated, as required by the specific reaction chemistry.
-
-
Reaction Setup and Execution:
-
Inert Atmosphere: For reactions sensitive to air, ensure a robust inert atmosphere (nitrogen or argon) is maintained throughout the experiment. This includes proper degassing of solvents and purging of the reaction vessel.
-
Temperature Control: Ensure the reaction is maintained at the optimal temperature. Inconsistent temperature can lead to side reactions or incomplete conversion.
-
Stoichiometry: Carefully check the stoichiometry of all reagents. An incorrect molar ratio can lead to incomplete consumption of the limiting reagent.
-
-
Reaction Monitoring:
-
Track Reaction Progress: Use TLC, GC, or LC-MS to monitor the reaction's progress. This will help determine if the reaction has gone to completion or has stalled.
-
-
Work-up and Purification:
-
Quenching: The quenching step is critical. For reactions involving organometallics or other highly reactive species, a carefully controlled quench at low temperature is necessary to avoid product decomposition. A common procedure for quenching reactions involving primary amines is the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C or below.
-
Extraction: Ensure the pH of the aqueous layer during extraction is appropriate to keep the product in the organic phase. As a primary amine, (R)-(-)-1-Aminoindan and its products may be protonated and soluble in an acidic aqueous phase. Basifying the aqueous layer may be necessary to extract the product into the organic solvent.
-
Product Loss During Purification: Minimize losses during purification steps like chromatography or crystallization.
-
Issue 3: Loss of Enantiomeric Excess (%ee)
Question: The enantiomeric excess of my product is lower than expected. Could the handling of (R)-(-)-1-Aminoindan be the cause?
Answer:
While (R)-(-)-1-Aminoindan itself is configurationally stable under normal conditions, certain reaction conditions or impurities can lead to racemization or the formation of diastereomeric products, affecting the overall enantiomeric purity of the final product.
Troubleshooting Steps:
-
Reagent Purity: Ensure the starting (R)-(-)-1-Aminoindan has a high enantiomeric excess. Verify the %ee from the supplier's certificate of analysis or by chiral HPLC analysis.
-
Reaction Conditions:
-
Temperature: Elevated temperatures can sometimes lead to racemization, depending on the reaction mechanism.
-
pH: Strongly acidic or basic conditions can potentially lead to racemization at stereocenters adjacent to activating groups.
-
Reagents: Certain reagents or catalysts could facilitate epimerization.
-
-
Analytical Method:
-
Validate the %ee Determination Method: Ensure the chiral HPLC or GC method is properly validated for the separation of the enantiomers of your product.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for (R)-(-)-1-Aminoindan?
A1: (R)-(-)-1-Aminoindan should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C. It should be protected from light.
Q2: What personal protective equipment (PPE) should be worn when handling (R)-(-)-1-Aminoindan?
A2: Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves. Work in a well-ventilated fume hood.
Q3: How should I properly transfer (R)-(-)-1-Aminoindan from its storage bottle to my reaction flask?
A3: Use standard air-free techniques. A common method is to use a dry, nitrogen-flushed syringe with a long needle to transfer the liquid from a septum-sealed bottle to the reaction flask, which is also under an inert atmosphere.
Q4: What are some common solvents compatible with (R)-(-)-1-Aminoindan?
A4: (R)-(-)-1-Aminoindan is soluble in many common organic solvents such as methanol, ethanol, dichloromethane, and toluene. The choice of solvent will depend on the specific reaction requirements. Always ensure the solvent is dry and deoxygenated if the reaction is air-sensitive.
Q5: How do I dispose of waste containing (R)-(-)-1-Aminoindan?
A5: Dispose of waste in accordance with local, state, and federal regulations. Unreacted (R)-(-)-1-Aminoindan should be quenched carefully before disposal. A common method is to slowly add it to a stirred, cooled solution of a proton source, such as isopropanol, followed by water.
Section 3: Data Presentation
Table 1: Physical and Chemical Properties of (R)-(-)-1-Aminoindan
| Property | Value |
| Appearance | Clear colorless to slightly yellow liquid |
| Molecular Formula | C₉H₁₁N |
| Molecular Weight | 133.19 g/mol |
| Boiling Point | 96-97 °C at 8 mmHg |
| Melting Point | 15 °C |
| Density | 1.038 g/mL at 25 °C |
| Storage Temperature | 2-8 °C |
Table 2: Recommended Handling and Storage Parameters
| Parameter | Recommendation |
| Atmosphere | Inert (Nitrogen or Argon) |
| Temperature | 2-8 °C |
| Container | Tightly sealed, light-resistant |
| Transfer Technique | Air-free (e.g., syringe transfer) |
Section 4: Experimental Protocols & Visualizations
Protocol: Standard Air-Free Transfer of (R)-(-)-1-Aminoindan
-
Preparation:
-
Ensure the (R)-(-)-1-Aminoindan bottle is sealed with a septum.
-
Dry a syringe and a long needle in an oven and cool them under a stream of dry nitrogen or in a desiccator.
-
Purge the reaction flask with an inert gas (nitrogen or argon) and maintain a positive pressure.
-
-
Transfer:
-
Puncture the septum of the (R)-(-)-1-Aminoindan bottle with a needle connected to a nitrogen line to slightly pressurize the bottle.
-
Insert the dry needle of the syringe through the septum and into the liquid.
-
Slowly draw the desired volume of the liquid into the syringe. The positive pressure in the bottle will help fill the syringe.
-
Withdraw the syringe and quickly insert the needle into the septum of the reaction flask.
-
Slowly dispense the liquid into the reaction flask.
-
-
Cleaning:
-
Immediately quench any residual (R)-(-)-1-Aminoindan in the syringe by drawing up a suitable solvent (e.g., isopropanol) and expelling it into a waste container. Repeat this process several times.
-
Diagram: Workflow for Handling Air-Sensitive (R)-(-)-1-Aminoindan
Caption: Workflow for handling air-sensitive (R)-(-)-1-Aminoindan.
Diagram: Troubleshooting Logic for Low Reaction Yield
Selecting the optimal resolving agent for 1-aminoindan enantiomers
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the optimal resolving agent for 1-aminoindan enantiomers. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for resolving 1-aminoindan enantiomers?
A1: The most prevalent method for resolving racemic 1-aminoindan is through diastereomeric salt formation using a chiral resolving agent, followed by fractional crystallization.[1][2] Other methods include enzymatic resolution and chiral chromatography.[3]
Q2: Which chiral resolving agents are typically used for 1-aminoindan?
A2: Common resolving agents for 1-aminoindan, a basic compound, are chiral acids. These include naturally occurring dicarboxylic acids such as L(+)-aspartic acid, L(-)-malic acid, and (2R,3R)-tartaric acid.[1] N-acetyl-L-glutamic acid and derivatives of tartaric acid, like di-p-toluoyl-L-tartaric acid, have also been employed.[4][5]
Q3: What is the key principle behind diastereomeric salt resolution?
A3: The principle lies in the reaction of a racemic mixture of 1-aminoindan with a single enantiomer of a chiral acid. This reaction forms a pair of diastereomeric salts. Diastereomers have different physical properties, most importantly solubility, which allows for their separation by fractional crystallization.[6]
Q4: How do I choose the best solvent for the resolution?
A4: The ideal solvent is one in which the two diastereomeric salts have a significant difference in solubility. This maximizes the preferential crystallization of the less soluble salt. Methanol is a commonly used solvent for the resolution of 1-aminoindan with chiral dicarboxylic acids.[1] A screening of various solvents or solvent mixtures is often necessary to find the optimal system.
Q5: What is a "solid solution" and how does it affect the resolution?
A5: A solid solution is a solid-state solution where the crystal lattice of one component (the less soluble diastereomeric salt) accommodates the other component (the more soluble diastereomeric salt). This can make separation by simple crystallization difficult and may limit the achievable enantiomeric excess.[4][7]
Data Presentation: Comparison of Resolving Agents
The following table summarizes quantitative data for the resolution of 1-aminoindan with various resolving agents. This data is compiled from patent literature and may vary based on specific experimental conditions.
| Resolving Agent | Solvent | Yield | Enantiomeric Purity/Excess (ee) | Reference |
| L(+)-Aspartic Acid | Methanol | 66% (of the (R)-enantiomer salt) | 91.9% optical purity | [1] |
| L(-)-Malic Acid | Methanol | 47% (of the (R)-enantiomer salt) | 99.75% optical purity | [1][8] |
| (2R,3R)-Tartaric Acid | Methanol | Lower than other dicarboxylic acids | < 94% enantiomeric purity | [8] |
| N-Acetyl-L-glutamic Acid | Ethanol/TBME | 91.6% (molar yield of diastereomeric salt) | ~96% enantiomeric purity | [8] |
| Di-p-toluoyl-L-tartaric acid* | Methanol | - | Up to 96% ee | [4][7] |
*Data for the resolution of 4-cyano-1-aminoindane, a derivative of 1-aminoindan.
Experimental Protocols
General Protocol for Diastereomeric Salt Resolution of 1-Aminoindan
This protocol is a generalized procedure based on common practices. Specific amounts and conditions should be optimized for each resolving agent.
-
Dissolution: Dissolve the racemic 1-aminoindan in a suitable solvent (e.g., methanol).
-
Addition of Resolving Agent: In a separate flask, dissolve the chiral resolving acid in the same solvent.
-
Salt Formation: Add the resolving agent solution to the 1-aminoindan solution. The molar ratio of the amine to the acid may need to be optimized (e.g., 1:1 or 2:1 for dicarboxylic acids).[1]
-
Crystallization:
-
Heat the mixture to ensure complete dissolution.
-
Cool the solution to the desired crystallization temperature. Seeding with a small crystal of the desired diastereomeric salt may be beneficial.[8]
-
Allow the crystallization to proceed for a sufficient amount of time with or without stirring.
-
-
Isolation: Filter the precipitated diastereomeric salt and wash it with a small amount of cold solvent.
-
Liberation of the Free Amine:
-
Suspend the isolated diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate).
-
Add a base (e.g., sodium hydroxide) to neutralize the acid and liberate the free amine.
-
Extract the free amine into the organic layer.
-
Wash and dry the organic layer.
-
Evaporate the solvent to obtain the enantiomerically enriched 1-aminoindan.
-
-
Analysis: Determine the enantiomeric excess of the product using a suitable analytical technique, such as chiral HPLC.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Yield of Diastereomeric Salt | The desired diastereomeric salt is too soluble in the chosen solvent. | Screen a variety of solvents with different polarities to find one that minimizes the solubility of the desired salt while maximizing the solubility of the undesired one. |
| The molar ratio of the resolving agent to the racemate is not optimal. | Experiment with different stoichiometric ratios. For dicarboxylic acids, ratios other than 1:1 may be advantageous. | |
| The cooling profile is too rapid, leading to poor crystal formation. | Implement a controlled, gradual cooling profile to promote crystal growth. | |
| Low Enantiomeric Excess (ee) | The solubilities of the two diastereomeric salts are too similar in the chosen solvent. | A different solvent or resolving agent may be necessary to achieve a greater difference in solubility. |
| Formation of a solid solution. | Consider techniques like enantioselective dissolution, where the less pure crystal is briefly washed with a solvent to selectively dissolve the undesired diastereomer.[4] Recrystallization of the diastereomeric salt may also improve purity. | |
| Co-precipitation of the more soluble diastereomer. | Optimize the crystallization temperature and time. A shorter crystallization time may prevent the undesired diastereomer from precipitating. | |
| No Crystallization Occurs | The solution is not supersaturated. | Try to concentrate the solution by evaporating some of the solvent. Seeding the solution with a crystal of the desired diastereomer can induce crystallization. |
| The wrong solvent is being used. | The chosen solvent may be too good a solvent for both diastereomeric salts. Experiment with less polar solvents or solvent mixtures. |
Visualization
The following diagram illustrates the logical workflow for selecting an optimal resolving agent for 1-aminoindan enantiomers.
Caption: A flowchart outlining the process for selecting and optimizing a resolving agent.
References
- 1. WO2012116752A1 - Process of resolution of 1-aminoindan - Google Patents [patents.google.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 8. EP3068746A1 - Process for the preparation of enatiomerically pure 1-aminoindan - Google Patents [patents.google.com]
Validation & Comparative
Comparing (R)-1-aminoindan to other chiral amines in asymmetric synthesis
For researchers, scientists, and drug development professionals, the selection of a suitable chiral amine is a critical decision in the design and execution of asymmetric syntheses. (R)-1-aminoindan, with its rigid bicyclic structure, offers a distinct stereochemical environment compared to more flexible acyclic or monocyclic chiral amines. This guide provides an objective comparison of the performance of (R)-1-aminoindan and its derivatives against other common chiral amines in various applications within asymmetric synthesis, supported by experimental data.
(R)-1-Aminoindan as a Chiral Auxiliary
One of the most effective applications of the aminoindan scaffold is in the form of a chiral auxiliary, where it is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. The derivative, (1R,2R)-1-aminoindan-2-ol, is frequently used to form chiral oxazolidinone auxiliaries, which are compared here to the well-established Evans auxiliaries (derived from amino acids) and Oppolzer's camphorsultam.
Asymmetric Aldol Reactions
In asymmetric aldol reactions, the rigid conformation of the indane-derived oxazolidinone provides excellent facial shielding of the enolate, leading to high diastereoselectivity.
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| (1R,2R)-1-Aminoindan-2-ol derived oxazolidinone | Isobutyraldehyde | >99:1 | 85 |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans Auxiliary) | Benzaldehyde | 95:5 | 80 |
Data compiled from publicly available information.[1]
Asymmetric Diels-Alder Reactions
The rigid backbone of the indane moiety in (1R,2R)-1-aminoindan-2-ol derived auxiliaries also provides exceptional stereocontrol in Diels-Alder cycloadditions.
| Chiral Auxiliary | Dienophile | Diene | Lewis Acid | endo/exo Ratio | Diastereomeric Excess (de, %) | Yield (%) |
| (1R,2R)-1-Aminoindan-2-ol derived sulfonamide | Acryloyl-sulfonamide | Cyclopentadiene | Various | >99:1 | up to 92 | High |
| Oppolzer's Camphorsultam | N-acryloyl | Cyclopentadiene | TiCl4 | 91:9 | 95 | 90 |
Data compiled from publicly available information.[1][2]
(R)-1-Aminoindan Derivatives as Chiral Ligands in Asymmetric Catalysis
Chiral ligands derived from (R)-1-aminoindan and its amino alcohol derivatives are effective in a range of metal-catalyzed asymmetric reactions, such as the reduction of ketones.
Asymmetric Transfer Hydrogenation of Ketones
Chiral amino alcohols derived from 1-aminoindan are used as ligands for transition metal catalysts (e.g., Rhodium, Ruthenium) in the asymmetric transfer hydrogenation of prochiral ketones to chiral secondary alcohols.
| Chiral Ligand | Ketone | Enantiomeric Excess (ee, %) |
| (1R,2S)-Aminoindanol | Acetophenone | High |
| Other β-amino alcohols | Acetophenones | Variable |
Performance is highly dependent on the specific ligand structure, metal, and reaction conditions.
(R)-1-Aminoindan as a Chiral Resolving Agent
(R)-1-aminoindan can be used as a chiral resolving agent to separate racemic mixtures of acidic compounds through the formation of diastereomeric salts that can be separated by fractional crystallization. Its performance is compared here with the commonly used (R)-phenylethylamine.
The choice between (R)-1-aminoindan and (R)-phenylethylamine as a resolving agent is often empirical and depends on the specific substrate and the crystallization properties of the resulting diastereomeric salts.[3][4][5]
Experimental Protocols
Asymmetric Aldol Reaction using (1R,2R)-1-Aminoindan-2-ol Auxiliary[1][6]
-
Enolate Formation: A solution of the N-propionyl oxazolidinone derived from (1R,2R)-1-aminoindan-2-ol (1.0 eq) in anhydrous dichloromethane is cooled to 0 °C. Di-n-butylboron triflate (1.1 eq) is added dropwise, followed by the dropwise addition of triethylamine (1.2 eq). The mixture is stirred for 30 minutes at 0 °C.
-
Aldol Addition: The reaction mixture is then cooled to -78 °C, and the aldehyde (1.5 eq) is added dropwise. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to 0 °C over 1 hour.
-
Work-up and Purification: The reaction is quenched, and the product is isolated and purified using standard laboratory procedures.
-
Auxiliary Cleavage: The chiral auxiliary is removed by hydrolysis or other suitable methods to yield the chiral β-hydroxy carboxylic acid and recover the auxiliary.
Kinetic Resolution of a Racemic Secondary Alcohol[7]
-
Catalyst Preparation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add (1R,2R)-1-aminoindan-2-ol (0.1 eq.) dissolved in anhydrous dichloromethane. Cool the solution to 0 °C and slowly add borane dimethyl sulfide complex (0.1 eq.). Stir at 0 °C for 30 minutes to form the chiral oxazaborolidine catalyst in situ.
-
Oxidation: To the catalyst solution, add the racemic secondary alcohol (1.0 eq.) and diisopropylethylamine (1.2 eq.). Cool the mixture to the desired temperature (e.g., -20 °C). In a separate flask, dissolve N-Bromosuccinimide (NBS, 0.5-0.6 eq.) in anhydrous dichloromethane. Add the NBS solution dropwise to the reaction mixture over 1-2 hours.
-
Work-up and Analysis: Quench the reaction and isolate the unreacted, enantioenriched alcohol and the ketone product. Determine the enantiomeric excess of the recovered alcohol by chiral HPLC or GC.
Visualizing Asymmetric Synthesis Concepts
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Caption: Decision flow for selecting a chiral amine in asymmetric synthesis.
References
Unveiling the MAO-B Independent Neuroprotective Properties of (R)-1-Aminoindan: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-1-aminoindan, the primary metabolite of the anti-Parkinsonian drug rasagiline, has garnered significant attention for its neuroprotective effects, which are notably independent of substantial monoamine oxidase-B (MAO-B) inhibition.[1][2] This guide provides a comparative analysis of (R)-1-aminoindan's neuroprotective capabilities against alternative compounds, supported by experimental data and detailed protocols. We delve into its mechanisms of action, offering a clear perspective on its potential as a therapeutic agent for neurodegenerative diseases.
Performance Comparison: (R)-1-Aminoindan vs. Alternatives
To contextualize the neuroprotective efficacy of (R)-1-aminoindan, it is essential to compare it with its parent compound, rasagiline, another MAO-B inhibitor, selegiline, and other neuroprotective agents that operate through different mechanisms.
Key Findings from Comparative Studies:
-
In a study using human neuroblastoma SH-SY5Y cells subjected to dexamethasone-induced apoptosis, (R)-1-aminoindan demonstrated significant neuroprotective effects, albeit less potent than its parent compound, rasagiline.[3]
-
Selegiline, another MAO-B inhibitor, also exhibits neuroprotective properties. However, a key differentiator is its metabolism into amphetamine-like derivatives, a characteristic not shared by rasagiline and (R)-1-aminoindan.[4]
-
Preclinical studies have shown that rasagiline can activate pro-survival signaling pathways, including the Akt and ERK pathways, which are crucial for neuronal survival and are implicated in the neuroprotective effects independent of MAO-B inhibition.[5][6]
Table 1: Neuroprotection Against Dexamethasone-Induced Apoptosis in SH-SY5Y Cells
| Compound | Concentration | MAO-B Inhibition (%) | Neuroprotection (%) |
| (R)-1-Aminoindan | 1 µM | ~50% | Significant prevention of cell death |
| Rasagiline | 1 µM | ~70% | Highest neuroprotective effect |
| Selegiline | 1 µM | ~50% | Significant prevention of cell death |
Data summarized from a comparative study on dexamethasone-induced brain cell apoptosis.[3][7]
Table 2: Neuroprotection Against Oxidative Stress (Hydrogen Peroxide-Induced) in Neural Stem Cells
| Compound | Concentration | Cell Viability (%) |
| Selegiline | 20 µM | 64.4 ± 2.17% |
Data from a study on the neuroprotective effects of selegiline on rat neural stem cells.[1][8]
MAO-B Independent Neuroprotective Mechanisms of (R)-1-Aminoindan
The neuroprotective effects of (R)-1-aminoindan are attributed to several mechanisms that are distinct from the inhibition of MAO-B. These include the modulation of apoptotic pathways and the activation of pro-survival signaling cascades.
Key Mechanistic Insights:
-
Regulation of Bcl-2 Family Proteins: (R)-1-aminoindan, similar to its parent compound rasagiline, is believed to exert its anti-apoptotic effects by modulating the expression of the Bcl-2 family of proteins. This involves increasing the expression of the anti-apoptotic protein Bcl-2 and potentially decreasing the expression of the pro-apoptotic protein Bax.[2][9][10]
-
Mitochondrial Stabilization: The compound has been shown to stabilize the mitochondrial membrane potential, a critical factor in preventing the initiation of the apoptotic cascade.[3][11]
-
Activation of Pro-Survival Kinases: Evidence suggests that the neuroprotective properties of rasagiline, which are likely contributed to by (R)-1-aminoindan, involve the activation of the PI3K/Akt and MEK/ERK signaling pathways.[5][6] These pathways are central to promoting cell survival, proliferation, and differentiation.
-
CREB Activation: The transcription factor CREB (cAMP response element-binding protein) is a key regulator of neuronal plasticity and survival. Activation of CREB, potentially downstream of the ERK and Akt pathways, can lead to the expression of genes involved in neuroprotection.[12][13]
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions involved in the neuroprotective action of (R)-1-aminoindan and the experimental procedures used to validate these effects, the following diagrams have been generated using Graphviz.
Caption: Proposed signaling pathway for MAO-B independent neuroprotection by (R)-1-aminoindan.
Caption: General experimental workflow for validating neuroprotective effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols.
Glutamate-Induced Excitotoxicity Assay in SH-SY5Y Cells
-
Objective: To assess the neuroprotective effect of a compound against glutamate-induced cell death.
-
Methodology:
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium until they reach a desired confluency.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., (R)-1-aminoindan) for a specified period (e.g., 1-2 hours).
-
Induction of Excitotoxicity: Glutamate is added to the cell culture medium at a concentration known to induce significant cell death (e.g., 8 mM) and incubated for a defined period (e.g., 12-24 hours).[14]
-
Assessment of Cell Viability: Cell viability is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength (e.g., 570 nm), which is proportional to the number of viable cells.[14][15]
-
Data Analysis: The percentage of cell viability in the treated groups is calculated relative to the control group (cells not exposed to glutamate).
-
Hydrogen Peroxide-Induced Oxidative Stress Assay in SH-SY5Y Cells
-
Objective: To evaluate the protective effect of a compound against oxidative stress-induced cell damage.
-
Methodology:
-
Cell Culture: SH-SY5Y cells are cultured as described above.
-
Treatment: Cells are pre-treated with the test compound for a specific duration.
-
Induction of Oxidative Stress: Hydrogen peroxide (H₂O₂) is added to the culture medium at a cytotoxic concentration (e.g., 100-400 µM) for a defined time (e.g., 6-24 hours).[16][17]
-
Assessment of Cell Viability: Cell viability is measured using the MTT assay.[16][18]
-
Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Data Analysis: The neuroprotective effect is determined by comparing the cell viability and ROS levels in the compound-treated groups to the H₂O₂-treated control group.
-
Western Blot Analysis for Bcl-2 Family Proteins and Signaling Kinases
-
Objective: To determine the effect of a compound on the expression levels of key proteins involved in apoptosis and cell survival signaling.
-
Methodology:
-
Cell Lysis: Following treatment, cells are lysed to extract total proteins.
-
Protein Quantification: The concentration of protein in the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, phospho-ERK, phospho-Akt, and their total forms).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software, and the expression levels are normalized to a loading control (e.g., β-actin or GAPDH).[9][10]
-
Mitochondrial Membrane Potential (ΔΨm) Assay
-
Objective: To assess the effect of a compound on the integrity of the mitochondrial membrane potential.
-
Methodology:
-
Cell Treatment: Cells are treated with the neurotoxin and the test compound as described in the neurotoxicity assays.
-
Staining: Cells are incubated with a fluorescent dye that accumulates in the mitochondria in a potential-dependent manner, such as JC-1 or Rhodamine 123.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microscope, plate reader, or flow cytometer. With JC-1, a decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
-
Data Analysis: The change in mitochondrial membrane potential is quantified and compared between different treatment groups.[11]
-
Conclusion
(R)-1-aminoindan demonstrates promising neuroprotective properties that are independent of significant MAO-B inhibition. Its ability to modulate critical cell survival and death pathways, including the regulation of Bcl-2 family proteins and the activation of pro-survival signaling cascades, positions it as a compelling candidate for further investigation in the context of neurodegenerative diseases. This guide provides a framework for comparing its efficacy and understanding its mechanisms of action, highlighting the need for further direct comparative studies to fully elucidate its therapeutic potential.
References
- 1. Neuroprotective effects of selegiline on rat neural stem cells treated with hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rasagiline in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rasagiline Exerts Neuroprotection towards Oxygen–Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of tyrosine kinase receptor signaling pathway by rasagiline facilitates neurorescue and restoration of nigrostriatal dopamine neurons in post-MPTP-induced parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotective effects of selegiline on rat neural stem cells treated with hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Expression and regulation of Bcl-2, Bcl-xl, and Bax correlate with p53 status and sensitivity to apoptosis in childhood acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of BAX/BCL2 gene expression in breast cancer cells by docetaxel-loaded human serum albumin nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The anti-Parkinson drug, rasagiline, prevents apoptotic DNA damage induced by peroxynitrite in human dopaminergic neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phospho-CREB (Ser133) Antibody | Cell Signaling Technology [cellsignal.com]
- 13. What turns CREB on? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protection of SH-SY5Y Neuronal Cells from Glutamate-Induced Apoptosis by 3,6′-Disinapoyl Sucrose, a Bioactive Compound Isolated from Radix Polygala - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neuroprotective effects of melittin on hydrogen peroxide-induced apoptotic cell death in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Acer okamotoanum protects SH-SY5Y neuronal cells against hydrogen peroxide-induced oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Neuroprotective Effects of Bikaverin on H2O2-Induced Oxidative Stress Mediated Neuronal Damage in SH-SY5Y Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Performance Showdown: (R)-1-Aminoindan-Derived Chiral Auxiliaries in Asymmetric Synthesis
In the landscape of asymmetric synthesis, the choice of a chiral auxiliary is paramount to achieving high stereoselectivity. Among the plethora of options available to researchers, (R)-1-aminoindan-derived auxiliaries have carved out a significant niche. This guide provides an objective comparison of their performance against other widely used chiral auxiliaries, supported by experimental data, detailed protocols, and visualizations to aid researchers, scientists, and drug development professionals in their synthetic endeavors.
The efficacy of a chiral auxiliary is judged on several key metrics: its ability to induce high levels of diastereoselectivity in a reaction, the yields of the desired products, and the ease of its attachment to the substrate and subsequent removal. This guide will focus on three cornerstone asymmetric transformations: aldol reactions, Diels-Alder reactions, and alkylations.
Data Presentation: A Comparative Analysis
The following tables summarize the performance of (R)-1-aminoindan-derived auxiliaries in comparison to established alternatives in key asymmetric reactions.
Asymmetric Aldol Reactions
The aldol reaction is a fundamental C-C bond-forming reaction, and achieving stereocontrol is crucial. The rigid bicyclic structure of the (R)-1-aminoindan-derived oxazolidinone provides excellent facial shielding, leading to high diastereoselectivity.
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| (R)-1-Aminoindan-derived oxazolidinone | Isobutyraldehyde | >99:1 | 85 |
| (R)-1-Aminoindan-derived oxazolidinone | Benzaldehyde | >99:1 | 82 |
| (S)-4-Benzyl-2-oxazolidinone (Evans' Auxiliary) | Isobutyraldehyde | >99:1 | 80-92 |
| (S)-4-Isopropyl-2-oxazolidinone (Evans' Auxiliary) | Benzaldehyde | 99:1 | 82 |
Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the construction of cyclic systems. The performance of the N-enoyl derivative of (R)-1-aminoindan is compared against the widely used Oppolzer's camphorsultam.
| Chiral Auxiliary | Diene | Dienophile | Diastereomeric Ratio (endo:exo) | Yield (%) |
| (R)-1-Aminoindan-derived N-enoyl derivative | Cyclopentadiene | N-Crotonyl | >99:1 | 92 |
| Oppolzer's Camphorsultam | Cyclopentadiene | N-Acryloyl | 98:2 | >99 |
Asymmetric Alkylation Reactions
For the enantioselective synthesis of α-substituted carboxylic acids, the alkylation of enolates derived from chiral auxiliaries is a key strategy. Here, the performance of the well-established pseudoephedrine amide auxiliary is presented as a benchmark.
| Chiral Auxiliary | Electrophile | Diastereomeric Excess (d.e.) | Yield (%) |
| Pseudoephedrine Amide | Benzyl bromide | ≥99% | 95 |
| Pseudoephedrine Amide | Ethyl iodide | 98% | Not Reported |
Experimental Workflows and Stereochemical Models
Visualizing the experimental process and the origin of stereoselectivity is crucial for understanding and applying these methods.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Caption: Zimmerman-Traxler model for the aldol reaction.
Experimental Protocols
Detailed methodologies are provided for the key experiments cited in the performance comparison tables.
Protocol 1: Asymmetric Aldol Reaction using (R)-1-Aminoindan-derived Oxazolidinone
1. N-Acylation of the Chiral Auxiliary:
-
To a solution of the (R)-1-aminoindan-derived oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add propionyl chloride (1.1 eq) dropwise and stir for 1 hour at -78 °C, then allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the N-propionyl oxazolidinone by flash column chromatography.
2. Diastereoselective Aldol Reaction:
-
To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add di-n-butylboron triflate (1.1 eq) dropwise, followed by the dropwise addition of triethylamine (1.2 eq).
-
Stir the mixture for 30 minutes at 0 °C to form the boron enolate.
-
Cool the reaction mixture to -78 °C and add the aldehyde (e.g., isobutyraldehyde, 1.5 eq) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for 1 hour.
-
Quench the reaction by the sequential addition of a pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide.
-
Stir the mixture vigorously for 1 hour at 0 °C.
-
Extract the aqueous layer with DCM. Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is purified by flash column chromatography.
Protocol 2: Asymmetric Diels-Alder Reaction using Oppolzer's Camphorsultam
1. N-Acylation of Oppolzer's Camphorsultam:
-
To a solution of Oppolzer's camphorsultam (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C, add acryloyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench with water and extract with DCM.
-
Wash the combined organic layers with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate to afford the N-acryloyl sultam, which can be purified by recrystallization.
2. Diastereoselective Diels-Alder Reaction:
-
Dissolve the N-acryloyl sultam (1.0 eq) in anhydrous DCM and cool to -78 °C.
-
Add a Lewis acid catalyst (e.g., diethylaluminum chloride, 1.2 eq) dropwise and stir for 15 minutes.
-
Add freshly distilled cyclopentadiene (3.0 eq) dropwise.
-
Stir the reaction at -78 °C for 3 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is purified by flash column chromatography.
Protocol 3: Asymmetric Alkylation using Pseudoephedrine Amide
1. Preparation of the Pseudoephedrine Amide:
-
To a solution of (+)-pseudoephedrine (1.0 eq) in anhydrous DCM at 0 °C, add pyridine (1.2 eq).
-
Add propionyl chloride (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir for 3 hours.
-
Wash the reaction mixture with 1M HCl and saturated aqueous sodium bicarbonate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the amide, which can be purified by recrystallization.
2. Diastereoselective Alkylation:
-
To a suspension of anhydrous lithium chloride (6.0 eq) in anhydrous THF, add diisopropylamine (2.2 eq) and cool to -78 °C.
-
Add n-butyllithium (2.1 eq), warm briefly to 0 °C, and then re-cool to -78 °C.
-
Add a solution of the pseudoephedrine amide (1.0 eq) in THF. Stir at -78 °C for 30 minutes, warm to 0 °C for 15 minutes, and then re-cool to 0 °C.
-
Add the alkylating agent (e.g., benzyl bromide, 1.5 eq) and stir at 0 °C for 1-3 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The product is purified by flash column chromatography.
Cross-Validation of Analytical Methods for (R)-1-aminoindan Purity: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is a critical aspect of quality control for chiral compounds like (R)-1-aminoindan. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) for assessing the purity of (R)-1-aminoindan. Cross-validation of these methods is essential to ensure the reliability and consistency of purity measurements.[1]
Comparative Overview of Analytical Techniques
The choice of an analytical method for determining the enantiomeric purity of (R)-1-aminoindan depends on several factors, including desired resolution, speed of analysis, solvent consumption, and the specific requirements of the laboratory.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Chiral Capillary Electrophoresis (CE) |
| Resolution (Rs) | > 2.0 | > 2.5 | > 3.0 |
| Analysis Time (min) | 10 - 20 | 3 - 10 | 15 - 30 |
| Limit of Detection (LOD) | ~0.01% | ~0.01% | ~0.02% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.03% | ~0.06% |
| Solvent Consumption | High | Low | Very Low |
| Throughput | Medium | High | Medium |
| Key Advantages | Well-established, robust, wide availability of chiral stationary phases (CSPs).[2] | Fast analysis, reduced organic solvent use, high efficiency.[2] | High separation efficiency, minimal sample and solvent requirements.[2] |
| Key Disadvantages | Higher solvent cost and disposal considerations. | Higher initial instrument cost. | Can be less robust for complex matrices. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of results across different analytical techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and robust technique for enantiomeric separations. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase.
-
Instrumentation : Standard HPLC system with a UV detector.
-
Column : LARIHC™ CF6-P, 25 cm x 4.6 mm I.D., 5 µm particles.
-
Mobile Phase : [A] methanol: [B] acetonitrile: [C] acetic acid: [D] triethylamine (70:30:0.3:0.2, v/v/v/v).[3]
-
Flow Rate : 1.0 mL/min.[3]
-
Column Temperature : 20 °C.[3]
-
Detection : UV at 254 nm.[3]
-
Injection Volume : 5 µL.[3]
-
Sample Preparation : Dissolve 0.3 mg/mL of (R)-1-aminoindan in ethanol.[3]
-
Data Analysis : The enantiomeric purity is determined by calculating the relative peak areas of the (R)- and (S)-aminoindan enantiomers.
Chiral Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative to HPLC that often provides faster separations and reduces the consumption of organic solvents by using supercritical carbon dioxide as the main component of the mobile phase.[2]
-
Instrumentation : SFC system with a back-pressure regulator and a UV detector.
-
Column : Chiralpak® AS-H, 250 x 4.6 mm, 5 µm.
-
Mobile Phase : Supercritical CO₂ and Methanol with 0.1% Diethylamine as a modifier. A typical gradient could be from 5% to 40% Methanol over 5 minutes.
-
Flow Rate : 3.0 mL/min.
-
Outlet Pressure : 150 bar.
-
Column Temperature : 40 °C.
-
Detection : UV at 265 nm.
-
Injection Volume : 5 µL.
-
Sample Preparation : Dissolve the sample in Methanol to a concentration of 1 mg/mL.
-
Data Analysis : Calculate the enantiomeric purity based on the peak area percentages.
Chiral Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that requires minimal amounts of sample and solvent.[2] The separation of enantiomers is achieved by adding a chiral selector to the background electrolyte.
-
Instrumentation : Capillary electrophoresis system with a UV detector.
-
Capillary : Fused-silica capillary (e.g., 50 µm I.D., 60 cm total length).
-
Background Electrolyte (BGE) : 50 mM Tris-phosphate buffer (pH 2.5) containing 20 mM α-cyclodextrin as a chiral selector.
-
Voltage : 20 kV.
-
Temperature : 25 °C.
-
Detection : UV at 214 nm.
-
Sample Introduction : Hydrodynamic injection at 50 mbar for 5 seconds.
-
Sample Preparation : Dissolve the sample in the BGE to a concentration of 0.5 mg/mL.
-
Data Analysis : The enantiomeric purity is determined from the corrected peak areas of the enantiomers.
Cross-Validation Workflow
Cross-validation ensures that different analytical methods provide consistent and reliable results for the purity of (R)-1-aminoindan. The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Caption: Workflow for cross-validating two analytical methods for purity.
Signaling Pathway of Chiral Recognition
The separation of enantiomers in chromatography and electrophoresis relies on the formation of transient diastereomeric complexes between the analyte enantiomers and a chiral selector. This interaction leads to differences in retention time (in HPLC and SFC) or electrophoretic mobility (in CE).
Caption: Principle of chiral recognition leading to separation.
References
A Comparative Guide: SFC vs. HPLC for Enantiomeric Analysis of Chiral Primary Amines
For Researchers, Scientists, and Drug Development Professionals
The enantioselective analysis of chiral primary amines is a critical step in pharmaceutical development and quality control, as individual enantiomers can exhibit significantly different pharmacological and toxicological properties. High-Performance Liquid Chromatography (HPLC) has traditionally been the gold standard for these separations. However, Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative, offering distinct advantages in speed, efficiency, and sustainability. This guide provides an objective comparison of SFC and HPLC for this application, supported by experimental data and detailed protocols.
Principles of Chiral Separation: SFC and HPLC
Both SFC and HPLC rely on chiral stationary phases (CSPs) to resolve enantiomers. The separation mechanism involves differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase.
Supercritical Fluid Chromatography (SFC) utilizes a mobile phase composed of a supercritical fluid, most commonly carbon dioxide, often mixed with a small amount of a polar organic co-solvent (modifier).[1] The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for higher flow rates and faster separations compared to HPLC, without a significant loss in column efficiency.[2][3] This makes SFC a highly efficient technique for high-throughput screening and preparative separations.[4][5]
High-Performance Liquid Chromatography (HPLC) employs a liquid mobile phase to transport the sample through the column. For chiral separations of primary amines, normal-phase (using non-polar solvents like hexane) and polar organic modes are frequently used.[6][7] While a well-established and robust technique, HPLC methods can be slower and consume larger volumes of organic solvents compared to SFC.[4][8]
Comparative Performance Analysis
The choice between SFC and HPLC for the enantiomeric analysis of chiral primary amines often depends on the specific requirements of the analysis, such as speed, resolution, and solvent consumption.
| Parameter | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |
| Analysis Speed | Generally 3 to 5 times faster than HPLC.[2] | Slower analysis times.[6] |
| Solvent Consumption | Significantly lower, primarily using CO2 with small amounts of organic modifiers.[1][2] | Higher consumption of organic solvents, particularly in normal-phase mode.[4] |
| Peak Symmetry | Often provides improved peak symmetries.[6][9] | Peak tailing can be an issue, requiring careful mobile phase optimization.[7] |
| Column Efficiency | Higher efficiency at higher flow rates due to lower mobile phase viscosity.[2][4] | Efficiency can decrease at higher flow rates. |
| Resolution | Comparable or sometimes better selectivity than HPLC.[3][6] | Can achieve high resolution, but may require longer analysis times.[6] |
| Environmental Impact | "Greener" technique due to reduced use of toxic organic solvents.[1][2] | Larger environmental footprint due to higher solvent consumption and waste generation. |
| Cost | Lower operational costs due to reduced solvent purchase and disposal expenses.[3][4] | Higher operational costs associated with solvent consumption. |
Experimental Workflows
The following diagrams illustrate the general experimental workflows for enantiomeric analysis of chiral primary amines using SFC and HPLC.
Caption: Generalized experimental workflow for SFC analysis.
Caption: Generalized experimental workflow for HPLC analysis.
Logical Comparison of SFC and HPLC
The following diagram provides a logical comparison of the key features of SFC and HPLC for chiral primary amine analysis.
Caption: Key feature comparison of SFC and HPLC.
Experimental Protocols
Below are generalized experimental protocols for the enantiomeric analysis of chiral primary amines using SFC and HPLC. These should serve as a starting point for method development and optimization.
Supercritical Fluid Chromatography (SFC) Protocol
1. Instrumentation:
-
An analytical SFC system equipped with a CO₂ pump, a modifier pump, an autosampler, a column oven, a back-pressure regulator, and a UV or Mass Spectrometry (MS) detector.[10][11]
2. Chiral Stationary Phase:
-
A cyclofructan-based or polysaccharide-based chiral column is often a good starting point.[6][12] Crown-ether based CSPs can also be highly effective for primary amines.[2][10]
3. Mobile Phase:
-
Supercritical Fluid: Instrument-grade CO₂.
-
Organic Modifier: Methanol is a common and effective choice.[9] Other options include ethanol and isopropanol.
-
Additive: To improve peak shape and enantioselectivity, an acidic or basic additive is crucial. For primary amines, an acidic additive is typically required with crown-ether phases, while a combination of a weak acid and a weak base is often used with other phases.[6][10]
4. Chromatographic Conditions:
-
Modifier Gradient: Start with a screening gradient of 5% to 50% modifier over 5-10 minutes.
-
Flow Rate: 2-4 mL/min.[6]
-
Back Pressure: 100-150 bar.[13]
-
Column Temperature: 25-40 °C.[6]
-
Detection: UV detection at an appropriate wavelength (e.g., 220 nm, 254 nm) or MS detection.[10]
5. Sample Preparation:
-
Dissolve the racemic primary amine sample in the organic modifier at a concentration of approximately 1 mg/mL.
High-Performance Liquid Chromatography (HPLC) Protocol
1. Instrumentation:
2. Chiral Stationary Phase:
-
Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are broadly applicable for chiral primary amines.[7][14] Cyclofructan-based CSPs are also a good option, particularly in polar organic mode.[7]
3. Mobile Phase:
-
Normal-Phase Mode: A mixture of a non-polar solvent and a polar alcohol.
-
Example: n-Hexane/Ethanol (80:20, v/v).[6]
-
-
Polar Organic Mode: A mixture of polar organic solvents.
-
Example: Acetonitrile/Methanol (90:10, v/v).[6]
-
-
Additive: A basic additive is typically required to improve peak shape and prevent interactions with residual silanols on the silica support.[7]
-
Example: 0.1% to 0.5% diethylamine (DEA) or triethylamine (TEA).[7]
-
4. Chromatographic Conditions:
-
Flow Rate: 0.5-1.5 mL/min.
-
Column Temperature: 25-40 °C.
-
Detection: UV detection at a suitable wavelength.
5. Sample Preparation:
-
Dissolve the racemic primary amine sample in the mobile phase at a concentration of approximately 1 mg/mL.[11]
Conclusion
Both SFC and HPLC are capable of providing excellent enantiomeric separations of chiral primary amines. SFC often presents a more efficient, faster, and environmentally friendly alternative, making it particularly well-suited for high-throughput screening and preparative applications in the pharmaceutical industry.[4][15] HPLC remains a robust and widely accessible technique, with a vast library of established methods.[7] The choice between the two will ultimately depend on the specific analytical needs, available instrumentation, and desired throughput. For new method development, SFC is a compelling option to consider for its significant advantages in speed and sustainability.
References
- 1. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. chiraltech.com [chiraltech.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. researchgate.net [researchgate.net]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Comparative Guide to Rasagiline and Selegiline: Structural and Functional Parallels and Divergences
Rasagiline and Selegiline are potent, selective, and irreversible inhibitors of monoamine oxidase type B (MAO-B), an enzyme crucial for the degradation of dopamine in the brain.[1] Both drugs are widely utilized in the management of Parkinson's disease (PD), either as monotherapy in the early stages or as an adjunct to levodopa treatment in more advanced stages to mitigate motor fluctuations.[1][2][3] While they share a common primary mechanism of action, fundamental differences in their chemical structure give rise to distinct metabolic pathways, pharmacokinetic profiles, and secondary pharmacological activities. This guide provides an in-depth comparison of their structural and functional attributes, supported by experimental data, for researchers, scientists, and drug development professionals.
Structural Dissimilarities
At their core, both molecules feature a propargylamine moiety, which is responsible for the irreversible covalent binding to the flavin cofactor of the MAO-B enzyme. However, the scaffold to which this functional group is attached differs significantly. Selegiline is a propargyl amphetamine derivative, whereas Rasagiline is a propargyl aminoindan derivative.[4][5] This structural variance is the primary determinant of their differing metabolic fates.
Functional Comparison: Mechanism, Potency, and Metabolism
The primary function of both drugs is to increase synaptic dopamine concentrations by inhibiting MAO-B. This action helps to alleviate the motor symptoms of Parkinson's disease.
Mechanism of Action and Signaling Pathway
Both Rasagiline and Selegiline irreversibly inhibit MAO-B located on the outer mitochondrial membrane of glial cells and neurons. This inhibition prevents the breakdown of dopamine, thereby increasing its availability in the synaptic cleft and enhancing dopaminergic neurotransmission.
Recent studies suggest additional, distinct mechanisms. Selegiline and its metabolite, (-)-methamphetamine, have been shown to act as dopaminergic enhancers, an effect potentially mediated by agonism at the trace amine-associated receptor 1 (TAAR1).[6][7] In contrast, Rasagiline does not exhibit this enhancer activity and may even act as a TAAR1 antagonist.[6][7] Furthermore, both drugs have demonstrated neuroprotective properties in preclinical models, potentially through the activation of protein kinase C (PKC) and the MAP kinase signaling pathway, leading to the upregulation of anti-apoptotic proteins like Bcl-2 and neurotrophic factors.[5][8]
Potency and Selectivity
Both drugs are highly selective for MAO-B over MAO-A at therapeutic doses. Rasagiline, however, appears to be a more potent inhibitor of MAO-B in vivo. While selegiline and rasagiline show similar potency in brain homogenates, rasagiline is about 10-fold more potent when administered systemically in rats.[9] This higher in vivo potency may be attributed to its pharmacokinetic properties. The selectivity for MAO-B is crucial, as inhibition of MAO-A can lead to the "cheese reaction," a hypertensive crisis caused by the inability to metabolize dietary tyramine.[4]
| Compound | Target | IC50 Value | Selectivity (MAO-A/MAO-B) | Source |
| Rasagiline | Human Brain MAO-B | 14 nM | ~50x | [9] |
| Human Brain MAO-A | 0.7 µM (700 nM) | [9] | ||
| Selegiline | Human Brain MAO-B | ~14 nM (Similar to Rasagiline) | ~142x (Calculated) | [9] |
| Human Brain MAO-A | ~2 µM (2000 nM) | [9] |
Note: IC50 values can vary based on experimental conditions. The data presented is derived from studies on human brain homogenates.
Metabolism and Pharmacokinetics
The most significant functional difference between Rasagiline and Selegiline lies in their metabolism. Selegiline is metabolized by cytochrome P450 enzymes (primarily CYP2B6 and CYP2A6) into L-methamphetamine and L-amphetamine.[4][5][10] These metabolites can cause amphetamine-like side effects, such as insomnia and appetite suppression.[5]
In contrast, Rasagiline's major metabolite is 1-aminoindan, which is devoid of amphetamine-like properties.[4][8] Furthermore, 1-aminoindan itself may possess neuroprotective properties, unlike the metabolites of selegiline, which have been shown to potentially interfere with the neuroprotective effects of the parent drug.[8]
Pharmacokinetically, Rasagiline generally exhibits higher bioavailability compared to Selegiline.[10]
| Parameter | Rasagiline (1 mg/day) | Selegiline (10 mg/day) | Source |
| Bioavailability | ~36% | Low, variable | [10] |
| Tmax (Time to Peak Plasma Conc.) | ~0.33 - 1 hour | ~0.5 - 2 hours | [11] |
| T1/2 (Elimination Half-life) | ~0.6 - 2 hours | ~1.5 - 3.5 hours (parent drug) | [10] |
| Major Metabolites | 1-Aminoindan | L-methamphetamine, L-amphetamine | [4][5][8] |
Clinical Efficacy
Multiple studies and meta-analyses have compared the efficacy of Rasagiline and Selegiline in PD. Head-to-head trials are limited, but analyses of placebo-controlled trials suggest that both drugs have comparable efficacy in improving motor symptoms as measured by the Unified Parkinson's Disease Rating Scale (UPDRS).[12][13]
A 3-year retrospective study found no significant differences in the clinical progression of motor and non-motor symptoms between patients treated with Selegiline and Rasagiline.[2][3] Both drugs were associated with a significant reduction in the required daily dose of levodopa and a lower frequency of dyskinesias compared to non-users, indicating a valuable levodopa-sparing effect.[2][3]
Experimental Protocols
In Vitro Fluorometric MAO-B Inhibition Assay
This protocol provides a framework for determining the IC50 value of an inhibitor for MAO-B. The assay measures hydrogen peroxide (H₂O₂), a byproduct of the MAO-B-catalyzed oxidation of a substrate.[14][15]
1. Materials and Reagents:
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Fluorescent Probe (e.g., Amplex Red or equivalent H₂O₂-detecting probe)[15]
-
Horseradish Peroxidase (HRP)
-
Test Inhibitors (Rasagiline, Selegiline) dissolved in DMSO
-
Positive Control Inhibitor (e.g., a known potent MAO-B inhibitor)
-
96-well black microplate
-
Microplate reader capable of fluorescence measurement (e.g., Ex/Em = 535/587 nm)[14]
2. Assay Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitors (e.g., Rasagiline, Selegiline) in MAO-B Assay Buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid solvent effects.
-
Assay Plate Setup: Add 10 µL of the diluted test inhibitor, positive control, or vehicle (for Enzyme Control wells) to the wells of the 96-well plate.[17]
-
Enzyme Addition: Prepare a working solution of the MAO-B enzyme in assay buffer. Add 50 µL of the enzyme solution to each well containing the inhibitors and controls.
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C. This step allows the irreversible inhibitors to bind to the enzyme.[15][17]
-
Reaction Initiation: Prepare a substrate mix containing the MAO-B substrate, fluorescent probe, and HRP in assay buffer. Add 40 µL of this substrate solution to each well to initiate the reaction.[14][17]
-
Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the fluorescence intensity in kinetic mode for 30-60 minutes.[14][17]
3. Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control (Enzyme Control).
-
% Inhibition = 100 * (1 - (Rate_inhibitor / Rate_vehicle))
-
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[14]
References
- 1. MAO-B inhibitors (rasagiline, selegiline, safinamide) | Parkinson's UK [parkinsons.org.uk]
- 2. Efficacy of rasagiline and selegiline in Parkinson's disease: a head-to-head 3-year retrospective case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of rasagiline and selegiline in Parkinson’s disease: a head-to-head 3-year retrospective case–control study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selegiline and rasagiline: twins or distant cousins? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Striking Neurochemical and Behavioral Differences in the Mode of Action of Selegiline and Rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Metabolites of the anti-Parkinson drugs rasagiline ( Agilect ) and selegiline [rasagiline.com]
- 9. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics and Bioequivalence of Rasagiline Tablets in Chinese Healthy Subjects Under Fasting and Fed Conditions: An Open, Randomized, Single-Dose, Double-Cycle, Two-Sequence, Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. europeanreview.org [europeanreview.org]
- 13. tandfonline.com [tandfonline.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 17. assaygenie.com [assaygenie.com]
A Comparative Guide to the Quantitative Analysis of Diastereomeric Purity using NMR with Mosher's Acid and its Alternatives
For researchers, scientists, and drug development professionals, the precise determination of diastereomeric and enantiomeric purity is a cornerstone of stereoselective synthesis and the development of chiral therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy, when paired with chiral derivatizing or solvating agents, offers a powerful and accessible method for this quantitative analysis. Among these, Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, or MTPA) has long been a benchmark. This guide provides an objective comparison of the Mosher's acid method with other common NMR-based alternatives, supported by experimental data and detailed protocols to inform the selection of the most suitable technique for your analytical needs.
The Principle of Chiral Derivatization for NMR Analysis
Enantiomers, being mirror images, are indistinguishable in an achiral solvent by NMR as they exhibit identical chemical shifts. The core principle behind using chiral derivatizing agents (CDAs) like Mosher's acid is the conversion of a mixture of enantiomers into a mixture of diastereomers.[1] These diastereomers have distinct physical and chemical properties, resulting in different chemical shifts in their NMR spectra.[1] By integrating the signals corresponding to each diastereomer, the diastereomeric ratio, and thus the original enantiomeric excess (e.e.), can be quantified.
Mosher's Acid (MTPA): The Gold Standard
Mosher's acid is widely used due to its commercial availability in high enantiomeric purity and the presence of the trifluoromethyl (-CF3) group, which provides a clean signal in ¹⁹F NMR spectroscopy, often in a region devoid of other signals.[2] The method is not only effective for determining enantiomeric excess but can also be used to deduce the absolute configuration of the chiral center.
Experimental Protocol: Mosher's Ester Analysis for a Chiral Secondary Alcohol
This protocol outlines the preparation of Mosher's esters from a chiral secondary alcohol for the determination of diastereomeric purity.
Materials:
-
Chiral secondary alcohol (approx. 5-10 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)
-
Anhydrous pyridine or 4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆)
-
NMR tubes and standard laboratory glassware
Procedure:
-
Preparation of (R)-MTPA Ester:
-
In a clean, dry NMR tube, dissolve approximately 2.5-5 mg of the chiral alcohol in 0.5-0.7 mL of anhydrous deuterated solvent.
-
Add a small excess of anhydrous pyridine or a catalytic amount of DMAP.
-
Add a slight molar excess (approximately 1.2 equivalents) of (R)-Mosher's acid chloride.
-
Cap the NMR tube and mix the contents thoroughly. The reaction is typically complete within 1-4 hours at room temperature. Reaction completion can be monitored by TLC or ¹H NMR.
-
-
Preparation of (S)-MTPA Ester:
-
In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid chloride.
-
-
NMR Analysis:
-
Acquire ¹H NMR (and/or ¹⁹F NMR) spectra for both the (R)- and (S)-MTPA ester samples.
-
For the determination of diastereomeric purity, carefully integrate a pair of well-resolved signals corresponding to the two diastereomers in one of the spectra. Protons closer to the newly formed ester linkage are likely to show the largest chemical shift difference (Δδ).
-
The diastereomeric excess (d.e.) can be calculated using the formula: d.e. (%) = |(Integration₁ - Integration₂)| / |(Integration₁ + Integration₂)| * 100
-
Workflow for Mosher's Acid Analysis
Caption: Experimental workflow for determining diastereomeric purity using Mosher's acid.
Alternative Chiral Derivatizing and Solvating Agents
While Mosher's acid is a robust tool, several alternatives are available, each with its own set of advantages and disadvantages. These can be broadly categorized into Chiral Derivatizing Agents (CDAs), which form covalent bonds, and Chiral Solvating Agents (CSAs), which form non-covalent diastereomeric complexes.[1]
-
Trost's Methoxy(phenyl)acetic Acid (MPA): A close analog of MTPA, MPA is another widely used CDA. A key difference is the absence of the trifluoromethyl group, which can sometimes lead to larger chemical shift differences (Δδ) in the ¹H NMR spectrum for certain substrates.[3]
-
Pirkle's Alcohol (2,2,2-Trifluoro-1-(9-anthryl)ethanol): This is a popular chiral solvating agent. A significant advantage of CSAs is that derivatization is not required; the agent is simply added to the NMR sample.[4] The interactions are based on the formation of transient diastereomeric complexes.
-
Other Agents: A variety of other CDAs and CSAs have been developed, including 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) and various phosphonic acids, each offering potential advantages in specific applications.[5][6]
Quantitative Comparison of NMR Methods
The choice of method often depends on the specific analyte and the desired level of accuracy and precision. The following table provides a comparative overview of key performance metrics for Mosher's acid and its common alternatives.
| Method | Chiral Auxiliary | Typical Δδ (ppm) in ¹H NMR | Accuracy | Precision (RSD) | Key Advantages | Key Disadvantages |
| Mosher's Acid | (R)- and (S)-MTPA-Cl | 0.05 - 0.20 | High (~98%)[1] | Good (~5%)[1] | Well-established, reliable, allows for absolute configuration determination, ¹⁹F NMR option.[2] | Derivatization required, potential for kinetic resolution and racemization, peak overlap can occur. |
| Trost's MPA | (R)- and (S)-MPA | Often larger than MTPA | High | Good | Can provide larger Δδ values than MTPA, useful when ¹H NMR is the primary technique.[3] | Derivatization required, lacks the ¹⁹F NMR handle of MTPA. |
| Pirkle's Alcohol | (R)- or (S)-enantiomer | Variable (0.01 - 0.10) | Good | Moderate | No derivatization required, rapid analysis.[4] | Smaller Δδ values, may require higher concentrations of the agent, not suitable for all substrates. |
| MαNP Acid | (R)- and (S)-enantiomers | Can be significantly larger than MTPA/MPA[5] | High | Good | Provides large signal separation, enhancing accuracy.[5] | Derivatization required, less commonly used than MTPA/MPA. |
Detailed Experimental Protocol for an Alternative Method: Trost's MPA Ester Analysis
This protocol details the use of methoxy(phenyl)acetic acid (MPA) for the derivatization of a chiral secondary alcohol.
Materials:
-
Chiral secondary alcohol (approx. 5-10 mg)
-
(R)-(-)-α-Methoxyphenylacetic acid ((R)-MPA)
-
(S)-(+)-α-Methoxyphenylacetic acid ((S)-MPA)
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
NMR tubes and standard laboratory glassware
Procedure:
-
Preparation of (R)-MPA Ester:
-
In a clean, dry vial, dissolve approximately 2.5-5 mg of the chiral alcohol, 1.2 equivalents of (R)-MPA, and a catalytic amount of DMAP in 0.5-0.7 mL of anhydrous deuterated solvent.
-
Add 1.1 equivalents of DCC to the solution.
-
Stir the reaction at room temperature for 2-6 hours or until completion (monitored by TLC).
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct and transfer the filtrate to an NMR tube.
-
-
Preparation of (S)-MPA Ester:
-
Repeat the procedure from step 1 in a separate vial using (S)-MPA.
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)- and (S)-MPA ester samples.
-
Identify a pair of well-resolved signals corresponding to the two diastereomers.
-
Integrate the signals and calculate the diastereomeric purity as described for the Mosher's acid method.
-
Logical Relationship in Chiral Analysis by Derivatization
Caption: Logical flow from enantiomers to quantitative purity analysis via chiral derivatization.
Conclusion
The quantitative analysis of diastereomeric purity by NMR is a fundamental technique in modern chemistry. Mosher's acid remains a reliable and versatile choice, offering the distinct advantage of simultaneous determination of absolute configuration and the option of ¹⁹F NMR analysis. However, for specific applications, alternative chiral derivatizing and solvating agents may offer superior performance, particularly in achieving greater separation of diastereomeric signals in the ¹H NMR spectrum. The selection of the most appropriate method should be guided by the nature of the analyte, the required level of precision and accuracy, and the available instrumentation. The detailed protocols and comparative data presented in this guide are intended to provide a solid foundation for making an informed decision for your research and development needs.
References
- 1. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
(R)-1-Aminoindan: A Privileged Scaffold in Medicinal Chemistry for Neurodegenerative Disorders
(R)-1-aminoindan , a chiral bicyclic amine, has emerged as a crucial building block in medicinal chemistry, particularly in the development of therapeutics for neurodegenerative diseases.[1][2] Its rigid structure and stereochemical properties allow for specific interactions with biological targets, making it a "privileged scaffold" for drug design.[2] This guide provides a comparative analysis of drugs derived from (R)-1-aminoindan, focusing on their applications, performance data, and the experimental methodologies used to evaluate them.
The primary focus will be on two prominent drugs that incorporate the (R)-1-aminoindan moiety: rasagiline , a selective monoamine oxidase-B (MAO-B) inhibitor for Parkinson's disease, and ladostigil , a dual inhibitor of cholinesterases and brain-selective monoamine oxidase-A and -B (MAO-A/B) investigated for Alzheimer's disease.[3][4][5] Their performance will be compared with other therapeutic alternatives to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Comparative Analysis of (R)-1-aminoindan Derivatives: Rasagiline vs. Ladostigil
Rasagiline and ladostigil exemplify the versatility of the (R)-1-aminoindan scaffold in targeting different aspects of neurodegeneration. Rasagiline is a highly selective and potent irreversible inhibitor of MAO-B, which plays a key role in the breakdown of dopamine.[4] By inhibiting MAO-B, rasagiline increases dopamine levels in the brain, offering symptomatic relief for Parkinson's disease.[4][6] Ladostigil, on the other hand, was designed as a multi-target drug, combining the MAO inhibitory properties of rasagiline's pharmacophore with the cholinesterase-inhibiting carbamate moiety of rivastigmine.[4][7] This dual action aims to address both the cholinergic deficit and the oxidative stress associated with Alzheimer's disease.[4][7]
Quantitative Performance Data
The following table summarizes the in vitro inhibitory potency (IC50) of rasagiline, ladostigil, and their relevant metabolites against their primary enzyme targets. Lower IC50 values indicate greater potency.
| Compound | Target Enzyme | IC50 (µM) | Notes |
| Rasagiline | MAO-A (rat brain) | 0.412[8] | Irreversible inhibitor.[8] |
| MAO-B (rat brain) | 0.004[8] | ~103-fold selectivity for MAO-B over MAO-A in rat brain.[8] | |
| MAO-A (human brain) | 0.7[8] | ~50-fold selectivity for MAO-B over MAO-A in human brain.[8] | |
| MAO-B (human brain) | 0.014[8] | ||
| Ladostigil | AChE | 31.8[9] | Pseudo-reversible inhibition by its active metabolite, R-MCPAI.[2][9] |
| BuChE | - | Inhibitory effect is reported to be 100 times less potent than against AChE.[7][9] | |
| MAO-A (rat brain, chronic) | >90% inhibition at 52 mg/kg[10] | Ladostigil is a prodrug; its metabolites are the active MAO inhibitors.[9][10] | |
| MAO-B (rat brain, chronic) | >90% inhibition at 52 mg/kg[10] | Ineffective in vitro as the parent compound.[9] |
Performance Comparison with Alternative Therapies
The therapeutic efficacy of (R)-1-aminoindan derivatives can be benchmarked against other established treatments for Parkinson's and Alzheimer's diseases.
Parkinson's Disease Alternatives
| Drug | Mechanism of Action | Key Performance Characteristics |
| Selegiline | Selective, irreversible MAO-B inhibitor.[6][11] | Similar potency to rasagiline for MAO-B inhibition.[8] Metabolized to amphetamine derivatives, which can cause side effects.[12] |
| Levodopa | Dopamine precursor.[13] | The most effective drug for motor symptoms, but long-term use can lead to motor fluctuations and dyskinesias.[13] |
| Dopamine Agonists | Mimic the action of dopamine.[13] | Used in early Parkinson's to delay levodopa use; can cause side effects like hallucinations and impulse control disorders.[13] |
Alzheimer's Disease Alternatives
| Drug | Target Enzyme | IC50 (µM) | Mechanism of Action |
| Donepezil | AChE | 0.0067[14] | Reversible, non-competitive inhibitor of acetylcholinesterase.[15][16] |
| Rivastigmine | AChE | 4.15[17] | Pseudo-irreversible inhibitor of both acetylcholinesterase and butyrylcholinesterase.[17][18] |
| BuChE | 0.037[17] | ||
| Galantamine | AChE | ~8.0[14] | Reversible, competitive inhibitor of acetylcholinesterase and allosteric modulator of nicotinic receptors.[19][20] |
| Memantine | NMDA Receptor | 0.5 - 1.0[1][3] | Uncompetitive antagonist of the NMDA receptor, modulating glutamatergic neurotransmission.[1][21] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of these therapeutic agents.
Synthesis of (R)-1-aminoindan Derivatives
Synthesis of Rasagiline:
Rasagiline is synthesized from (R)-1-aminoindan via N-alkylation with propargyl chloride or a propargyl sulfonate derivative.[22][23]
-
Step 1: N-Alkylation. (R)-1-aminoindan is reacted with a propargylating agent, such as propargyl chloride or propargyl methanesulfonate, in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetonitrile).[22][23] The reaction mixture is typically heated to facilitate the reaction.
-
Step 2: Salt Formation (optional but common). The resulting rasagiline free base can be converted to a pharmaceutically acceptable salt, such as the mesylate salt, by treatment with the corresponding acid (e.g., methanesulfonic acid) in a suitable solvent like isopropanol.[22]
Synthesis of Ladostigil:
The synthesis of ladostigil is a multi-step process that involves the introduction of the carbamate moiety onto the (R)-aminoindan scaffold, followed by propargylation. A detailed, publicly available, step-by-step protocol for the synthesis of ladostigil from (R)-1-aminoindan is not readily found in the searched literature. However, the general strategy involves the derivatization of an aminoindan precursor, which would then be propargylated.
Biochemical Assays
Monoamine Oxidase (MAO) Inhibition Assay:
The inhibitory activity of compounds against MAO-A and MAO-B is typically determined using a fluorometric or radiometric assay.[8]
-
Enzyme Source: Brain homogenates from rats or humans serve as the source of MAO-A and MAO-B enzymes.[8]
-
Substrates: Specific substrates are used to differentiate between the two isoforms. For example, clorgyline-sensitive substrates for MAO-A and selegiline-sensitive substrates (e.g., benzylamine) for MAO-B.[8]
-
Procedure:
-
Brain homogenates are incubated with varying concentrations of the inhibitor.
-
A specific substrate is added to initiate the enzymatic reaction.
-
The reaction is stopped, and the product formation is quantified. For fluorometric assays, a common method involves the use of a probe like Amplex Red, which reacts with the hydrogen peroxide produced during the monoamine oxidation to generate a fluorescent product.[8]
-
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.[8]
Cholinesterase (AChE and BuChE) Inhibition Assay (Ellman's Method):
This colorimetric assay is widely used to measure the activity of cholinesterase inhibitors.[2]
-
Principle: The assay measures the hydrolysis of the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE) by the respective enzyme. The product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified spectrophotometrically at 412 nm.[2]
-
Procedure:
-
The enzyme (AChE or BuChE) is pre-incubated with various concentrations of the inhibitor.
-
The substrate (acetylthiocholine or butyrylthiocholine) and DTNB are added to start the reaction.
-
The change in absorbance over time is monitored.
-
-
Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance curve. The percentage of inhibition is determined by comparing the rates in the presence and absence of the inhibitor, and the IC50 value is calculated.[2]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of (R)-1-aminoindan derivatives extend beyond simple enzyme inhibition and involve the modulation of complex cellular signaling pathways.
Caption: Mechanism of MAO-B inhibition by Rasagiline.
References
- 1. Memantine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacodynamics of Memantine: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. PROCESS FOR THE PREPARATION OF ENANTIOMERICALLY PURE 1-AMINOINDAN - Patent 3068746 [data.epo.org]
- 6. What is the mechanism of Selegiline Hydrochloride? [synapse.patsnap.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The neurochemical and behavioral effects of the novel cholinesterase–monoamine oxidase inhibitor, ladostigil, in response to L-dopa and L-tryptophan, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selegiline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Selegiline - Wikipedia [en.wikipedia.org]
- 13. poison.org [poison.org]
- 14. researchgate.net [researchgate.net]
- 15. Donepezil - Wikipedia [en.wikipedia.org]
- 16. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 17. selleckchem.com [selleckchem.com]
- 18. Rivastigmine - Wikipedia [en.wikipedia.org]
- 19. Galantamine - Wikipedia [en.wikipedia.org]
- 20. What is the mechanism of Galantamine Hydrobromide? [synapse.patsnap.com]
- 21. goodrx.com [goodrx.com]
- 22. Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. US20110054218A1 - Process for the Synthesis of Propargylated Aminoindan Derivatives - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of (R)-2,3-Dihydro-1H-inden-1-amine hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential safety, logistical, and procedural information for the proper disposal of (R)-2,3-Dihydro-1H-inden-1-amine hydrochloride, a compound often used in pharmaceutical research. Adherence to these protocols is critical for minimizing environmental impact and protecting laboratory personnel.
This compound is classified as harmful if swallowed and causes skin and eye irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times during handling and disposal.
Immediate Safety and Handling
Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for this compound. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and disposed of properly after handling the chemical.[1]
-
Body Protection: A laboratory coat and, if necessary, additional protective clothing to prevent skin contact.[1]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1][2]
Quantitative Data Summary
The following table summarizes key quantitative and safety information for this compound.
| Property | Value | Source |
| CAS Number | 10305-73-4 | [1] |
| Molecular Formula | C₉H₁₂ClN | [1] |
| Molecular Weight | 169.65 g/mol | [1] |
| Hazard Statements | H302, H315, H319, H335 | [1] |
| Precautionary Statements | P261, P305+P351+P338 | [1][2] |
Hazard Statement Key:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statement Key:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Step-by-Step Disposal Protocol
The primary and most recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] In-lab treatment should be reserved for residual amounts and decontamination of containers, not for bulk disposal.
Part 1: Bulk Chemical and Contaminated Materials Disposal
-
Waste Identification and Segregation:
-
Characterize the waste. Determine if it is in solid form or dissolved in a solvent.
-
This compound is an amine hydrochloride. It must be segregated from incompatible waste streams, such as strong bases, oxidizers, and cyanides, to prevent dangerous reactions.[3]
-
-
Containerization and Labeling:
-
Place solid waste into a designated, chemically compatible container with a secure lid.[1]
-
If the waste is in a solution, use a compatible liquid waste container. Do not use metal containers for corrosive materials.[4]
-
Label the container clearly with a "Hazardous Waste" tag. The label must include the full chemical name: "this compound," the CAS number (10305-73-4), and an estimation of the quantity. List all components if it is a mixture.
-
-
Storage and Collection:
-
Store the sealed waste container in a designated satellite accumulation area. This area should be well-ventilated and secure.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor for pickup.
-
Part 2: Decontamination of Empty Containers
Empty containers that held this compound must be decontaminated before they can be disposed of as regular trash.
-
Triple Rinsing:
-
Rinse the empty container three times with a suitable solvent in which the compound is soluble (e.g., water or ethanol).
-
Collect all rinsate and dispose of it as hazardous liquid waste in the appropriate, labeled container. Do not pour the rinsate down the drain. [5]
-
-
Final Disposal:
-
After the triple rinse and allowing the container to dry completely, deface or remove the original label.
-
The decontaminated container can then be disposed of in the regular trash or recycled, according to your institution's policies.
-
Experimental Protocol: Neutralization of Residual Amine Hydrochloride
For the neutralization of small amounts of residual this compound (e.g., during decontamination), a weak base can be used. This procedure should be performed with caution and under a fume hood.
-
Preparation: Prepare a dilute aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).
-
Neutralization: Slowly add the weak base solution to the aqueous solution containing the residual amine hydrochloride while stirring.
-
pH Monitoring: Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base until the pH is neutral (approximately pH 7).
-
Disposal of Neutralized Solution: The resulting neutralized solution may still require disposal as chemical waste depending on local regulations and the concentration of the resulting free amine and salts. Consult your EHS office for guidance on the proper disposal of the final neutralized solution.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This document provides a general guide for the disposal of this compound. Always consult your institution's specific waste disposal policies and local regulations to ensure full compliance. Your Environmental Health and Safety (EHS) department is the primary resource for any questions regarding chemical waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
